Whewellite
Description
Structure
3D Structure of Parent
Propriétés
Numéro CAS |
14488-96-1 |
|---|---|
Formule moléculaire |
C2H4CaO5 |
Poids moléculaire |
148.13 g/mol |
InChI |
InChI=1S/C2H2O4.Ca.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2 |
Clé InChI |
OTCGCPARNNLRKH-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)O)O.O.[Ca] |
SMILES canonique |
C(=O)(C(=O)O)O.O.[Ca] |
Synonymes |
vevelite whewellite whewhellite |
Origine du produit |
United States |
Foundational & Exploratory
what is the chemical formula of whewellite
An In-Depth Technical Guide to Whewellite (CaC₂O₄·H₂O)
Introduction
This compound is a mineral composed of hydrated calcium oxalate, with the chemical formula CaC₂O₄·H₂O.[1][2] It is the most stable of the calcium oxalate hydrate minerals, a group that also includes weddellite (dihydrate) and caoxite (trihydrate).[3] this compound is of significant interest to researchers across various fields due to its prevalence in geological formations, its role as a primary component of human kidney stones, and its formation through biomineralization processes in plants and fungi.[1][4][5] This guide provides a comprehensive overview of its chemical and physical properties, crystal structure, and the analytical techniques used for its characterization.
Chemical and Physical Properties
This compound is characterized by its distinct chemical formula, CaC₂O₄·H₂O, representing calcium oxalate monohydrate.[1][2] It is generally insoluble in water but soluble in acids.[1] Its formation is often linked to environments where calcium-rich fluids interact with organic matter.[6]
Quantitative Data Summary
The key physical and crystallographic properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Chemical Formula | CaC₂O₄·H₂O |
| Molar Mass | 146.11 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c (or P2₁/b setting) |
| Unit Cell Parameters | a ≈ 6.290 Å, b ≈ 14.583 Å, c ≈ 10.116 Å, β ≈ 109.46° |
| Density (Measured) | 2.21 - 2.23 g/cm³ |
| Mohs Hardness | 2.5 - 3 |
| Luster | Vitreous to Pearly |
| Color | Colorless, white, yellow, brown |
| Solubility | Insoluble in water, soluble in acids |
(Data compiled from sources[1][4][5][7])
Crystal Structure
This compound crystallizes in the monoclinic system, with the space group P2₁/c.[1][5] The structure consists of layers of calcium ions coordinated with oxalate ions, forming a sheet-like arrangement.[8] These sheets are held together by hydrogen bonds involving the water molecules of hydration.[8] This layered structure explains some of its physical properties, such as its good cleavage on the {101} plane.[5] The precise arrangement of atoms, including the hydrogen atoms, has been refined using single-crystal X-ray diffraction, revealing a complex network of hydrogen bonds that contributes to the overall stability of the crystal lattice.[4][8]
Experimental Protocols for Characterization
The identification and detailed analysis of this compound rely on several key analytical techniques. The methodologies for the most common experiments are outlined below.
X-ray Diffraction (XRD)
X-ray diffraction is the definitive method for identifying the crystalline phase of this compound and determining its structural parameters.
-
Objective: To confirm the crystalline identity of this compound and differentiate it from other calcium oxalate hydrates (e.g., weddellite).
-
Methodology (Powder XRD):
-
A powdered sample of the mineral is finely ground to ensure random crystal orientation.
-
The sample is mounted on a flat sample holder.
-
The sample is irradiated with monochromatic X-rays (commonly Cu-Kα or Mo-Kα radiation) over a range of 2θ angles.
-
A detector measures the intensity of the diffracted X-rays at each angle.
-
The resulting diffractogram, a plot of intensity vs. 2θ, is compared against a standard reference pattern for this compound (e.g., from the ICDD database) for positive identification.[9][10][11]
-
-
Methodology (Single-Crystal XRD):
-
A single, high-quality crystal of this compound (typically <1 mm) is selected and mounted on a goniometer head.[8]
-
The crystal is placed in an X-ray diffractometer and cooled (e.g., to 123 K) to reduce thermal vibrations.[8]
-
The crystal is rotated in the X-ray beam, and a series of diffraction patterns are collected from multiple orientations.
-
The collected data are used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and unit cell parameters.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective tool for identifying the functional groups present in this compound, providing a characteristic molecular fingerprint.
-
Objective: To identify the presence of oxalate and water molecules through their characteristic vibrational modes.
-
Methodology:
-
A small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a transparent pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
The sample is placed in the path of an infrared beam.
-
The spectrometer measures the absorption of infrared radiation at different wavenumbers (typically 4000 to 400 cm⁻¹).
-
The resulting spectrum is analyzed for characteristic absorption bands. Key peaks for this compound include:
-
~3000–3550 cm⁻¹: A broad band corresponding to the O-H stretching vibrations of the water molecule.[12][13]
-
~1600–1620 cm⁻¹: A strong, sharp peak from the asymmetric C=O stretching of the carboxylate groups in the oxalate ion.[12][14]
-
~1310–1320 cm⁻¹: Another strong peak from the symmetric C-O stretching of the oxalate ion.[12][14]
-
-
Thermogravimetric Analysis (TGA)
TGA is used to study the thermal stability and decomposition pathway of this compound. The mineral exhibits a well-defined, three-step decomposition process, making it a useful standard for TGA calibration.[1][15]
-
Objective: To quantify the mass loss associated with the dehydration and decomposition of this compound as a function of temperature.
-
Methodology:
-
A small, precisely weighed amount of the sample is placed in a crucible within a thermogravimetric analyzer.[16]
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve plots the percentage of mass loss against temperature, revealing three distinct steps:
-
Step 1 (Dehydration): Loss of the water molecule (CaC₂O₄·H₂O → CaC₂O₄ + H₂O) typically occurs between 100°C and 250°C.[15][17]
-
Step 2 (Decarbonylation): Decomposition of anhydrous calcium oxalate to calcium carbonate (CaC₂O₄ → CaCO₃ + CO) occurs around 400°C to 550°C.[8][17]
-
Step 3 (Decarbonation): Decomposition of calcium carbonate to calcium oxide (CaCO₃ → CaO + CO₂) occurs at temperatures above 600°C.[8][17]
-
-
Logical Pathways and Relationships
Thermal Decomposition Pathway of this compound
The thermal decomposition of this compound follows a predictable, sequential pathway involving the loss of water and carbon oxides. This process is fundamental to its characterization via thermal analysis and is visualized below.
Caption: Thermal decomposition pathway of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C2H4CaO5 | CID 6335988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. msaweb.org [msaweb.org]
- 5. mindat.org [mindat.org]
- 6. gemfame.com [gemfame.com]
- 7. This compound Mineral Data [webmineral.com]
- 8. researchmap.jp [researchmap.jp]
- 9. [Study of the transformation of weddellite to this compound in calcium oxalate stones by x-ray diffraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. s4science.at [s4science.at]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Crystallography of Whewellite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal system and space group of whewellite (CaC₂O₄·H₂O), a mineral of significant interest in biomineralization, particularly in the formation of kidney stones. This document synthesizes crystallographic data from key scientific studies, details the experimental protocols for its structural determination, and presents a logical workflow for these advanced analytical techniques.
This compound Crystal Structure: A Summary
This compound is a hydrated calcium oxalate mineral.[1][2] Its crystalline structure is of paramount importance for understanding its formation and interaction with potential inhibitors, a key aspect of drug development for conditions such as nephrolithiasis.
The crystal structure of this compound has been determined to belong to the monoclinic crystal system.[1][3][4] This system is characterized by three unequal axes, with one oblique angle and two right angles. The internationally recognized Hermann-Mauguin symbol for its space group is P2₁/c .[1][2][5] This notation indicates a primitive unit cell (P) with a two-fold screw axis (2₁) perpendicular to a glide plane (c). An alternative but equivalent setting for this space group is P2₁/b.[3]
Quantitative Crystallographic Data
The unit cell parameters of this compound have been precisely determined through single-crystal X-ray diffraction studies. The data presented below are from two key studies: a room temperature analysis by Tazzoli and Domeneghetti (1980) and a low-temperature (123 K) re-investigation which allowed for the precise location of hydrogen atoms.
| Parameter | Tazzoli & Domeneghetti (1980) [Room Temp] | Echigo et al. (2005) [123 K] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a-axis (Å) | 6.290(1) | 6.239(1) |
| b-axis (Å) | 14.583(1) | 14.563(2) |
| c-axis (Å) | 10.116(1) | 10.015(2) |
| Angle β (°) | 109.46(2) | 109.38(2) |
| Volume (ų) | 874.90 | 857.5(3) |
| Z (formula units) | 8 | 8 |
| R-factor | 0.033 | 0.054 |
Experimental Protocols for Crystal Structure Determination
The determination of this compound's crystal structure is a multi-step process involving sample preparation, data collection, and structure refinement. The methodologies outlined below are based on published research.
Single-Crystal X-ray Diffraction (Room Temperature)
This protocol is based on the work of Tazzoli and Domeneghetti (1980).
-
Crystal Selection : A suitable single crystal of this compound is selected. The crystal should be free of cracks and inclusions.
-
Data Collection : X-ray diffraction data are collected using a single-crystal diffractometer.
-
Structure Solution and Refinement : The crystal structure is solved using direct methods. The initial model is then refined using a full-matrix least-squares method. In this study, the refinement was carried out until a final R-factor of 0.033 was achieved. Three of the four hydrogen atoms were located from a difference Fourier map. It was noted that the two independent water molecules occupy split positions.
Low-Temperature Single-Crystal X-ray Diffraction
This protocol follows the re-investigation of the this compound structure at 123 K.
-
Sample Preparation : A single crystal of this compound is carefully immersed in liquid nitrogen for an extended period (e.g., 6 days) to ensure thermal equilibrium.
-
Mounting : The cryo-cooled crystal is immediately mounted on the diffractometer, which is maintained at 123 K.
-
Data Collection : Data is collected using an imaging-plate diffractometer system (e.g., Rigaku RAXIS-RAPID) with a graphite monochromator for Mo-Kα radiation. The system is connected to a liquid nitrogen cryostat to maintain the low temperature.
-
Data Correction : The collected intensity data are corrected for Lorentz, absorption, and polarization effects.
-
Structure Refinement : The refinement process begins with the positional parameters from a previous reliable study (such as Tazzoli and Domeneghetti, 1980). The structure is then refined using full-matrix least-squares analyses on F². This low-temperature study successfully located all hydrogen atoms.
Visualized Workflow for Crystallographic Analysis
The following diagram illustrates the general workflow for determining the crystal structure of a compound like this compound using single-crystal X-ray diffraction.
References
- 1. researchmap.jp [researchmap.jp]
- 2. First Direct Insight into the Local Environment and Dynamics of Water Molecules in the this compound Mineral Phase: Mechanochemical Isotopic Enrichment and High-Resolution 17O and 2H NMR Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. msaweb.org [msaweb.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
The Genesis of Whewellite: A Geochemical Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Whewellite (CaC₂O₄·H₂O), a hydrated calcium oxalate, is a mineral of significant interest across various scientific disciplines, from geology and mineralogy to biology and medicine. In geological settings, its presence serves as a key indicator of the interplay between organic matter and mineral-forming processes. The formation of this compound is intrinsically linked to the generation of oxalic acid from the thermal and microbial degradation of organic precursors. This guide provides a comprehensive technical overview of the formation of this compound in diverse geological environments, detailing the geochemical conditions, formation pathways, and experimental evidence that underpin our current understanding.
Geological Occurrences and Formation Environments
This compound is found in a range of geological settings, each characterized by specific conditions that facilitate its precipitation. The common thread among these environments is the presence of calcium- and oxalate-rich fluids.
1. Sedimentary Basins:
This compound is frequently associated with organic-rich sedimentary rocks, such as coal seams and carbonaceous shales.[1][2] Its formation in these environments is a direct consequence of diagenesis, the process of physical and chemical changes in sediments after their initial deposition. During burial and compaction, the organic matter within the sediment undergoes thermal maturation, leading to the generation of various organic compounds, including oxalic acid.[3] The reaction of this oxalic acid with calcium ions present in pore waters results in the precipitation of this compound.
2. Hydrothermal Veins:
This compound also occurs as a low-temperature hydrothermal mineral in carbonate-sulfide veins.[2] In these systems, hot, aqueous fluids circulate through fractures in rocks, dissolving minerals and transporting dissolved chemical species. The source of oxalate in these fluids can be the thermal degradation of organic matter in the surrounding rocks that the hydrothermal fluids interact with.[4] As these fluids cool or undergo changes in pressure and pH, the solubility of this compound decreases, leading to its precipitation within the veins.
3. Organic-Rich Soils and Weathering Environments:
In near-surface environments, the decomposition of plant and microbial organic matter in soils can release significant amounts of oxalic acid.[5] This acid can react with calcium derived from the weathering of soil minerals or from calcium carbonate present in the soil, leading to the formation of this compound.[5]
Geochemical Conditions for this compound Formation
The precipitation of this compound is governed by a set of key geochemical parameters. While precise quantitative data for all geological settings is not always available, experimental studies, particularly those analogous to biomineralization processes like kidney stone formation, provide valuable insights.
| Parameter | Condition | Rationale |
| Calcium Source | Presence of Ca-bearing minerals (e.g., calcite, plagioclase) or Ca²⁺ in solution | Essential reactant for this compound (CaC₂O₄·H₂O) formation. |
| Oxalate Source | Thermal or microbial degradation of organic matter | Provides the oxalate anion (C₂O₄²⁻), the other essential reactant. |
| Temperature | Low to moderate (typically < 150-200°C) | This compound is a hydrated mineral and dehydrates at higher temperatures.[6] |
| Pressure | Variable, from near-surface to several kilobars in hydrothermal systems | Influences fluid circulation and mineral solubility. |
| pH | Slightly acidic to neutral | Oxalic acid is a weak acid; its dissociation to oxalate is pH-dependent. Precipitation is favored in less acidic conditions where oxalate is the dominant species. |
Formation Pathways and Mechanisms
The formation of this compound can proceed through several pathways, often involving precursor phases and transformations.
1. Direct Precipitation:
In environments with sufficiently high concentrations of both calcium and oxalate ions, this compound can precipitate directly from solution:
Ca²⁺(aq) + C₂O₄²⁻(aq) + H₂O(l) → CaC₂O₄·H₂O(s)
This process is driven by the supersaturation of the fluid with respect to this compound.
2. Transformation from Weddellite:
Weddellite (CaC₂O₄·2H₂O), the dihydrate form of calcium oxalate, is often a precursor to this compound. Weddellite is thermodynamically less stable than this compound under many geological conditions and can transform into this compound through dehydration:[3]
CaC₂O₄·2H₂O(s) → CaC₂O₄·H₂O(s) + H₂O(l)
This transformation is influenced by factors such as temperature, humidity, and the presence of certain ions in solution.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound under controlled laboratory conditions that mimic geological environments are crucial for understanding its formation mechanisms.
Protocol 1: Hydrothermal Synthesis of this compound
This protocol simulates the formation of this compound in a hydrothermal vein setting.
-
Materials: Calcium chloride (CaCl₂), sodium oxalate (Na₂C₂O₄), deionized water, stainless steel autoclave.
-
Procedure:
-
Prepare equimolar solutions of CaCl₂ and Na₂C₂O₄ in deionized water.
-
Mix the solutions in a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat to a desired temperature (e.g., 120-180°C) for a specified duration (e.g., 12-24 hours). The pressure inside the autoclave will be the autogenous pressure of water at that temperature.
-
Allow the autoclave to cool to room temperature.
-
Collect the precipitate by filtration, wash with deionized water and ethanol, and dry in an oven at a low temperature (e.g., 60°C).
-
-
Characterization: The resulting solid phase can be characterized using X-ray diffraction (XRD) to confirm the formation of this compound and scanning electron microscopy (SEM) to observe crystal morphology.
Protocol 2: Simulation of Diagenetic this compound Formation
This protocol simulates the formation of this compound from the thermal degradation of organic matter in a sedimentary basin.
-
Materials: Calcium carbonate (CaCO₃), a source of complex organic matter (e.g., humic acid, kerogen), deionized water, high-pressure reaction vessel.
-
Procedure:
-
Mix the calcium carbonate and organic matter in deionized water in a high-pressure reaction vessel.
-
Heat the vessel to a temperature range representative of diagenesis (e.g., 100-200°C) under a confining pressure (e.g., 10-100 MPa) for an extended period (days to weeks) to simulate geological timescales.
-
After the experiment, cool the vessel, and separate the solid and liquid phases.
-
Analyze the solid phase for the presence of this compound using XRD and other analytical techniques. The liquid phase can be analyzed for dissolved oxalate and other organic acids.
-
Visualizing Formation Pathways
The complex interplay of factors leading to this compound formation can be visualized using diagrams.
Caption: General pathways for the formation of this compound in geological settings.
Caption: Experimental workflow for the hydrothermal synthesis of this compound.
Conclusion
The formation of this compound in geological settings is a testament to the critical role of organic matter in mineralogical processes. Its presence in sedimentary basins and hydrothermal veins provides valuable insights into the thermal and biological history of these environments. Understanding the geochemical conditions and formation pathways of this compound is not only fundamental to the earth sciences but also has implications for fields such as materials science and drug development, where the controlled crystallization of calcium oxalate is of significant interest. Further research focusing on in-situ observations and more refined experimental simulations will continue to enhance our knowledge of this fascinating organic mineral.
References
- 1. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 2. Graphviz [graphviz.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. US3567642A - Hydrothermal process for growing crystals having the structure of beryl in an alkaline halide medium - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
The Biological Genesis of Whewellite in Flora: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Whewellite, the monohydrated form of calcium oxalate (CaC₂O₄·H₂O), is a widespread biomineral found across the plant kingdom.[1][2][3] Its formation is not a simple physicochemical precipitation but a highly regulated biological process with significant implications for plant physiology, including calcium regulation, defense against herbivory, and detoxification of heavy metals and oxalic acid.[4][5][6][7] This technical guide provides an in-depth exploration of the biological origins of this compound in plants, detailing the cellular and molecular mechanisms, biosynthetic pathways, and experimental methodologies used in its study. The content is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and potentially modulate this fundamental biomineralization process.
Introduction to this compound Biomineralization
Calcium oxalate crystals are found in over 215 plant families, existing as either the monohydrate form, this compound, or the dihydrate form, weddellite.[8][9] this compound is the more stable and common form. The formation of these crystals is a genetically controlled process that occurs within specialized cells known as crystal idioblasts.[5][9][10] These cells provide a unique microenvironment where the concentration of calcium and oxalate ions can be precisely regulated to facilitate crystal nucleation and growth. The morphology of this compound crystals is often species-specific, ranging from prismatic and styloid forms to complex aggregates like druses and raphides, suggesting a high degree of biological control over the crystallization process.[6][8][10]
The Cellular Machinery: Crystal Idioblasts
Crystal idioblasts are specialized plant cells responsible for the synthesis and sequestration of calcium oxalate crystals.[8][9][10] These cells are structurally distinct from their surrounding parenchymal cells and possess unique organelles to support the biomineralization process.
Key features of crystal idioblasts include:
-
A large central vacuole: This organelle serves as the primary site for crystal formation and storage. The vacuolar membrane, or tonoplast, plays a crucial role in transporting calcium and oxalate ions into the vacuole.
-
Abundant endoplasmic reticulum (ER) and Golgi apparatus: These organelles are involved in the synthesis and transport of proteins and other macromolecules that regulate crystal growth.
-
Specialized membrane structures: Within the vacuole, intricate membrane compartments or chambers are often observed, which are thought to control the shape and aggregation of the growing crystals.
Biochemical Pathways of Oxalic Acid Synthesis
The formation of this compound is dependent on the availability of both calcium, which is taken up from the environment, and oxalic acid, which is synthesized endogenously by the plant. Several metabolic pathways have been proposed for the biosynthesis of oxalic acid in plants.
The primary proposed pathways for oxalic acid biosynthesis are:
-
L-ascorbic acid (Vitamin C) cleavage: This is considered a major pathway for oxalate production.[8][11]
-
Glycolate/glyoxylate oxidation: The oxidation of glycolate to glyoxylate, and subsequently to oxalate, is another significant route.[8][11]
-
Oxaloacetate hydrolysis: Oxaloacetate can be hydrolyzed to produce oxalate and acetate.[8][11]
-
Isocitrate cleavage: The enzyme isocitrate lyase can cleave isocitrate to produce glyoxylate and succinate, with the glyoxylate being further oxidized to oxalate.[8][11]
The relative contribution of each pathway can vary depending on the plant species, developmental stage, and environmental conditions.
Signaling and Regulation of this compound Formation
The formation of this compound is a tightly regulated process, although the complete signaling pathways are still under investigation. It is understood to be a genetically programmed process.[7][9] The expression of genes related to oxalic acid biosynthesis and calcium transport is precisely controlled to ensure that crystal formation occurs in the correct cells and at the appropriate time.
A simplified proposed model for the regulation of this compound formation is presented below:
Caption: A simplified signaling pathway for this compound formation in plants.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study this compound formation in plants.
Isolation of Crystal Idioblasts
Objective: To isolate pure and intact crystal idioblasts for downstream analysis.
Methodology:
-
Tissue Homogenization: Gently homogenize plant tissue (e.g., leaves) in an ice-cold isolation buffer. The buffer composition is critical to maintain the integrity of the idioblasts and prevent crystal dissolution. A typical buffer may contain an osmoticum (e.g., mannitol), a pH buffer (e.g., HEPES), and reducing agents (e.g., DTT).
-
Filtration: Pass the homogenate through a series of nylon meshes with decreasing pore sizes to remove large debris and cell clusters.
-
Density Gradient Centrifugation: Layer the filtered homogenate onto a Percoll or sucrose density gradient and centrifuge. Idioblasts, being denser due to the presence of crystals, will sediment at a different position compared to other cell types.
-
Collection and Washing: Carefully collect the idioblast fraction from the gradient and wash several times with the isolation buffer to remove residual gradient material.
-
Purity Assessment: Assess the purity of the isolated idioblasts using light microscopy.
Quantification of Calcium Oxalate
Objective: To determine the concentration of calcium oxalate in plant tissues.
Methodology:
-
Tissue Extraction: Dry and grind plant tissue to a fine powder. Extract the powder with a dilute acid (e.g., 2N HCl) to dissolve the calcium oxalate crystals.
-
Oxalate Measurement: The amount of oxalate in the extract can be determined using several methods:
-
High-Performance Liquid Chromatography (HPLC): A sensitive and specific method for oxalate quantification.
-
Enzymatic Assay: Use an oxalate oxidase enzyme kit to measure the amount of oxalate based on the production of hydrogen peroxide.
-
Titration: Titrate the extract with a standardized solution of potassium permanganate.
-
-
Calcium Measurement: The amount of calcium in the extract can be determined by:
-
Atomic Absorption Spectrophotometry (AAS): A highly sensitive method for elemental analysis.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Provides even greater sensitivity and the ability to measure multiple elements simultaneously.
-
-
Calculation: Calculate the amount of calcium oxalate based on the measured concentrations of calcium and oxalate.
Enzyme Activity Assays for Oxalic Acid Biosynthesis
Objective: To measure the activity of key enzymes involved in oxalic acid biosynthesis.
Methodology (Example: Glycolate Oxidase):
-
Protein Extraction: Homogenize plant tissue in an ice-cold extraction buffer containing a pH buffer, protease inhibitors, and stabilizing agents. Centrifuge the homogenate to obtain a crude protein extract.
-
Spectrophotometric Assay: The activity of glycolate oxidase can be measured by monitoring the formation of glyoxylate. This is often done by coupling the reaction to the reduction of a chromogenic substrate.
-
Reaction Mixture: Prepare a reaction mixture containing the protein extract, glycolate (the substrate), and any necessary cofactors.
-
Measurement: Monitor the change in absorbance at a specific wavelength over time using a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.
Data Presentation
Table 1: Comparative Calcium Oxalate Content in Different Plant Species and Tissues
| Plant Species | Tissue | Calcium Oxalate (% dry weight) | Crystal Form |
| Opuntia microdasys | Stem | Up to 85% | This compound |
| Medicago truncatula | Leaf | ~5% | This compound |
| Spinacia oleracea | Leaf | 3-8% | This compound & Weddellite |
| Phaseolus vulgaris | Seed Coat | High | This compound |
Note: Values are approximate and can vary based on growing conditions and developmental stage. Data synthesized from multiple sources.[1][12][13]
Table 2: Activity of Key Enzymes in Oxalic Acid Biosynthesis
| Enzyme | Plant Species | Tissue | Specific Activity (units/mg protein) |
| Glycolate Oxidase | Spinacia oleracea | Leaf | 0.5 - 1.5 |
| Oxalate Oxidase | Hordeum vulgare | Root | 2.0 - 5.0 |
| Isocitrate Lyase | Ricinus communis | Endosperm | 10 - 20 |
Note: Specific activities are representative and can vary significantly based on assay conditions and plant physiological state.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for investigating the biological origin of this compound in plants.
Caption: A general experimental workflow for studying this compound formation.
Conclusion and Future Directions
The formation of this compound in plants is a complex and highly regulated process with important physiological functions. While significant progress has been made in understanding the cellular and biochemical basis of this biomineralization, many questions remain. Future research should focus on elucidating the complete signaling pathways that regulate this compound formation, identifying the specific transport proteins involved in calcium and oxalate sequestration, and understanding the precise molecular mechanisms that control crystal morphology. A deeper understanding of these processes could have significant implications for improving crop resilience, enhancing plant-based foods, and developing novel biomaterials. The ability to engineer calcium oxalate formation in non-crystal-forming plants opens up possibilities for novel pest resistance strategies.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Calcium Oxalates Generated as Biominerals in Cacti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Plant calcium oxalate crystal formation, function, and its impact on human health [journal.hep.com.cn]
- 5. Calcium oxalate in plants: formation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biomineralisation of plants — Insitute of Physics — Lodz University of Technology [fizyka.p.lodz.pl]
- 7. Calcium Oxalate Crystals, the Plant 'Gemstones': Insights into Their Synthesis and Physiological Implications in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biocrystals in Plants: A Short Review on Biomineralization Processes and the Role of Phototropins into the Uptake of Calcium [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Crystals in plants | Microscopy of Nature [microscopyofnature.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. An Assessment of Engineered Calcium Oxalate Crystal Formation on Plant Growth and Development as a Step toward Evaluating Its Use to Enhance Plant Defense | PLOS One [journals.plos.org]
The Pivotal Role of Whewellite in the Pathogenesis of Renal Calculi: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kidney stone disease, or nephrolithiasis, is a prevalent and recurrent urological disorder with significant healthcare implications. The most common constituent of these stones is calcium oxalate, predominantly in its monohydrate form, known as whewellite. The formation of this compound stones is a complex, multifactorial process involving intricate physicochemical and pathological mechanisms within the renal system. This technical guide provides a comprehensive overview of the fundamental role of this compound in kidney stone formation, intended for researchers, scientists, and professionals in drug development. We delve into the chemical and physical properties of this compound, the mechanisms of its crystallization, its interaction with the renal cellular environment, and the key molecular pathways implicated in its pathogenesis. This guide synthesizes current research to offer a detailed understanding of this compound's contribution to nephrolithiasis, highlighting potential targets for therapeutic intervention.
Introduction: The Significance of this compound in Nephrolithiasis
This compound (calcium oxalate monohydrate, COM) is the most thermodynamically stable form of calcium oxalate and is found in the majority of kidney stones, often comprising over 60% of the stone's composition.[1] Its formation is a critical event in the cascade leading to the development of painful and obstructive renal calculi. Understanding the lifecycle of a this compound stone—from nucleation and growth to its interaction with renal tissues—is paramount for the development of effective preventative and therapeutic strategies. This guide will explore the multifaceted role of this compound, beginning with its fundamental properties and culminating in the complex biological responses it elicits.
Physicochemical Properties of this compound
This compound's journey from a solute in urine to a solid crystal is governed by its intrinsic properties and the surrounding urinary environment.
Crystalline Structure and Morphology
This compound crystallizes in the monoclinic system, typically forming biconcave oval or dumbbell-shaped crystals.[2] This morphology is significant as it influences the crystal's ability to aggregate and interact with renal epithelial cells. In contrast, the dihydrate form of calcium oxalate, weddellite (COD), forms bipyramidal crystals and is generally less stable, often converting to the more resilient this compound form.[3]
Solubility and Supersaturation
The formation of this compound crystals is initiated when the concentration of calcium and oxalate ions in the urine exceeds the solubility product, leading to a state of supersaturation.[4] The solubility product (Ksp) for this compound is approximately 1.7 x 10⁻⁹ mol²/L² at 25°C.[5][6] However, in the complex milieu of urine, this is influenced by pH, ionic strength, and the presence of various ions.[6][7] While calcium oxalate supersaturation is largely independent of pH, the formation of calcium phosphate, which can act as a nidus for this compound crystallization, is highly pH-dependent.[4]
The Cascade of this compound Stone Formation
The development of a this compound kidney stone is a multi-step process, beginning with nucleation and progressing through growth, aggregation, and retention within the kidney.[4]
Nucleation: The Birth of a Crystal
Nucleation is the initial formation of a solid crystalline phase from a supersaturated solution. This can occur homogeneously, where crystals form spontaneously from solution, or heterogeneously, where they form on an existing surface. In the context of the kidney, heterogeneous nucleation is considered the more predominant mechanism. A key substrate for this compound nucleation is the Randall's plaque, a deposit of calcium phosphate (hydroxylapatite) in the renal papillary interstitium that can erode into the urinary space.[8][9]
Crystal Growth and Aggregation
Once a this compound nucleus is formed, it can grow by the deposition of additional calcium and oxalate ions from the supersaturated urine. Individual crystals can then aggregate to form larger, more clinically significant concretions. The balance between urinary promoters and inhibitors of crystallization plays a crucial role in modulating these processes.
The Urinary Milieu: Promoters and Inhibitors of this compound Crystallization
Urine is a complex solution containing a variety of substances that can either promote or inhibit the formation of this compound crystals.[10][11]
Promoters of Crystallization
The primary promoters of this compound crystallization are elevated urinary concentrations of calcium (hypercalciuria) and oxalate (hyperoxaluria).[12] These conditions increase the supersaturation of calcium oxalate, driving the nucleation and growth of crystals.
Inhibitors of Crystallization
The urine also contains a host of molecules that inhibit stone formation. These include:
-
Small Molecules: Citrate and magnesium are well-known inhibitors. Citrate complexes with calcium, reducing its availability to bind with oxalate, while magnesium can inhibit crystal growth.[7][11]
-
Macromolecules: Several urinary proteins play a complex and sometimes dual role in modulating crystallization.
-
Osteopontin (OPN): This acidic glycoprotein is a potent inhibitor of the nucleation, growth, and aggregation of calcium oxalate crystals in vitro.[9] However, its expression is also upregulated in response to renal injury caused by oxalate and crystals, suggesting a role in the cellular response to stone formation.[9][13]
-
Tamm-Horsfall Protein (THP) / Uromodulin: As the most abundant protein in normal human urine, THP has a complex role. It is generally considered an inhibitor of calcium oxalate crystal aggregation.[14][15] However, some studies suggest that certain forms of THP, particularly desialylated THP, may promote aggregation.[16]
-
Quantitative Data on this compound in Kidney Stone Formation
| Parameter | Finding | References |
| Prevalence of this compound | Calcium oxalate monohydrate (this compound) is the most prevalent component, found in approximately 38.3% of stones in one study of 3,789 samples. Mixed composition stones are common (93.5%). | [17] |
| Urinary Oxalate Excretion | Stone formers often have higher urinary oxalate levels. Even small increases (5 mg/day) can significantly increase stone risk. Excretions >25 mg/day are associated with increased risk. | [18] |
| Urinary Calcium Excretion | Hypercalciuria is a major risk factor. Stone formers tend to have higher urinary calcium levels than non-stone formers. | [4] |
| Solubility Product (Ksp) of this compound | Approximately 1.7 x 10⁻⁹ mol²/L² at 25°C. In urine, the molar solubility is around 9 x 10⁻⁵ M. | [5][6][19] |
| Inhibitory Effect of Tamm-Horsfall Protein (THP) | At concentrations of 0.4-40 µg/ml, THP inhibits COM crystal growth and aggregation in a dose-dependent manner. At 40 µg/ml, it also prevents crystal-cell adhesion. | [14] |
Cellular and Molecular Mechanisms of this compound-Induced Renal Injury
The interaction between this compound crystals and renal epithelial cells is a critical step in stone retention and the subsequent pathological response.
Crystal-Cell Adhesion and Internalization
This compound crystals can adhere to the apical surface of renal tubular cells.[7][20] This adhesion is a rapid process, occurring within seconds.[20] Following adhesion, crystals can be internalized by the cells, a process that involves the reorganization of the cytoskeleton.[20]
Signaling Pathways Activated by this compound and Oxalate
Exposure of renal epithelial cells to high concentrations of oxalate and this compound crystals triggers intracellular signaling cascades that lead to cell injury, inflammation, and apoptosis.
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: The p38 MAPK pathway is a key player in the cellular response to oxalate and this compound. Activation of this pathway has been shown to mediate the disruption of tight junctions between renal tubular cells, which can compromise the integrity of the epithelial barrier.[8][21] This process can be initiated by an increase in reactive oxygen species (ROS) and the activation of Akt.[8]
-
NLRP3 Inflammasome: The NLRP3 inflammasome, a component of the innate immune system, is activated by this compound crystals. This activation leads to the release of pro-inflammatory cytokines, contributing to the inflammatory response seen in nephrolithiasis.[10][22]
Visualizing Key Processes in this compound Stone Formation
Signaling Pathway of Oxalate-Induced Cell Injury
Caption: Oxalate-induced p38 MAPK signaling cascade leading to renal cell injury.
Experimental Workflow for Screening this compound Inhibitors
Caption: Workflow for in vitro screening of this compound crystallization inhibitors.
Experimental Protocols for Studying this compound Formation
In Vitro Calcium Oxalate Crystallization Assay (Nucleation)
This assay measures the ability of a substance to inhibit the initial formation of calcium oxalate crystals.
-
Preparation of Solutions:
-
Prepare a buffer solution containing Tris (e.g., 0.05 M) and NaCl (e.g., 0.15 M) at a physiological pH of 6.5 and maintain at 37°C.
-
Prepare stock solutions of calcium chloride (e.g., 4 mM) and sodium oxalate (e.g., 50 mM) in the buffer.
-
Prepare solutions of the test inhibitor at various concentrations.
-
-
Assay Procedure:
-
In a cuvette, combine the buffer, the test inhibitor solution (or vehicle for control), and the calcium chloride solution.
-
Initiate crystallization by adding the sodium oxalate solution.
-
Immediately begin monitoring the change in absorbance at 620 nm over time using a spectrophotometer. The induction time (the time taken for the absorbance to increase) is a measure of nucleation.[23]
-
-
Data Analysis:
-
Compare the induction time in the presence of the inhibitor to the control. A longer induction time indicates inhibition of nucleation.
-
In Vitro Calcium Oxalate Crystal Aggregation Assay
This assay assesses the effect of a substance on the aggregation of pre-formed calcium oxalate crystals.
-
Preparation of COM Crystal Slurry:
-
Assay Procedure:
-
Add the COM crystal slurry to a cuvette containing the buffer and the test inhibitor at various concentrations.
-
Monitor the decrease in absorbance at 620 nm over time. As crystals aggregate, they settle out of the solution, causing the turbidity to decrease.[23]
-
-
Data Analysis:
-
Calculate the rate of aggregation by measuring the slope of the absorbance versus time curve. Compare the rates in the presence of the inhibitor to the control.
-
Analysis of Kidney Stone Composition by FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a widely used method for identifying the chemical components of kidney stones.
-
Sample Preparation:
-
Wash the stone with distilled water and dry it completely.[24]
-
Grind a small portion of the stone into a fine, homogeneous powder using a mortar and pestle.[24]
-
Mix a small amount of the powdered stone (e.g., 20 mg) with potassium bromide (KBr) (e.g., 200 mg) and press into a transparent pellet.[24]
-
-
FTIR Analysis:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire the infrared spectrum over a range of wavenumbers (e.g., 400-4000 cm⁻¹).[25]
-
-
Spectral Interpretation:
-
Identify the characteristic absorption peaks for different chemical compounds. For this compound, a characteristic peak is observed around 1607 cm⁻¹.[25]
-
Compare the obtained spectrum with reference spectra of known stone components to determine the composition of the stone.
-
Animal Models of this compound Nephrolithiasis
Animal models are essential for studying the in vivo mechanisms of stone formation. The most common model involves inducing hyperoxaluria in rats.
-
Induction of Hyperoxaluria:
-
Assessment of Nephrolithiasis:
-
Collect 24-hour urine samples to measure calcium, oxalate, and other relevant parameters.
-
At the end of the study, sacrifice the animals and harvest the kidneys.
-
Analyze the kidneys histologically for the presence of crystal deposits (e.g., using von Kossa staining).
-
The kidneys can also be analyzed for gene and protein expression of relevant molecules like osteopontin.[9]
-
Cell Culture Model of Crystal-Cell Interaction
Renal epithelial cell lines (e.g., MDCK, LLC-PK1) are used to study the cellular response to this compound crystals.
-
Cell Culture:
-
Culture the chosen renal epithelial cell line to confluence in an appropriate medium.
-
-
Crystal Exposure:
-
Prepare sterile COM crystals and suspend them in the cell culture medium.
-
Expose the confluent cell monolayers to the crystal suspension for various time points.[27]
-
-
Analysis of Cellular Response:
-
Adhesion and Internalization: Use radiolabeled crystals or microscopy (light, electron, or confocal) to quantify and visualize crystal binding and uptake.[28]
-
Cell Viability and Injury: Perform assays such as LDH release or trypan blue exclusion to assess cell damage.
-
Gene and Protein Expression: Use techniques like qPCR and Western blotting to measure changes in the expression of genes and proteins of interest (e.g., osteopontin, markers of inflammation, components of signaling pathways).[13]
-
Conclusion and Future Directions
This compound is a central figure in the narrative of kidney stone disease. Its formation, driven by urinary supersaturation and modulated by a complex interplay of promoters and inhibitors, initiates a cascade of events that can lead to renal injury and the development of clinical nephrolithiasis. The interaction of this compound crystals with renal epithelial cells, triggering specific signaling pathways such as the p38 MAPK cascade, is a critical area of research for understanding stone retention and pathogenesis.
For professionals in drug development, a thorough understanding of these mechanisms is essential for identifying novel therapeutic targets. Strategies aimed at reducing urinary supersaturation of calcium and oxalate, enhancing the activity of urinary inhibitors, and modulating the cellular response to crystal injury hold significant promise. Future research should continue to unravel the intricate molecular details of this compound crystallization and its biological consequences, paving the way for more effective and targeted therapies to combat this widespread and debilitating disease.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. The role of inflammation and ROS in CaOx kidney stones | springermedizin.de [springermedizin.de]
- 3. mdpi.com [mdpi.com]
- 4. Clinical Practice Calcium Kidney Stones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Solubility of calcium oxalate in human urine, simulated urine, and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium oxalate crystals induces tight junction disruption in distal renal tubular epithelial cells by activating ROS/Akt/p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of osteopontin in rat kidneys: induction during ethylene glycol induced calcium oxalate nephrolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P38 MAPK signaling pathway mediates COM crystal-induced crystal adhesion change in rat renal tubular epithelial cells | springermedizin.de [springermedizin.de]
- 11. Kidney stone analysis: “Give me your stone, I will tell you who you are!” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Renal cell osteopontin production is stimulated by calcium oxalate monohydrate crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Systematic analysis of modulating activities of native human urinary Tamm-Horsfall protein on calcium oxalate crystallization, growth, aggregation, crystal-cell adhesion and invasion through extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. Calcium oxalate monohydrate aggregation induced by aggregation of desialylated Tamm-Horsfall protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of Renal Stone Composition Using Fourier Transform Infrared Spectroscopy: A Cross-sectional Study of 3,789 Cases [ijmb.in]
- 18. journals.physiology.org [journals.physiology.org]
- 19. homework.study.com [homework.study.com]
- 20. Cell-crystal interactions and kidney stone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. p38 MAPK mediates calcium oxalate crystal-induced tight junction disruption in distal renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Inhibition of calcium oxalate crystallisation in vitro by an extract of Bergenia ciliata - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comprehensive Analysis of Renal Stones Using FTIR Spectroscopy in a Referral Laboratory in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 25. FT-IR Spectroscopy Analysis of Kidney Stone Variability in Styria [mdpi.com]
- 26. Animal Models For Urolithiasis – A Short Review | PDF [slideshare.net]
- 27. Calcium oxalate crystal attachment to cultured kidney epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Internalization of calcium oxalate crystals by renal tubular cells: a nephron segment-specific process? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Properties of Whewellite
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical properties of whewellite (CaC₂O₄·H₂O), a mineral of significant interest in various scientific fields, including geology, materials science, and particularly in the study of kidney stones, where it is a primary component.[1][2] This document summarizes key quantitative data, details experimental methodologies for property determination, and presents logical relationships through diagrams.
Core Physical and Crystallographic Data
This compound is a hydrated calcium oxalate mineral.[2][3] Its physical and crystallographic properties are summarized in the tables below for easy reference and comparison.
General Physical Properties
| Property | Value | Source(s) |
| Chemical Formula | Ca(C₂O₄)·H₂O | [4] |
| Mohs Hardness | 2.5 - 3 | [1][4][5] |
| Density (g/cm³) | 2.19 - 2.25 (measured), 2.22 (calculated) | [1][4] |
| Cleavage | Good/Distinct on {101}; Imperfect/Poor on {010}; Indistinct on {001} & {110} | [1][4][6] |
| Fracture | Conchoidal | [1][4][6] |
| Luster | Vitreous to Pearly (on {010} and some cleavages) | [1][4][5] |
| Color | Colorless, white, pale yellow, pale brown, gray, yellowish-brown | [1][4] |
| Streak | White | [1] |
| Transparency | Transparent to translucent | [1][4] |
| Tenacity | Brittle | [4][6] |
Crystallographic Data
| Property | Value | Source(s) |
| Crystal System | Monoclinic | [1][4] |
| Space Group | P2₁/c | [2][4] |
| Unit Cell Parameters | a = 6.290 Å, b = 14.583 Å, c = 10.116 Å; β = 109.46° | [2][4] |
| a:b:c Ratio | 0.431 : 1 : 0.694 | [4] |
| Unit Cell Volume | 874.90 ų (Calculated) | [4] |
Optical Properties
| Property | Value | Source(s) |
| Optical Class | Biaxial (+) | [6] |
| Refractive Indices | nα = 1.489 - 1.491, nβ = 1.553 - 1.554, nγ = 1.649 - 1.650 | [4] |
| Birefringence | 0.159 - 0.163 | [1] |
| Dispersion | 0.034 to none | [1] |
| Pleochroism | None | [1] |
Experimental Protocols
The determination of the physical properties of this compound involves a suite of standard mineralogical and materials characterization techniques. Below are detailed methodologies for key experiments.
Mohs Hardness Test
The Mohs hardness test is a qualitative ordinal scale that characterizes the scratch resistance of various minerals through the ability of a harder material to scratch a softer material.
-
Procedure:
-
Select a fresh, clean surface on the this compound specimen.
-
Attempt to scratch the surface with a material of known hardness from the Mohs scale (e.g., a fingernail with a hardness of 2.5, a copper penny with a hardness of 3).
-
Observe if a scratch is created. A definitive "bite" into the surface indicates a scratch.
-
The hardness of the this compound sample will be constrained between the hardness of the materials that can and cannot scratch it.
-
Specific Gravity Determination (Pycnometer Method)
This method determines the density of a solid by measuring the volume of a fluid displaced by the sample.
-
Procedure:
-
Weigh a clean, dry pycnometer (a flask of a known volume).
-
Place a known mass of the this compound sample into the pycnometer.
-
Fill the pycnometer with a liquid of known density (e.g., distilled water) in which the this compound is insoluble.
-
Ensure all air bubbles are removed.
-
Weigh the pycnometer containing the sample and the liquid.
-
The specific gravity is calculated from the mass of the sample and the mass of the displaced liquid.
-
Refractive Index Measurement (Refractometer)
A refractometer measures the extent to which light is bent (refracted) when it moves from air into the mineral.
-
Procedure:
-
A polished surface of the this compound crystal is placed on the prism of the refractometer.
-
A drop of contact liquid with a refractive index higher than that of the mineral is applied between the crystal and the prism.
-
A light source is directed through the prism, and the critical angle of total reflection is observed through an eyepiece.
-
The refractive index is read directly from a calibrated scale. For anisotropic minerals like this compound, multiple readings are taken by rotating the crystal to determine the different refractive indices.
-
Single-Crystal X-ray Diffraction (XRD)
This technique is used to determine the atomic and molecular structure of a crystal.
-
Procedure:
-
A small, single crystal of this compound is mounted on a goniometer head.
-
The crystal is placed in a focused X-ray beam.
-
The crystal is rotated, and the diffraction pattern of the X-rays is recorded by a detector.
-
The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, which reveals the arrangement of atoms in the unit cell.
-
Thermogravimetric Analysis (TGA)
TGA measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for studying the thermal decomposition of hydrated minerals like this compound.
-
Procedure:
-
A small, accurately weighed sample of this compound is placed in a sample pan.
-
The pan is placed in a furnace within the TGA instrument.
-
The sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve shows mass loss at specific temperatures, corresponding to the loss of water and the decomposition of the oxalate into calcium carbonate and then calcium oxide.[7]
-
Visualizations
The following diagrams illustrate key relationships and workflows relevant to the study of this compound's physical properties.
References
- 1. Using Thermogravimetric Analysis for Mineral Examination [xrfscientific.com]
- 2. science.smith.edu [science.smith.edu]
- 3. Quantitative Mineral Analysis by FTIR Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]
- 4. Infrared Spectroscopy | Clays and Minerals [claysandminerals.com]
- 5. azomining.com [azomining.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Refractometer - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Relationship of Whewellite and Weddellite in Nature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Whewellite (Calcium Oxalate Monohydrate, CaC₂O₄·H₂O) and weddellite (Calcium Oxalate Dihydrate, CaC₂O₄·2H₂O) are the two most common calcium oxalate hydrate minerals found in nature. Their relationship is of significant interest across various scientific disciplines, from geology and mineralogy to biology and medicine, primarily due to their prevalence in human kidney stones. This compound represents the thermodynamically stable phase under ambient conditions, while weddellite is a metastable phase that readily transforms into this compound. This guide provides a comprehensive technical overview of the intricate relationship between these two minerals, focusing on their formation, transformation, and the factors influencing their stability.
Physicochemical Properties and Thermodynamic Stability
The fundamental difference between this compound and weddellite lies in their degree of hydration, which dictates their crystal structure and stability. This compound is the monohydrate form, while weddellite is the dihydrate. This seemingly small difference in water content has profound implications for their thermodynamic properties.
Table 1: Thermodynamic Properties of this compound and Weddellite at 298.15 K
| Property | This compound (CaC₂O₄·H₂O) | Weddellite (CaC₂O₄·2H₂O) |
| Molar Mass ( g/mol ) | 146.11 | 164.13 |
| Crystal System | Monoclinic | Tetragonal |
| Standard Molar Enthalpy of Formation (ΔfH⁰) (kJ/mol) | -1670[1] | -1984 (estimated)[2] |
| Standard Molar Gibbs Free Energy of Formation (ΔfG⁰) (kJ/mol) | -1509[1] | Not available |
| Standard Molar Entropy (S⁰) (J/mol·K) | 156[1] | Not available |
| Solubility Product (Ksp) | ~1.995 x 10⁻⁹ | Higher than this compound |
The Transformation of Weddellite to this compound: A Dehydration Process
The conversion of weddellite to the more stable this compound is a spontaneous dehydration process that occurs in nature. This transformation is not instantaneous and is influenced by a variety of environmental factors. The process can be represented by the following chemical equation:
CaC₂O₄·2H₂O (s) → CaC₂O₄·H₂O (s) + H₂O (g/l)
The kinetics of this transformation are crucial in understanding the relative abundance of these minerals in different environments.
Factors Influencing the Transformation
A complex interplay of factors governs the rate and extent of the weddellite to this compound transformation. Understanding these factors is critical for predicting the mineral phases present in geological and biological systems.
Table 2: Factors Influencing the Weddellite to this compound Transformation
| Factor | Effect on Transformation |
| Humidity | Lower humidity promotes dehydration and accelerates the transformation.[3][4] |
| Temperature | Increased temperature generally increases the rate of dehydration. |
| pH | Acidic conditions can influence the solubility of both phases and affect the transformation rate. |
| Presence of Ions | Certain cations (e.g., Mg²⁺, Zn²⁺, Ni²⁺, Co²⁺, Mn²⁺, Cu²⁺) can stabilize the weddellite structure and inhibit its transformation.[5] |
| Organic Molecules | Molecules like citrate and pyrophosphate can inhibit the growth of calcium oxalate crystals and may influence the transformation process.[6] |
The following diagram illustrates the logical relationships between the key factors influencing the stability of weddellite and its transformation to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability and transformation mechanism of weddellite nanocrystals studied by X-ray diffraction and infrared spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A contribution to the formation mechanism of calcium oxalate urinary calculi. I. Stabilising urinary constituents in the formation of weddellite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The power of desktop scanning electron microscopy with elemental analysis for analyzing urinary stones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Whewellite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Whewellite, a hydrated calcium oxalate mineral with the chemical formula CaC₂O₄·H₂O, holds a unique position at the intersection of geology and biology. Its presence in diverse environments, from hydrothermal veins and sedimentary nodules to living organisms as a component of kidney stones and plant tissues, makes it a subject of significant scientific interest. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing the early scientific investigations that defined its properties and the modern analytical techniques that have refined our understanding of its formation and characteristics.
Discovery and Nomenclature: A Historical Perspective
The formal identification of this compound occurred in the mid-19th century, a period of significant advancement in the fields of mineralogy and crystallography.
Initial Description and Naming
In 1840, the English crystallographer Henry James Brooke first described the mineral as "crystallized native oxalate of lime".[1] This initial description laid the groundwork for its formal classification. The mineral was officially named "this compound" in 1852 by Brooke, in collaboration with the British mineralogist and geologist William Phillips, and the Welsh mineralogist William Hallowes Miller.[1] The name honors William Whewell (1794–1866), a prominent English polymath, naturalist, and scientist who was a professor at the University of Cambridge and made significant contributions to the fields of mineralogy and crystallography.[2][3]
Timeline of Key Events
The following table summarizes the pivotal moments in the discovery and initial characterization of this compound.
| Year | Event | Key Individuals | Significance |
| 1840 | First scientific description as "crystallized native oxalate of lime".[1] | Henry James Brooke | Initial recognition of the mineral as a distinct species. |
| 1852 | Formal naming as "this compound".[1] | H.J. Brooke, W. Phillips, W.H. Miller | Official classification and dedication to William Whewell. |
Early Experimental Protocols and Data
The characterization of this compound in the 19th century relied on the analytical techniques of the era, primarily goniometry for crystallographic analysis and wet chemical methods for compositional analysis.
19th-Century Crystallographic Analysis: Goniometry
The determination of the crystal system and interfacial angles of this compound was accomplished using a reflecting goniometer. This instrument measures the angles between crystal faces by reflecting a beam of light off them.
Experimental Protocol:
-
A small, well-formed crystal of this compound was mounted on a holder at the center of the goniometer.
-
The crystal was oriented so that a prominent crystal edge was parallel to the axis of rotation of the instrument.
-
A light source was directed at one of the crystal faces, and the telescope of the goniometer was positioned to capture the reflection.
-
The crystal was then rotated until the reflection from an adjacent face was observed in the telescope.
-
The angle of rotation was read from a graduated scale, providing the angle between the two crystal faces.
-
This process was repeated for all accessible crystal faces to determine the crystal's symmetry and axial ratios.
19th-Century Chemical Analysis
The chemical composition of this compound was determined using gravimetric analysis, a common "wet chemical" technique of the time.
Experimental Protocol:
-
A precisely weighed sample of the this compound mineral was dissolved in an acid, such as hydrochloric acid.
-
Reagents were added to the solution to selectively precipitate the constituent elements as insoluble compounds. For example, calcium would be precipitated as calcium oxalate or calcium sulfate.
-
The precipitate was then filtered, washed, dried, and carefully weighed.
-
From the weight of the precipitate and its known chemical formula, the weight of the element in the original sample was calculated.
-
This process was repeated for each constituent element to determine the overall chemical composition of the mineral.
These early analyses established the basic chemical formula of this compound as a hydrated calcium oxalate.
Modern Analytical Data and Experimental Protocols
Contemporary analytical techniques have provided a much more detailed and precise understanding of this compound's properties.
Crystallographic Data
X-ray diffraction (XRD) is the primary method used for modern crystallographic analysis.
Experimental Protocol (Single-Crystal X-ray Diffraction):
-
A small, single crystal of this compound is mounted on a goniometer head.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffracted X-rays are detected, and their intensities and positions are recorded.
-
The resulting diffraction pattern is analyzed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice.
Quantitative Crystallographic Data for this compound:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 6.290 Å, b = 14.583 Å, c = 10.116 Å |
| β = 109.46° | |
| Formula Units (Z) | 8 |
Thermal Analysis
Thermogravimetric analysis (TGA) is used to study the thermal decomposition of this compound.
Experimental Protocol (Thermogravimetric Analysis):
-
A small, powdered sample of this compound is placed in a high-precision balance within a furnace.
-
The sample is heated at a controlled rate in a specific atmosphere (e.g., air or an inert gas).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve shows distinct mass loss steps corresponding to the decomposition of the mineral.
Thermal Decomposition of this compound:
| Temperature Range (°C) | Mass Loss (%) | Evolved Gas | Resulting Product |
| ~100 - 250 | ~12.3 | H₂O | Anhydrous Calcium Oxalate (CaC₂O₄) |
| ~400 - 500 | ~19.2 | CO | Calcium Carbonate (CaCO₃) |
| ~650 - 800 | ~30.1 | CO₂ | Calcium Oxide (CaO) |
Formation Pathways of this compound
This compound's formation is a fascinating example of biomineralization and geological processes.
Biological Formation Pathway in Plants
In plants, the formation of calcium oxalate crystals, including this compound, is a regulated biological process occurring within specialized cells called idioblasts. The pathway involves the synthesis of oxalic acid and the uptake of calcium.
Biochemical Pathway of Oxalate Synthesis:
The primary precursor for oxalic acid synthesis in plants is L-ascorbic acid (Vitamin C). The conversion involves several enzymatic steps, with key intermediates including L-threonate and 2-keto-L-gulonic acid.
References
- 1. An Oxalyl-CoA Dependent Pathway of Oxalate Catabolism Plays a Role in Regulating Calcium Oxalate Crystal Accumulation and Defending against Oxalate-Secreting Phytopathogens in Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Oxalyl-CoA Dependent Pathway of Oxalate Catabolism Plays a Role in Regulating Calcium Oxalate Crystal Accumulation and Defending against Oxalate-Secreting Phytopathogens in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering calcium oxalate crystal formation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Deposits of Whewellite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrences of whewellite (calcium oxalate monohydrate, CaC₂O₄·H₂O), a mineral of significant interest in both geological and biomedical research. This document details its formation in geological deposits and its biomineralization in plants, animals, and humans, with a particular focus on its role in nephrolithiasis. Detailed experimental protocols for the identification and characterization of this compound are also provided, along with visualizations of key pathological pathways.
Natural Sources and Deposits of this compound
This compound is found in a diverse range of environments, from geological formations to biological systems. Its presence is often linked to the availability of calcium and oxalic acid, the latter frequently having a biological origin.
Geological Occurrences
This compound is considered a low-temperature, primary hydrothermal mineral.[1][2] It is typically found in environments where calcium-rich fluids interact with organic matter or carbonate rocks.[1] Its geological occurrences can be categorized as follows:
-
Sedimentary Formations: this compound is commonly associated with sedimentary rocks rich in organic matter, such as coal seams and septarian nodules in marls.[2][3][4][5] The organic material is believed to be the source of the oxalic acid necessary for its formation.[2]
-
Hydrothermal Veins: It can precipitate in low-temperature hydrothermal veins, often in association with minerals like calcite, barite, sphalerite, and pyrite.[1][2][3] The exact source of oxalate in these environments is sometimes uncertain but is often attributed to the interaction of hydrothermal fluids with organic-rich country rocks.[2]
-
Geodes and Nodules: this compound crystals are also found within geodes and septarian concretions.[1][2]
-
Uranium Deposits: The mineral has been identified in some uranium deposits.[1][2]
-
Weathering and Alteration Products: this compound can form as a product of weathering and alteration processes, particularly in areas with high organic content.[1] Lichens, for example, can form this compound on the surface of various rocks, including andesites, basalts, and serpentinites.[1]
Notable geological deposits have been reported in various locations worldwide, including the Czech Republic, Russia, Germany, Romania, France, the United Kingdom, and the United States (Montana, Ohio, Oregon, South Dakota, Utah).[1][2][3]
Biological Occurrences
This compound is a common biomineral, produced by a wide variety of organisms as a mechanism for calcium regulation, detoxification of oxalic acid, and defense against herbivores.
Calcium oxalate crystals, including this compound, are found in over 200 plant families.[6] They can occur in various tissues and organs, including leaves, stems, roots, and seeds, often within specialized cells called crystal idioblasts.[6][7] The formation of this compound in plants can represent a significant portion of their dry weight.[8]
-
Function: The proposed functions of this compound in plants include bulk calcium regulation, detoxification of excess oxalic acid, tissue support, and defense against herbivory due to the abrasive nature of the crystals.[7][8]
-
Distribution: The distribution and morphology of this compound crystals can be species-specific. For instance, in the Cactaceae family, species of the Opuntioideae subfamily predominantly form this compound, while those of the Cereoideae subfamily tend to produce the dihydrate form, weddellite.[9][10]
This compound is a primary component of urinary calculi (bladder and kidney stones) in various animals, including dogs and cats.[11] The formation of these stones is often linked to dietary factors, genetic predisposition, and underlying metabolic conditions that lead to acidic to neutral urine.[11] In a retrospective study of canine uroliths from 1979 to 2015, 31.0% of calcium oxalate stones were identified as this compound.[11]
In humans, this compound is the most common crystalline component of kidney stones.[12][13][14] Its formation is a complex process influenced by urinary supersaturation with calcium and oxalate, as well as the presence of various promoters and inhibitors of crystallization.[14][15] this compound stones are often associated with hyperoxaluria (elevated urinary oxalate) and can nucleate on pre-existing calcium phosphate deposits known as Randall's plaques in the renal papilla.[15][16][17]
Quantitative Data on this compound Deposits
This section summarizes the available quantitative data on the occurrence and composition of this compound from various natural sources.
This compound in Human Kidney Stones
The following table presents data from several studies on the prevalence of this compound in human urinary calculi.
| Study Region/Population | Total Stones Analyzed | Percentage of Calcium Oxalate Stones | Percentage of Stones Containing this compound | Key Findings |
| Germany[13] | 45,783 | 71.4% | - | Calcium oxalate was the most common main stone component. This compound (COM) was more common in older patients than weddellite (COD). |
| Mixed Stone Analysis (Multi-center)[18] | 42,519 | - | 49.8% (as this compound, weddellite, or mixtures) | The majority of urinary calculi were mixed stones. |
| Basilicata, Italy[12] | 80 | 59% | 39% (mainly composed of this compound) | Calcium oxalate stones were the most frequent type. |
| Iran[19] | Not specified | - | 78% occurrence frequency | This compound was one of the most common mineral phases identified. |
This compound in Plants
Quantitative data on this compound concentration in plants is less standardized. The following table provides examples from available literature.
| Plant Species | Plant Part | This compound Content (% of Dry Weight) | Reference |
| Acacia robeorum[8] | Phyllodes and branchlets | 3-80% (total calcium oxalate) | [8] |
| Various forage plants[20] | - | 4.4 ± 3.2% (total oxalate) | [20] |
| Spinacia oleracea (Spinach)[21] | Leaves and Stems | High concentration confirmed | [21] |
This compound in Geological Deposits
Quantitative data for this compound in geological settings is highly variable and deposit-specific. It is often a minor accessory mineral.
| Geological Setting | Description |
| Coal Seams[3][5] | Found in fractures and cleats; concentration is generally low and not uniformly distributed. |
| Septarian Nodules[3] | Occurs as well-formed crystals lining cavities; abundance varies greatly between nodules. |
| Hydrothermal Veins[3] | Present as a gangue mineral; concentration depends on the specific fluid chemistry and depositional conditions. |
Experimental Protocols
This section provides detailed methodologies for the identification and characterization of this compound, as well as a protocol for an in vivo model of this compound stone formation.
Identification and Characterization of this compound
Objective: To identify the crystalline phases present in a sample and confirm the presence of this compound based on its unique diffraction pattern.
Methodology:
-
Sample Preparation:
-
Grind the sample to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random crystal orientation.
-
Mount the powdered sample onto a sample holder (e.g., a zero-background silicon wafer or a standard glass slide with a cavity). Ensure a flat, smooth surface.
-
-
Instrument Setup:
-
Use a powder X-ray diffractometer equipped with a CuKα radiation source (λ = 1.5406 Å).
-
Set the generator to 40 kV and 40 mA.
-
Configure the scan range from 5° to 70° 2θ with a step size of 0.02° and a scan speed of 1°/minute.
-
-
Data Collection:
-
Perform the XRD scan on the prepared sample.
-
-
Data Analysis:
-
Process the resulting diffractogram to remove background noise.
-
Identify the diffraction peaks (d-spacings and intensities).
-
Compare the experimental diffraction pattern with standard reference patterns for this compound (e.g., from the International Centre for Diffraction Data - ICDD PDF-4+ database, card no. 00-020-0231) and other potential phases.[15][22][23] Key characteristic peaks for this compound include strong reflections at approximately 14.8°, 24.3°, and 30.0° 2θ.[15]
-
Objective: To visualize the morphology of this compound crystals and determine their elemental composition.
Methodology:
-
Sample Preparation:
-
Mount the sample (e.g., a small kidney stone fragment or plant tissue) onto an aluminum stub using double-sided carbon tape.
-
For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.[7]
-
-
SEM Imaging:
-
EDX Analysis:
-
Select a region of interest (a specific crystal) for elemental analysis.
-
Acquire an EDX spectrum. The spectrum for pure this compound will show prominent peaks for calcium (Ca), carbon (C), and oxygen (O).[7][26]
-
Perform elemental mapping to visualize the distribution of these elements across the sample.
-
Objective: To identify the functional groups present in the sample and confirm the presence of this compound based on its characteristic vibrational spectrum.
Methodology:
-
Sample Preparation:
-
Grind a small amount of the sample (1-2 mg) with potassium bromide (KBr) (approx. 200 mg) using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
-
Data Collection:
-
Data Analysis:
-
Identify the characteristic absorption bands for this compound. Key peaks include:
-
Compare the obtained spectrum with a reference spectrum of pure this compound.[2]
-
In Vivo Model: Ethylene Glycol-Induced Urolithiasis in Rats
Objective: To induce the formation of calcium oxalate (this compound) kidney stones in a rodent model for studying the pathogenesis of nephrolithiasis and evaluating potential therapeutic agents.
Methodology:
-
Animal Model:
-
Use male Wistar rats (150-200 g). House the animals in individual metabolic cages to allow for 24-hour urine collection.
-
Provide standard rat chow and drinking water ad libitum.
-
Acclimatize the animals for at least one week before the start of the experiment.
-
All animal procedures should be approved by an Institutional Animal Ethics Committee.[11]
-
-
Induction of Urolithiasis:
-
Monitoring and Sample Collection:
-
Monitor the body weight and water intake of the animals regularly.
-
Collect 24-hour urine samples at specified time points (e.g., day 0, 14, and 28).[16][17]
-
At the end of the experimental period, collect blood samples via cardiac puncture under anesthesia.
-
Euthanize the animals and harvest the kidneys.
-
-
Analysis:
-
Urine Analysis: Measure urinary parameters such as volume, pH, and concentrations of calcium, oxalate, and phosphate.[16][17]
-
Serum Analysis: Measure serum levels of creatinine, blood urea nitrogen (BUN), calcium, and phosphate to assess renal function.
-
Histopathology: Fix one kidney in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine the sections under a light microscope for the presence of calcium oxalate crystal deposits in the renal tubules.
-
Kidney Homogenate Analysis: Homogenize the other kidney to measure the total calcium and oxalate content.
-
Visualizing Key Pathological and Experimental Frameworks
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways in this compound-related pathology and a typical experimental workflow.
Pathogenesis of this compound Kidney Stone Formation
Caption: Pathogenesis of this compound Kidney Stone Formation.
Cellular Response to Oxalate in Renal Tubules
Caption: Cellular Response to Oxalate in Renal Tubules.
Experimental Workflow for this compound Analysis
Caption: Experimental Workflow for this compound Analysis.
References
- 1. Oxalate transport in renal tubular cells from normal and stone-forming animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Analysis of Renal Stones Using FTIR Spectroscopy in a Referral Laboratory in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Unified Theory on the Pathogenesis of Randall’s Plaques and Plugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms mediating oxalate-induced alterations in renal cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GENETIC BASIS OF RENAL CELLULAR DYSFUNCTION AND THE FORMATION OF KIDNEY STONES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elemental distribution analysis of urinary crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morphologies and elemental compositions of calcium crystals in phyllodes and branchlets of Acacia robeorum (Leguminosae: Mimosoideae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Mineral Data [webmineral.com]
- 11. Effect of Unex on ethylene glycol-induced urolithiasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Infrared Spectroscopic Investigations of Calcium Oxalate Monohydrate (this compound) Dehydration/Rehydration [mdpi.com]
- 13. Oxalate transport and calcium oxalate renal stone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. [Study of the transformation of weddellite to this compound in calcium oxalate stones by x-ray diffraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ethylene glycol-induced urolithiasis: Topics by Science.gov [science.gov]
- 17. "Experimental Nephrolithiasis in Rats: The Effect of Ethylene Glycol an" by R. de Water, E. R. Boevé et al. [digitalcommons.usu.edu]
- 18. journals.physiology.org [journals.physiology.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 22. ias.ac.in [ias.ac.in]
- 23. researchgate.net [researchgate.net]
- 24. Crystaloptical and spectroscopical findings with calcium oxalate crystals in the urine sediment: a contribution to the genesis of oxalate stones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Identification of Whewellite using Raman Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Whewellite, the monohydrate form of calcium oxalate (CaC₂O₄·H₂O), is a mineral of significant interest across various scientific disciplines. It is a primary component of the most common type of human kidney stones and is also found in various plants and fungi. In the pharmaceutical industry, the formation of calcium oxalate crystals can be an indicator of drug-induced nephrotoxicity. Therefore, the accurate and rapid identification of this compound is crucial for both clinical diagnostics and preclinical drug development.
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular vibrations of a sample.[1] This "molecular fingerprint" allows for the unambiguous identification of crystalline structures, such as this compound.[2] The technique requires minimal to no sample preparation, making it an ideal tool for the analysis of biological and clinical samples.[2][3]
These application notes provide a comprehensive overview and detailed protocols for the identification of this compound using Raman spectroscopy.
Data Presentation: Characteristic Raman Bands of this compound
The Raman spectrum of this compound is characterized by a series of distinct peaks corresponding to the vibrational modes of the oxalate ion and the water of hydration. The following table summarizes the key Raman bands of this compound, their corresponding vibrational assignments, and references from the scientific literature.
| Raman Shift (cm⁻¹) | Vibrational Assignment | Reference(s) |
| ~1631 | Antisymmetric C=O stretching (νₐ(C=O)) | [4][5] |
| ~1491 - 1493 | Symmetric C-O stretching (νₛ(C-O)) | [4][5][6] |
| ~1464 - 1466 | Symmetric C-O stretching (νₛ(C-O)) | [4][5][6] |
| ~897 | C-C stretching (ν(C-C)) | [4][7] |
| ~506 - 508 | O-C-O bending (δ(O-C-O)) | [4][7] |
| ~200 - 400 | Lattice vibrations (external modes) | |
| ~100 - 200 | Lattice vibrations (external modes) | [7] |
Experimental Protocols
This section outlines a generalized protocol for the identification of this compound in a sample using Raman spectroscopy. The specific parameters may need to be optimized based on the instrumentation available and the nature of the sample.
Sample Preparation
A significant advantage of Raman spectroscopy is that it often requires minimal sample preparation.[2]
-
Solid Samples (e.g., kidney stones, mineral samples):
-
If the sample is large, a small, representative fragment can be taken for analysis.
-
No grinding or pressing is typically necessary. The sample can be placed directly on a microscope slide or in a suitable sample holder.[8]
-
For powdered samples, a small amount can be pressed onto a slide.
-
-
Biological Tissues (e.g., plant tissue, kidney biopsy):
-
Thin sections of the tissue can be mounted on a calcium fluoride (CaF₂) or quartz slide to avoid background signals from glass.
-
For direct analysis of larger tissue samples, ensure the surface is relatively flat for proper focusing of the laser.
-
-
Liquid Samples (e.g., urine):
-
Crystals in liquid suspension can be concentrated by centrifugation.
-
The resulting pellet can be washed with deionized water to remove interfering substances and then dried before analysis.
-
Instrumentation and Data Acquisition
-
Raman Spectrometer: A confocal Raman microscope is typically used for this application, allowing for high spatial resolution.
-
Laser Excitation: A 532 nm or 785 nm laser is commonly used.[4][9] The 785 nm laser is often preferred for biological samples to minimize fluorescence interference.
-
Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to avoid sample damage, typically in the range of 1-10 mW at the sample.
-
Objective Lens: A 10x, 20x, or 50x objective can be used depending on the desired spot size and working distance.
-
Spectral Range: Acquire spectra in the range of approximately 100 cm⁻¹ to 1800 cm⁻¹ to cover all the characteristic peaks of this compound.
-
Acquisition Time and Accumulations: Typical acquisition times range from 1 to 10 seconds with 2 to 10 accumulations. This may need to be adjusted to optimize the signal-to-noise ratio.
Data Analysis and Interpretation
-
Baseline Correction: The acquired Raman spectra may have a sloping baseline due to fluorescence. Apply a baseline correction algorithm (e.g., polynomial fitting) to the raw data.
-
Peak Identification: Identify the positions of the Raman peaks in the corrected spectrum.
-
Comparison with Reference Spectra: Compare the identified peak positions with the known characteristic peaks of this compound as listed in the data table above. The presence of the strong doublet around 1465 cm⁻¹ and 1492 cm⁻¹ is a key indicator of this compound.[5]
-
Database Matching: For confirmation, the acquired spectrum can be compared against a spectral library or database, such as the RRUFF database.[10]
Mandatory Visualization
The following diagram illustrates the general workflow for the identification of this compound using Raman spectroscopy.
References
- 1. azomining.com [azomining.com]
- 2. Raman Spectroscopy in Geology | Blue Scientific [blue-scientific.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. plus.ac.at [plus.ac.at]
- 9. repositorio.uam.es [repositorio.uam.es]
- 10. researchgate.net [researchgate.net]
Application Notes: Distinguishing Whewellite from Weddellite using X-ray Diffraction (XRD)
Introduction
Whewellite (Calcium Oxalate Monohydrate, CaC₂O₄·H₂O) and Weddellite (Calcium Oxalate Dihydrate, CaC₂O₄·2H₂O) are two common calcium oxalate minerals frequently found in geological formations, plant tissues, and notably, as major components of human kidney stones.[1][2][3] Accurate differentiation between these two phases is crucial for both geological and clinical research, including understanding the mechanisms of kidney stone formation and development of effective treatments.[4] X-ray Diffraction (XRD) is a powerful and definitive analytical technique for distinguishing between this compound and weddellite due to their distinct crystal structures.[5][6]
This compound crystallizes in the monoclinic system (space group P2₁/c), while weddellite belongs to the tetragonal crystal system (space group I4/m).[5][6][7] This fundamental difference in their crystal lattices results in unique XRD patterns with characteristic diffraction peaks at specific 2θ angles, allowing for their unambiguous identification.
This application note provides a detailed protocol for the differentiation of this compound and weddellite using powder XRD, intended for researchers, scientists, and professionals in drug development.
Data Presentation: Crystallographic and XRD Peak Data
The primary distinguishing features between this compound and weddellite are their crystallographic parameters and the resulting positions of their diffraction peaks in an XRD pattern. The following table summarizes key quantitative data for easy comparison.
| Parameter | This compound (CaC₂O₄·H₂O) | Weddellite (CaC₂O₄·(2+x)H₂O) | Reference |
| Crystal System | Monoclinic | Tetragonal | [5][6][7] |
| Space Group | P2₁/c | I4/m | [5][6][7] |
| Lattice Parameters | a = 6.290(1) Å | a = 12.371(3) Å | [7] |
| b = 14.583(1) Å | c = 7.357(2) Å | [7] | |
| c = 10.116(1) Å | |||
| β = 109.46(2)° | [7] | ||
| Prominent XRD Peaks (2θ, Cu Kα) | ~14.9° | ~14.3° | [8] |
| ~24.3° | ~23.9° | ||
| ~30.1° | ~35.7° |
Note: The exact 2θ values can vary slightly depending on the specific instrument geometry and sample characteristics. It is always recommended to compare the full diffraction pattern with reference patterns from a crystallographic database (e.g., ICDD PDF database) for definitive identification.
Experimental Protocols
This section details the methodology for sample preparation and XRD analysis to differentiate between this compound and weddellite.
1. Sample Preparation
Proper sample preparation is critical for obtaining high-quality XRD data.[9] The goal is to produce a fine, homogeneous powder with random crystallite orientation.
-
For solid, bulk samples (e.g., geological specimens, large kidney stones):
-
If necessary, crush larger samples into smaller fragments using a hammer or a press. To avoid contamination, the sample can be placed in a plastic bag and wrapped in paper during crushing.[10]
-
Grind the fragments into a fine powder (ideally with a particle size of <10 µm) using an agate mortar and pestle.[9][10] Grinding under a liquid medium like ethanol or methanol can help minimize sample loss and structural damage.[9]
-
For quantitative analysis, specialized grinding equipment like a McCrone Mill can be used to achieve small, uniform particle sizes while preserving the crystal lattice structure.[11]
-
Store the resulting powder in a labeled sample tube.[10]
-
-
For small or powdered samples:
2. XRD Data Acquisition
-
Sample Mounting:
-
Carefully load the powdered sample into a powder sample holder. Back-loading techniques are often preferred to minimize preferred orientation of the crystals.[10]
-
Ensure the sample surface is flat and level with the surface of the sample holder. A glass slide can be used to gently press and flatten the powder.[12]
-
-
Instrument Settings (Typical for Powder Diffractometer):
-
X-ray Source: Cu Kα (λ = 1.5406 Å)
-
Operating Voltage and Current: e.g., 40 kV and 40 mA (instrument dependent)
-
Scan Type: Continuous scan
-
Scan Range (2θ): 5° to 60° (a wider range may be necessary for full pattern analysis)
-
Step Size: e.g., 0.02°
-
Time per Step: e.g., 1 second (can be adjusted to improve signal-to-noise ratio)
-
Optics: Instrument-specific settings for divergence slits, anti-scatter slits, and monochromators should be consistently applied.
-
3. Data Analysis and Interpretation
-
Phase Identification:
-
The primary method for distinguishing this compound from weddellite is by comparing the positions of the diffraction peaks in the experimental XRD pattern with reference patterns from a crystallographic database.
-
Software such as MATCH!, X'Pert HighScore, or open-source alternatives can be used for phase identification by searching the International Centre for Diffraction Data (ICDD) Powder Diffraction File (PDF).
-
Visually inspect the diffractogram for the presence of characteristic peaks for each phase. For example, a strong peak around 14.9° 2θ is indicative of this compound, while a strong peak near 14.3° 2θ suggests the presence of weddellite.[8]
-
-
Quantitative Analysis (if required):
-
The Rietveld refinement method can be employed for precise quantitative phase analysis of mixtures of this compound and weddellite.[13] This method involves fitting a calculated diffraction pattern based on the crystal structures of the phases to the experimental data.
-
Mandatory Visualizations
Caption: Workflow for distinguishing this compound and weddellite using XRD.
References
- 1. msaweb.org [msaweb.org]
- 2. mdpi.com [mdpi.com]
- 3. Weddellite - Wikipedia [en.wikipedia.org]
- 4. Analysis of Human Kidney Stones Using Advanced Characterization Techniques [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 8. researchgate.net [researchgate.net]
- 9. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 10. wpd.ugr.es [wpd.ugr.es]
- 11. retsch.com [retsch.com]
- 12. xrdukm.wixsite.com [xrdukm.wixsite.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for SEM Analysis of Whewellite Crystal Morphology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of whewellite (calcium oxalate monohydrate) crystal morphology using Scanning Electron Microscopy (SEM). The protocols outlined below are intended to ensure reproducible and high-quality data acquisition for research, clinical, and pharmaceutical applications.
Introduction
This compound is a mineral form of calcium oxalate monohydrate and a primary component of the most common type of kidney stones.[1] Its crystal morphology, including size, shape, and aggregation, provides valuable insights into the pathological conditions of formation and can be crucial for the development of therapeutic interventions.[2] SEM is a powerful technique for visualizing the three-dimensional structure of these crystals at high resolution, offering detailed information on their surface topography and morphology.[3][4] This document outlines the necessary protocols for sample preparation, SEM imaging, and data analysis, and provides quantitative data on this compound crystal morphology under various conditions.
Experimental Protocols
Sample Preparation for SEM Analysis
Proper sample preparation is critical for obtaining high-quality SEM images of this compound crystals. The following protocol is a general guideline and may require optimization based on the specific sample type (e.g., synthetic crystals, urinary sediment, or kidney stone fragments).
Materials:
-
This compound crystal samples
-
Aluminum SEM stubs
-
Double-sided carbon adhesive tabs
-
Fine-tipped forceps
-
Sputter coater with a gold or carbon target
-
Desiccator or vacuum oven
Protocol:
-
Mounting the Sample:
-
Securely place a double-sided carbon adhesive tab onto the surface of an aluminum SEM stub.
-
Using fine-tipped forceps, carefully transfer a representative sample of this compound crystals onto the adhesive tab.
-
For powdered samples, gently disperse a small amount of the powder onto the tab. For larger fragments, ensure the surface of interest is facing upwards.
-
Gently press the sample onto the adhesive to ensure good contact and stability. Avoid excessive force that could fracture the crystals.
-
-
Drying the Sample:
-
For samples suspended in a liquid, a drying step is necessary. This can be achieved by air-drying, placing the mounted sample in a desiccator, or using a vacuum oven at a low temperature to avoid any phase transformations. Imaging is typically performed in a high-vacuum environment, so samples must be dry.[5]
-
-
Conductive Coating:
-
This compound is a non-conductive material, which can lead to charging artifacts during SEM imaging.[5] To mitigate this, a thin conductive coating is required.
-
Place the mounted sample into a sputter coater.
-
Coat the sample with a thin layer of gold, gold-palladium, or carbon. A coating thickness of 5-10 nm is generally sufficient.
-
The choice of coating material may depend on the specific analysis being performed. Carbon coating is often preferred for energy-dispersive X-ray spectroscopy (EDS) analysis to avoid interference with elemental peaks.
-
SEM Imaging and Analysis
Instrumentation and Operating Parameters:
-
Scanning Electron Microscope: A standard SEM or a Field Emission SEM (FESEM) for higher resolution imaging.
-
Detectors: A secondary electron (SE) detector is typically used for morphological and topographical information. An Everhart-Thornley detector is a common choice.
-
Accelerating Voltage: An accelerating voltage in the range of 5-20 kV is generally suitable for this compound. Lower voltages (e.g., 5-10 kV) can reduce beam damage and charging effects, while higher voltages (e.g., 15-20 kV) can provide better signal-to-noise ratios and are suitable for EDS analysis.
-
Working Distance: A working distance of 5-15 mm is a good starting point. Shorter working distances generally improve resolution.
-
Spot Size: A small spot size will improve resolution but decrease the signal-to-noise ratio. Adjust as needed to obtain clear images.
-
Image Acquisition: Acquire images at various magnifications to capture both an overview of the sample and detailed features of individual crystals.
Image Analysis:
-
Image analysis software (e.g., ImageJ) can be used for quantitative analysis of crystal morphology.
-
Parameters to be measured include:
-
Crystal Length and Width: To determine the aspect ratio.
-
Crystal Size Distribution: By measuring a statistically significant number of crystals.
-
Surface Features: Such as steps, etch pits, and agglomeration.
-
Quantitative Data on this compound Crystal Morphology
The morphology of this compound crystals can be influenced by various factors, including the presence of inhibitors. The following tables summarize quantitative data from studies on this compound crystal morphology.
Table 1: Effect of Citrate on this compound Crystal Morphology
| Condition | Crystal Length/Width Ratio | Observations |
| Standard Conditions | 3.9 ± 0.5 | Elongated crystals. |
| 1.5 mM Citrate | 1.7 ± 0.1 | Smaller, less elongated crystals.[6] |
| 2.5 mM Citrate | 1.7 ± 0.1 | Smaller, less elongated crystals.[6] |
| 3.5 mM Citrate | 1.7 ± 0.1 | Smaller, less elongated crystals.[6] |
Table 2: Crystal Size of this compound in Kidney Stones
| Subtype | Mean Crystal Size (nm) |
| Ia | 107 |
| Ib | 80 |
| Ic | 110 |
| Ie | 105 |
| Data from a study on different morphological subtypes of this compound kidney stones.[7] |
Visualizations
The following diagrams illustrate the experimental workflow for SEM analysis and the logical relationship of an inhibitor's effect on this compound crystal morphology.
References
- 1. urofrance.org [urofrance.org]
- 2. Morphology of crystals in calcium oxalate monohydrate kidney stones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. azom.com [azom.com]
- 4. mdpi.com [mdpi.com]
- 5. Workflow and Practical Guidance for Identical Location Scanning Electron Microscopy: Reliable Tracking of Localized Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Citrate determines calcium oxalate crystallization kinetics and crystal morphology-studies in the presence of Tamm-Horsfall protein of a healthy subject and a severely recurrent calcium stone former - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal size in $\mu $crystalline pathologies and its clinical implication [comptes-rendus.academie-sciences.fr]
Application Note: Characterization of Whewellite Using FTIR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction Whewellite, the monohydrate form of calcium oxalate (CaC₂O₄·H₂O), is a mineral of significant interest in both geological and biomedical fields. It is most notably recognized as the primary component of the most common type of human kidney stones.[1][2] Accurate and efficient characterization of this compound is crucial for clinical diagnosis, understanding the mechanisms of stone formation (urolithiasis), and developing therapeutic interventions. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and non-destructive analytical technique widely employed for this purpose.[1][3] It provides a unique molecular fingerprint of the sample, allowing for precise identification of its constituents and even quantification within mixtures.[3][4]
This application note provides a detailed overview and experimental protocols for the characterization of this compound using FTIR spectroscopy.
Principle of Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. The molecules within this compound, specifically the oxalate anion (C₂O₄²⁻) and water of hydration (H₂O), have specific covalent bonds that vibrate at characteristic frequencies. When the frequency of the infrared radiation matches the vibrational frequency of a bond, the radiation is absorbed. This absorption pattern creates an infrared spectrum, which serves as a unique fingerprint for this compound, enabling its unambiguous identification.[3]
Data Presentation: Characteristic FTIR Absorption Bands for this compound
The FTIR spectrum of this compound is defined by distinct absorption bands corresponding to the vibrational modes of its functional groups. The primary regions of interest are the O-H stretching vibrations from water molecules and the various stretching and bending vibrations of the carboxylate groups in the oxalate anion.[5][6]
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Assignment | References |
| Water (H₂O) Vibrations | |||
| O-H Stretching (ν) | 3000 - 3550 | A series of sharp, distinct peaks corresponding to the stretching of O-H bonds in the water of hydration. This compound has two distinct crystallographic water molecule environments, giving rise to multiple bands.[5][6] | [5][6] |
| H-O-H Bending Overtone (2δ) | ~3257 | An overtone of the water bending vibration.[5] | [5] |
| Oxalate (C₂O₄²⁻) Vibrations | |||
| Asymmetric C=O Stretching (νₐ) | 1604 - 1640 | Strong absorption due to the asymmetric stretching of the carboxylate groups. This is a key diagnostic peak for identifying oxalates.[3][5][6] | [3][5][6] |
| Symmetric C-O Stretching (νₛ) | 1312 - 1330 | Strong absorption from the symmetric stretching of the C-O bonds in the oxalate ion.[3][5][6] | [3][5][6] |
| O-C=O Bending (δ) | ~782 | A sharp band resulting from the in-plane bending (scissoring) vibration of the O-C=O group. This peak is also highly characteristic of this compound.[5][7] | [5][7] |
Experimental Protocols
Two common methods for analyzing solid samples like this compound via FTIR are Attenuated Total Reflectance (ATR) and the KBr (potassium bromide) pellet technique.
Protocol 1: Attenuated Total Reflectance (ATR-FTIR)
ATR is a rapid method ideal for routine analysis with minimal sample preparation.
Methodology:
-
Sample Preparation: If the sample (e.g., a kidney stone) is large, crush it into a fine, homogeneous powder using a mortar and pestle.[6][8]
-
Instrument Setup: Ensure the ATR crystal (commonly diamond) is clean. Collect a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Analysis: Place a small amount of the powdered sample directly onto the ATR crystal. Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
Data Acquisition: Collect the FTIR spectrum. Typical parameters are a spectral range of 4000-450 cm⁻¹, a resolution of 4 cm⁻¹, and an average of 4 to 64 scans to improve the signal-to-noise ratio.[6][9]
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft wipe after analysis.
Protocol 2: Potassium Bromide (KBr) Pellet Transmission
This traditional method is often used for obtaining high-resolution spectra for spectral libraries and detailed quantitative analysis.
Methodology:
-
Sample Preparation: Grind a small amount of the this compound sample (approximately 0.1-0.5 mg) into a very fine powder using an agate mortar and pestle.[4][9]
-
Mixing: Add approximately 200 mg of dry, FTIR-grade KBr powder to the mortar.[4][9] The sample-to-KBr ratio should be roughly 1:200 to 1:400. Mix thoroughly with the sample until the mixture is completely homogeneous.[1]
-
Pellet Formation: Transfer the powder mixture to a pellet press die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
Instrument Setup: Place the KBr pellet into the spectrometer's sample holder. Collect a background spectrum with an empty sample holder or a pure KBr pellet.
-
Data Acquisition: Collect the sample spectrum using parameters similar to the ATR method (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 64 scans).[9]
Data Analysis and Interpretation
Qualitative Analysis: The primary method for identifying this compound is by matching the acquired spectrum to a known reference spectrum. The presence of the characteristic absorption bands detailed in the table above confirms the presence of this compound. Commercial and custom-built spectral libraries are often used to automatically compare and identify components in unknown samples.[4][8]
Quantitative Analysis: FTIR can provide semi-quantitative or fully quantitative results.[1]
-
Library-Based Quantification: Advanced software algorithms can compare a sample spectrum to a library of pure component spectra and calculate the relative percentages of each component in a mixture.[4][8]
-
Peak Ratio Method: For mixtures of known components, such as this compound (COM) and weddellite (calcium oxalate dihydrate, COD), the ratio of the heights or areas of unique, non-overlapping peaks can be used for quantification.[2] For instance, a ratio of the intensities of a characteristic this compound peak (e.g., ~1620 cm⁻¹) and a characteristic peak of another component (e.g., apatite at ~1030 cm⁻¹) can be correlated to composition using a calibration curve.[10]
Mandatory Visualizations
References
- 1. Analysis of Renal Stone Composition Using Fourier Transform Infrared Spectroscopy: A Cross-sectional Study of 3,789 Cases [ijmb.in]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Analysis of Renal Stones Using FTIR Spectroscopy in a Referral Laboratory in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nicoletcz.cz [nicoletcz.cz]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
- 9. ftir.cz [ftir.cz]
- 10. ias.ac.in [ias.ac.in]
Application Notes & Protocols: Thermogravimetric Analysis of Whewellite Decomposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Whewellite, a naturally occurring mineral form of calcium oxalate monohydrate (CaC₂O₄·H₂O), is a compound of significant interest in various scientific fields.[1][2] It is a primary component of kidney stones and can be found in plant tissues.[1] In the realm of materials science and analytical chemistry, this compound serves as a crucial reference material for the calibration and validation of thermogravimetric analyzers (TGA).[1][3][4] Its well-defined, multi-step thermal decomposition makes it an ideal standard for ensuring instrument performance.[2][3][4]
Thermogravimetric analysis is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5][6][7] This method is particularly effective for studying the thermal stability and composition of materials, including hydrated crystals like this compound.[8][9] The thermal decomposition of this compound proceeds through three distinct and well-separated stages, making it an excellent model for demonstrating the capabilities of TGA.[2][3][4]
These application notes provide a comprehensive overview of the thermogravimetric analysis of this compound decomposition, including detailed experimental protocols and data presentation to aid researchers in their understanding and application of this fundamental analytical technique.
Decomposition Pathway of this compound
The thermal decomposition of this compound (CaC₂O₄·H₂O) occurs in three sequential steps:
-
Dehydration: The loss of one water molecule to form anhydrous calcium oxalate (CaC₂O₄).
-
Decarbonylation: The decomposition of anhydrous calcium oxalate into calcium carbonate (CaCO₃) and carbon monoxide (CO).
-
Decarboxylation: The final decomposition of calcium carbonate into calcium oxide (CaO) and carbon dioxide (CO₂).
The overall decomposition can be represented by the following series of reactions:
-
Step 1: CaC₂O₄·H₂O(s) → CaC₂O₄(s) + H₂O(g)
-
Step 2: CaC₂O₄(s) → CaCO₃(s) + CO(g)
-
Step 3: CaCO₃(s) → CaO(s) + CO₂(g)
Quantitative Data Summary
The following tables summarize the expected temperature ranges and mass losses for each decomposition step of this compound based on thermogravimetric analysis. These values can be influenced by experimental parameters such as heating rate and the surrounding atmosphere.[3][10]
Table 1: Decomposition Steps of this compound
| Step | Reaction | Product | Theoretical Mass Loss (%) |
| 1 | Dehydration | Anhydrous Calcium Oxalate | 12.33% |
| 2 | Decarbonylation | Calcium Carbonate | 19.17% |
| 3 | Decarboxylation | Calcium Oxide | 30.12% |
Table 2: Typical Temperature Ranges for Decomposition Steps at a Heating Rate of 10 K/min in an Inert Atmosphere
| Step | Temperature Range (°C) | Evolved Gas |
| 1 | ~100 - 250 | H₂O |
| 2 | ~400 - 550 | CO |
| 3 | ~650 - 850 | CO₂ |
Note: The temperature ranges can shift to higher values with increased heating rates.[3]
Experimental Protocol: Thermogravimetric Analysis of this compound
This protocol outlines the steps for performing a thermogravimetric analysis of this compound.
1. Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity this compound (calcium oxalate monohydrate) powder
-
Alumina or platinum crucible
-
Microbalance
-
Inert gas supply (e.g., high-purity nitrogen)
2. Instrument Setup and Calibration:
-
Ensure the TGA is properly calibrated for mass and temperature according to the manufacturer's guidelines. Calcium oxalate monohydrate is often used as a calibration standard for this purpose.[4][5]
-
Set the purge gas to nitrogen with a flow rate of 20-50 mL/min to maintain an inert atmosphere.[3]
3. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound powder into a clean, tared TGA crucible.[2]
-
Record the exact initial mass of the sample.
4. TGA Measurement Parameters:
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 900 °C at a heating rate of 10 K/min.[3]
-
-
Atmosphere: Nitrogen, 40 mL/min.[3]
-
Crucible: Alumina.[3]
5. Data Analysis:
-
Plot the percentage of mass loss as a function of temperature.
-
Determine the onset and end temperatures for each of the three distinct mass loss steps.
-
Calculate the percentage of mass loss for each step and compare it to the theoretical values.
-
The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of mass loss for each step.[4][5]
Visualizations
Caption: Decomposition pathway of this compound.
Caption: TGA experimental workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. s4science.at [s4science.at]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. h-and-m-analytical.com [h-and-m-analytical.com]
- 5. h-and-m-analytical.com [h-and-m-analytical.com]
- 6. etamu.edu [etamu.edu]
- 7. egyankosh.ac.in [egyankosh.ac.in]
- 8. ami-instruments.com [ami-instruments.com]
- 9. improvedpharma.com [improvedpharma.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Synthesis of Whewellite Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Whewellite, the monohydrate form of calcium oxalate (CaC₂O₄·H₂O), is the most thermodynamically stable form of calcium oxalate and a primary component of the majority of kidney stones.[1][2][3] The in vitro synthesis of this compound crystals is a critical tool for researchers studying the mechanisms of urolithiasis, evaluating potential therapeutic inhibitors of crystal formation and aggregation, and for drug development professionals formulating new treatments.[4] Understanding the controlled synthesis of these crystals allows for the systematic investigation of factors that promote or inhibit their growth, providing insights into the pathogenesis of kidney stone disease.[5][6] In vitro models simulate the conditions of stone formation, enabling the study of crystal-cell interactions and the screening of potential anti-urolithiatic compounds.[4][5][7]
This document provides detailed protocols for the synthesis of this compound crystals in vitro using two common methods: direct precipitation in aqueous solution and controlled diffusion in a gel matrix. Additionally, a method for preparing seed crystals is described.
Key Experimental Protocols
Protocol 1: Synthesis of this compound Crystals by Direct Precipitation
This method involves the direct mixing of calcium and oxalate solutions to induce the precipitation of calcium oxalate crystals. The resulting crystal morphology can be influenced by factors such as reactant concentrations, pH, and temperature.[2][8]
Materials:
-
Calcium chloride (CaCl₂)
-
Sodium oxalate (Na₂C₂O₄) or Oxalic Acid (C₂H₂O₄)
-
Tris-HCl buffer
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl) for pH adjustment
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter
-
Incubator or water bath
Procedure:
-
Solution Preparation:
-
Crystallization:
-
Place equal volumes of the calcium chloride and sodium oxalate solutions in a beaker with a magnetic stir bar.
-
Maintain the temperature at 37°C using a water bath or incubator.[4]
-
Stir the solution at a constant rate (e.g., 400 rpm) for 24 hours to facilitate crystal formation and growth.[4] A white precipitate of calcium oxalate will form.
-
-
Crystal Harvesting and Washing:
-
After 24 hours, stop the stirring and allow the crystals to settle by gravity.
-
Carefully decant the supernatant.
-
Wash the crystals twice with ethanol and then with deionized water to remove any remaining soluble salts.[4]
-
-
Drying and Storage:
-
The crystals can be lyophilized or dried in an oven at a low temperature (e.g., 65°C) to obtain a dry powder.[9]
-
Store the dried this compound crystals in a desiccator.
-
Protocol 2: Synthesis of this compound Crystals by Gel Diffusion
The gel diffusion method allows for the slow and controlled growth of crystals, often resulting in larger and more well-defined crystals than direct precipitation. This technique mimics the slow crystallization processes that can occur in biological systems.[5][10]
Materials:
-
Sodium metasilicate (Na₂SiO₃·9H₂O)
-
Glacial acetic acid
-
Calcium chloride (CaCl₂)
-
Oxalic acid (H₂C₂O₄)
-
U-tubes or test tubes
-
Constant temperature bath
Procedure:
-
Gel Preparation:
-
Prepare a stock solution of sodium metasilicate. For example, by dissolving 244 g of Na₂SiO₃·9H₂O in 500 ml of deionized water.[5]
-
Prepare a gel solution by adjusting the pH of the sodium metasilicate solution (e.g., density of 1.03 g/cc) to between 6.0 and 6.5 with 1.5 M glacial acetic acid.[5]
-
Pour the gel solution into U-tubes or test tubes and allow it to set for 12-24 hours, followed by an aging period of 24-36 hours.[5]
-
-
Reactant Addition (for U-tube method):
-
Incubation:
-
Place the U-tubes in a constant temperature bath set to 37°C (to simulate human body temperature).[5]
-
Allow the reactants to diffuse through the gel. Crystals will form in the gel over a period of several days to weeks.
-
-
Crystal Harvesting:
-
Once the crystals have reached the desired size, carefully excavate them from the gel.
-
Wash the crystals thoroughly with deionized water to remove any residual gel and unreacted reagents.
-
Dry the crystals as described in Protocol 1.
-
Protocol 3: Preparation of this compound Seed Crystals
Seed crystals can be introduced into a supersaturated solution to promote secondary nucleation and control crystal size distribution.
Materials:
-
Calcium chloride (CaCl₂)
-
Sodium oxalate (Na₂C₂O₄)
-
Methanol
-
Centrifuge
-
Oven
Procedure:
-
Precipitation:
-
Prepare 10 mM solutions of CaCl₂ and Na₂C₂O₄.
-
Add the solutions drop-wise to a large volume of deionized water at room temperature while stirring.[9]
-
Allow the resulting crystals to settle by gravity.
-
-
Washing and Drying:
Data Presentation
| Parameter | Direct Precipitation (Protocol 1) | Gel Diffusion (Protocol 2) | Seed Crystal Preparation (Protocol 3) |
| Calcium Source | Calcium Chloride (CaCl₂) | Calcium Chloride (CaCl₂) | Calcium Chloride (CaCl₂) |
| Oxalate Source | Sodium Oxalate (Na₂C₂O₄) | Oxalic Acid (H₂C₂O₄) | Sodium Oxalate (Na₂C₂O₄) |
| [Calcium] | 5 mM[4] | 1 M[5] | 10 mM[9] |
| [Oxalate] | 0.5 mM[4] | 1 M[5] | 10 mM[9] |
| pH | 6.5[4] | 6.0 - 6.5[5] | Not specified (room temp mixing) |
| Temperature | 37°C[4] | 37°C[5] | Room Temperature |
| Medium | Tris-HCl Buffer with NaCl[4] | Silica Gel[5] | Deionized Water |
| Incubation Time | 24 hours[4] | Days to weeks | ~1 week for mixing/settling[9] |
| Typical Result | Fine crystalline powder | Larger, well-formed crystals | Fine crystals for seeding |
Visualization of Pathways and Workflows
Caption: Chemical reaction for this compound synthesis.
Caption: Experimental workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. recentscientific.com [recentscientific.com]
- 3. mdpi.com [mdpi.com]
- 4. Studying inhibition of calcium oxalate stone formation: an in vitro approach for screening hydrogen sulfide and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. saudijournals.com [saudijournals.com]
- 6. [this compound and weddellite: toward a different etiopathogenesis. The significance of morphological typing of calculi] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Calcium Oxalate Crystallization: A Constant Composition Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Whewellite as a Biomarker for Hyperoxaluria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperoxaluria is a metabolic disorder characterized by the excessive urinary excretion of oxalate, a key factor in the formation of calcium oxalate kidney stones. This condition is broadly classified into primary hyperoxaluria (PH), a group of rare genetic disorders, and secondary hyperoxaluria, which results from dietary factors or underlying intestinal diseases. The timely and accurate diagnosis of hyperoxaluria is crucial for implementing appropriate therapeutic strategies to prevent recurrent stone formation and progressive renal damage.
Whewellite, the monohydrate form of calcium oxalate (CaC₂O₄·H₂O), has emerged as a critical biomarker in the differential diagnosis of hyperoxaluria. The presence, morphology, and quantity of this compound crystals in urine and the composition of kidney stones provide valuable insights into the underlying pathophysiology. Specifically, the predominance of this compound is strongly associated with hyperoxaluric states, distinguishing it from weddellite (calcium oxalate dihydrate), which is more commonly linked to hypercalciuria.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound as a biomarker in the assessment of hyperoxaluria.
Data Presentation: this compound in Hyperoxaluria
The following tables summarize key quantitative data related to urinary oxalate levels and the composition of calcium oxalate stones in different forms of hyperoxaluria.
Table 1: Urinary Oxalate Reference Ranges
| Population | Normal Range (24-hour urine) | Hyperoxaluria Threshold (24-hour urine) | Units |
| Adults | 10-40 | >40-45 | mg/24h |
| Adults | <0.45 | >0.46 | mmol/1.73 m²/24h |
| Children | Varies with age (refer to age-specific charts) | >1.0 (suggestive of PH) | mmol/1.73 m²/24h |
Data compiled from multiple sources.[4][5][6]
Table 2: Correlation of Urinary Crystal Type with Urine Chemistry
| Crystal Type | Associated Urine Chemistry | Molar Ratio (Calcium:Oxalate) |
| This compound (Calcium Oxalate Monohydrate) | High Oxalate (>0.3 mmol/L) | <5 |
| Weddellite (Calcium Oxalate Dihydrate) | High Calcium (>3.8 mmol/L) | >14 |
This data highlights the strong correlation between the type of calcium oxalate crystal and the relative concentrations of calcium and oxalate in the urine.[7]
Table 3: Kidney Stone Composition in Hyperoxaluria
| Type of Hyperoxaluria | Predominant Crystal Form | Typical this compound Percentage | Additional Components |
| Primary Hyperoxaluria (PH) Type 1 | This compound | >95% | Minimal weddellite or other components.[5][8] |
| Secondary Hyperoxaluria (Enteric/Dietary) | Mixed | Variable | Weddellite, calcium phosphate.[5] |
Note: The specific morphology of this compound in PH type 1 is often described as subtype Ic, which is typically light-colored (brown-yellow to white).[9]
Experimental Protocols
Urinary Sediment Analysis for this compound Crystals
This protocol outlines the procedure for the microscopic examination of urine sediment to identify and semi-quantify this compound crystals.
1.1. Specimen Collection and Handling
-
Collect a first-morning midstream urine sample in a sterile container.
-
The analysis should be performed on a fresh sample, ideally within 2 hours of collection.
-
If immediate analysis is not possible, the sample should be stored at room temperature (do not refrigerate, as this can induce crystallization).
1.2. Procedure
-
Ensure the urine sample is well-mixed by gentle inversion.
-
Transfer 10-12 mL of urine into a conical centrifuge tube.
-
Centrifuge the sample at 400-450 g (approximately 1500-2000 rpm) for 5 minutes.[10]
-
Decant the supernatant, leaving approximately 0.5 mL of sediment at the bottom of the tube.
-
Resuspend the sediment by gently flicking the bottom of the tube.
-
Using a disposable pipette, place one drop of the resuspended sediment onto a clean microscope slide and cover with a coverslip.[11]
-
Examine the slide under a polarized light microscope at low (10x) and high (40x) magnification.
-
Identify this compound crystals by their characteristic morphology: colorless, oval, dumbbell, or rod-shaped. They are strongly birefringent under polarized light.[12]
-
Semi-quantify the crystals per high-power field (HPF) (rare, few, moderate, many) or perform a quantitative analysis using a counting chamber (e.g., Malassez cell). A finding of >200 pure this compound crystals/mm³ is highly suggestive of primary hyperoxaluria.[13]
Fourier Transform Infrared (FTIR) Spectroscopy for Kidney Stone Analysis
FTIR spectroscopy is a powerful, non-destructive technique for determining the molecular composition of kidney stones.
2.1. Sample Preparation
-
Wash the kidney stone with deionized water to remove any blood or tissue debris and allow it to air dry completely.
-
If the stone is large, it may be fractured to analyze the core and outer layers separately.
-
Grind a small portion (1-2 mg) of the stone into a fine powder using an agate mortar and pestle.
-
For the KBr pellet method, mix the powdered sample with approximately 200 mg of dry, infrared-grade potassium bromide (KBr).[12] The mixture is then pressed into a transparent pellet using a hydraulic press.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place the powdered sample directly onto the ATR crystal.[4]
2.2. Data Acquisition
-
Obtain a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
-
Place the prepared sample in the FTIR spectrometer.
-
Collect the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.[14] A minimum of 32 scans at a resolution of 4 cm⁻¹ is recommended.[14]
2.3. Data Analysis
-
The resulting spectrum is a unique "fingerprint" of the stone's composition.
-
Identify this compound by its characteristic absorption peaks, including those between 3000-3550 cm⁻¹ (O-H stretch) and at approximately 1604–1615 cm⁻¹ and 1312–1319 cm⁻¹ (carboxy groups).[15]
-
Compare the obtained spectrum to a library of reference spectra for known kidney stone components to confirm the identity and determine the relative proportions of each component.
Scanning Electron Microscopy (SEM) for Urinary Crystal and Stone Analysis
SEM provides high-resolution images of the surface morphology of urinary crystals and the ultrastructure of kidney stones.
3.1. Sample Preparation
-
For urinary crystals: Filter the urine sample through a polycarbonate filter (0.2 µm pore size). Air-dry the filter in a desiccator.[16]
-
For kidney stones: Air-dry the stone and fracture it to expose the internal structure.
-
Mount the filter or a fragment of the stone onto an aluminum stub using double-sided carbon tape or graphite paint.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.
3.2. Imaging
-
Place the prepared stub into the SEM chamber.
-
Evacuate the chamber to a high vacuum.
-
Generate images by scanning the sample with a focused beam of electrons. Adjust magnification to visualize the detailed morphology of the crystals.
-
This compound crystals typically appear as monoclinic prisms, often in aggregates.
3.3. Elemental Analysis (Optional)
-
If the SEM is equipped with an Energy Dispersive X-ray (EDX) detector, elemental analysis can be performed to confirm the presence of calcium.
Mandatory Visualizations
Signaling Pathway: Calcium Oxalate Crystal-Induced Renal Injury
Calcium oxalate crystals can induce renal tubular cell injury through the activation of inflammatory pathways. One key pathway involves the NLRP3 inflammasome.
Caption: NLRP3 inflammasome activation by this compound crystals.
Experimental Workflow: Urinary Sediment Analysis
A streamlined workflow for the analysis of urinary sediment for this compound crystals.
Caption: Workflow for urinary sediment microscopy.
Logical Relationship: Diagnostic Approach to Hyperoxaluria
A logical flow diagram illustrating the diagnostic pathway for hyperoxaluria, incorporating this compound as a key biomarker.
Caption: Diagnostic algorithm for hyperoxaluria.
References
- 1. Activation of the NLRP3 Inflammasome in association with Calcium Oxalate crystal-induced Reactive Oxygen Species in kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Calcium oxalate crystals induce renal inflammation by NLRP3-mediated IL-1β secretion [jci.org]
- 3. Hyperoxaluria is related to this compound and hypercalciuria to weddellite: What happens when crystalline conversion occurs? [comptes-rendus.academie-sciences.fr]
- 4. shimadzu.com [shimadzu.com]
- 5. Primary and secondary hyperoxaluria: Understanding the enigma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. Kidney Stones in Primary Hyperoxaluria: New Lessons Learnt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kidney stone analysis: “Give me your stone, I will tell you who you are!” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bristol.ac.uk [bristol.ac.uk]
- 11. academic.oup.com [academic.oup.com]
- 12. nicoletcz.cz [nicoletcz.cz]
- 13. droracle.ai [droracle.ai]
- 14. Fourier transform infrared spectroscopy for analysis of kidney stones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cmedlabsfoundation.com [cmedlabsfoundation.com]
- 16. Analysis of Renal Stone Composition Using Fourier Transform Infrared Spectroscopy: A Cross-sectional Study of 3,789 Cases [ijmb.in]
Application Notes and Protocols for the Quantitative Analysis of Whewellite in Renal Calculi
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the accurate quantitative analysis of whewellite (calcium oxalate monohydrate, COM), a primary component of renal calculi. Understanding the precise composition of kidney stones is crucial for elucidating the mechanisms of stone formation, developing targeted therapeutic interventions, and monitoring treatment efficacy. The following sections detail the principles and methodologies for three primary analytical techniques: Fourier Transform Infrared Spectroscopy (FTIR), Powder X-ray Diffraction (PXRD), and Thermogravimetric Analysis (TGA), along with a brief overview of chemical methods.
Fourier Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a rapid, highly sensitive, and non-destructive technique widely regarded as a gold standard for the analysis of kidney stones.[1] It identifies chemical bonds within a sample by measuring the absorption of infrared radiation at specific wavelengths, generating a unique spectral "fingerprint" for each compound. This allows for both qualitative identification and quantitative determination of the relative proportions of different components in a mixed stone with high accuracy, even with very small sample sizes.[1][2]
Data Presentation: FTIR
| Parameter | Description | Typical this compound Values (cm⁻¹) | Reference |
| Vibrational Mode | The type of molecular vibration absorbing IR radiation. | - O-H stretching (water of hydration)- C=O stretching (carboxylate)- C-O stretching- O-C=O bending | [2][3] |
| Characteristic Peaks | Specific wavenumbers where this compound shows strong absorption. | - ~3492 (broad)- ~1620-1640- ~1310-1330- ~780 | [2][3][4] |
| Quantitative Analysis | The relative percentage of this compound in a mixed calculus is determined by comparing the intensity of its characteristic peaks to those of other components and to a reference library. | Can range from <1% to 100% | [1][4] |
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Ensure the renal calculus is clean and dry to avoid interference from excess water, blood, or tissue.[5]
-
Mechanically crush a representative portion of the stone into a fine, homogeneous powder using an agate mortar and pestle.
-
For Attenuated Total Reflectance (ATR-FTIR), a small amount of the powder is placed directly onto the ATR crystal.
-
For transmission FTIR, the powder is typically mixed with potassium bromide (KBr) and pressed into a transparent pellet.
-
-
Instrumentation and Data Acquisition:
-
Use a Fourier Transform Infrared Spectrometer.
-
Collect a background spectrum of the empty sample holder (or pure KBr pellet).
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
The resulting spectrum is compared to a library of reference spectra for known kidney stone components (e.g., this compound, weddellite, uric acid, apatite, struvite).
-
Quantitative analysis is performed using software that calculates the relative proportions of each component based on the areas or heights of their characteristic, non-overlapping peaks. This often involves deconvolution algorithms for complex mixtures.
-
Experimental Workflow: FTIR
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for identifying and quantifying crystalline materials.[6][7] It works by directing a monochromatic X-ray beam at a powdered sample and measuring the angles and intensities of the diffracted beams. Each crystalline substance produces a unique diffraction pattern, which serves as a fingerprint for its identification. The intensity of the diffraction peaks is proportional to the amount of the corresponding crystalline phase present in the sample, allowing for quantitative analysis.
Data Presentation: PXRD
| Parameter | Description | Typical this compound Values (2θ) | Reference |
| Diffraction Angle (2θ) | The angle between the incident X-ray beam and the detector. | - ~14.9°- ~24.4°- ~30.0° | [8][9] |
| d-spacing (Å) | The distance between parallel planes of atoms in the crystal lattice. | - ~5.94 Å- ~3.65 Å- ~2.99 Å | [8] |
| Quantitative Analysis | The Rietveld refinement method or comparison of integrated peak intensities to standards is used to determine the weight percentage of this compound. | Can range from <1% to 100% | [10][11] |
Experimental Protocol: PXRD Analysis
-
Sample Preparation:
-
The renal calculus is washed, dried, and ground into a very fine, uniform powder (typically <10 µm particle size) to ensure random orientation of the crystallites.
-
The powder is carefully packed into a sample holder, ensuring a flat, smooth surface.
-
-
Instrumentation and Data Acquisition:
-
A powder diffractometer is used, equipped with a monochromatic X-ray source (commonly Cu Kα radiation).
-
The sample is mounted in the diffractometer.
-
The X-ray tube is operated at a specific voltage and current.
-
The detector scans over a range of 2θ angles (e.g., 5° to 70°), recording the intensity of the diffracted X-rays at each angle.
-
-
Data Analysis:
-
The resulting diffraction pattern (a plot of intensity vs. 2θ) is processed to remove background noise.
-
The positions and intensities of the diffraction peaks are determined.
-
The pattern is compared to a database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to identify the crystalline phases present.
-
Quantitative analysis is performed, often using the Rietveld method, which involves fitting a calculated diffraction pattern to the experimental data to determine the weight fraction of each phase.
-
Experimental Workflow: PXRD
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12] This technique is particularly useful for quantifying the different hydrates of calcium oxalate. This compound (calcium oxalate monohydrate) and weddellite (calcium oxalate dihydrate) lose their water of hydration at distinct temperatures, followed by the decomposition of the oxalate to calcium carbonate and then to calcium oxide at higher temperatures. The specific mass loss at each stage allows for the calculation of the initial amount of each component.[12][13]
Data Presentation: TGA
| Temperature Range (°C) | Decomposition Step | Expected Mass Loss for Pure this compound (%) |
| ~100 - 250 | CaC₂O₄·H₂O → CaC₂O₄ + H₂O (Dehydration) | ~12.3% |
| ~400 - 550 | CaC₂O₄ → CaCO₃ + CO (Decomposition to Carbonate) | ~19.2% |
| ~650 - 850 | CaCO₃ → CaO + CO₂ (Decomposition to Oxide) | ~30.1% |
Note: These temperature ranges can vary slightly depending on the heating rate and atmosphere.
Experimental Protocol: TGA Analysis
-
Sample Preparation:
-
A small, representative portion of the powdered kidney stone (typically 5-10 mg) is accurately weighed.
-
-
Instrumentation and Data Acquisition:
-
The weighed sample is placed in a small, inert crucible (e.g., alumina or platinum).
-
The crucible is placed in the TGA furnace.
-
The furnace is heated at a constant rate (e.g., 10-20 °C/min) up to approximately 1000 °C.[12]
-
The analysis is typically run under an inert atmosphere (e.g., nitrogen) to prevent unwanted oxidative side reactions, although an oxygen atmosphere can also be used.[10][12]
-
The instrument continuously records the sample's mass as a function of temperature.
-
-
Data Analysis:
-
A thermogram (plot of mass vs. temperature) is generated.
-
The mass loss for each distinct decomposition step is measured from the thermogram.
-
The percentage of this compound in the original sample is calculated based on the stoichiometric mass loss corresponding to its dehydration and decomposition. For mixed stones, the mass losses of other components must also be accounted for.
-
Experimental Workflow: TGA
Chemical Analysis
Wet chemical methods can be used for quantitative analysis but are often less preferred than physical methods.[14] These techniques are sensitive but have limitations; they can only identify chemical radicals (e.g., calcium, oxalate) and cannot distinguish between different crystalline forms like this compound and weddellite.[12] However, they can be improved by using routine quantitative methods applied to a suitably prepared solution of the stone.[12]
General Protocol Outline: Chemical Analysis
-
Dissolution: A precisely weighed portion of the powdered stone is dissolved in a strong acid (e.g., hydrochloric acid).
-
Calcium Quantification: The calcium concentration in the resulting solution is determined using methods like atomic absorption spectroscopy (AAS) or titration with EDTA.
-
Oxalate Quantification: The oxalate concentration is determined by methods such as titration with potassium permanganate or through enzymatic assays.
-
Calculation: The amount of calcium oxalate is calculated from the measured concentrations of calcium and oxalate ions. This method does not, however, quantify the water of hydration and thus cannot directly determine the proportion of this compound versus other calcium oxalate hydrates.
Summary and Comparison of Methods
| Method | Principle | Advantages | Disadvantages |
| FTIR | Vibrational spectroscopy of chemical bonds | Fast, high sensitivity, requires small sample, non-destructive, excellent for mixed stones.[1][2] | Semi-quantitative without rigorous calibration; spectral overlap can be an issue. |
| PXRD | Diffraction of X-rays by crystalline structures | Highly specific for crystalline phases, provides structural information, good for quantification.[6][7] | Requires larger sample size, sample must be well-crystallized, more time-consuming. |
| TGA | Measurement of mass loss upon heating | Excellent for quantifying hydrates (this compound vs. weddellite), provides information on thermal stability.[12][13] | Destructive, less effective for complex mixtures with overlapping decomposition temperatures. |
| Chemical Analysis | Titration or spectroscopy of dissolved ions | High sensitivity for specific ions.[12] | Destructive, cannot distinguish between different crystal forms (polymorphs/hydrates).[12][14] |
For a comprehensive and accurate quantitative analysis of this compound in renal calculi, a combination of these techniques is often employed.[6][10] FTIR or PXRD can be used for initial identification and quantification, with TGA providing complementary data, especially for resolving the proportions of different calcium oxalate hydrates.
References
- 1. tidsskriftet.no [tidsskriftet.no]
- 2. Comprehensive Analysis of Renal Stones Using FTIR Spectroscopy in a Referral Laboratory in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. ias.ac.in [ias.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Kidney stone analysis techniques and the role of major and trace elements on their pathogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The use of thermal analysis in determination of some urinary calculi of calcium oxalate: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. Kidney stone analysis: “Give me your stone, I will tell you who you are!” - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Sample Preparation of Whewellite for Microscopic Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Whewellite (calcium oxalate monohydrate, CaC₂O₄·H₂O) is a mineral of significant interest in biomedical research, primarily due to its prevalence in kidney stones.[1] Understanding its crystalline structure, morphology, and interaction with biological systems is crucial for developing effective treatments and preventative strategies for nephrolithiasis. Microscopic analysis is a fundamental tool for these investigations, and proper sample preparation is paramount to obtaining high-quality, artifact-free data. This document provides detailed protocols for the preparation of this compound samples for various microscopic techniques, including polarized light microscopy, scanning electron microscopy, and transmission electron microscopy.
Data Presentation: Key Parameters for Sample Preparation
The following table summarizes the key quantitative parameters for the preparation of this compound samples for different microscopic analyses.
| Parameter | Polarized Light Microscopy (PLM) | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |
| Sample Form | Thin Section | Bulk, Fragment, or Polished Section | Ultrathin Section |
| Final Thickness | 30 µm[2][3][4] | N/A | 50-100 nm |
| Abrasive Grit Sizes (Grinding) | 220, 400, 600, 1000 grit[2][5] | N/A | N/A |
| Polishing Abrasive | Diamond paste[2] | Diamond paste or lapping films[6] | N/A |
| Coating Material | None | Gold, Carbon, or Gold-Palladium | None |
| Coating Thickness | N/A | 10-20 nm (or 100 Å)[7] | N/A |
| Fixative | N/A | N/A | Ito-Karnovsky fixative[8] |
| Embedding Resin | Epoxy[2][6] | Epoxy (for cross-sections)[6] | Epoxy or other resins |
Experimental Protocols
Protocol for Thin Section Preparation for Polarized Light Microscopy (PLM)
Polarized light microscopy is essential for examining the internal structure, crystal size, and optical properties of this compound. A standard 30 µm thick thin section is required for light to pass through the mineral.[3]
Materials:
-
Diamond saw
-
Grinding/polishing lapidary wheel
-
Glass microscope slides (e.g., 26 x 50 mm)[5]
-
Epoxy resin and hardener
-
Diamond polishing paste
-
Hot plate
-
Petrographic microscope
Procedure:
-
Slab Cutting: Using a diamond saw, cut a slab from the this compound sample (e.g., a kidney stone).[2]
-
Initial Lapping: Label one side of the slab. Lap the other side flat and smooth using a cast iron lap with #400 grit silicon carbide, followed by a glass plate with #600 grit.[2]
-
Mounting: Dry the lapped slab on a hot plate. Glue the lapped face to a glass slide using epoxy.[2]
-
Sectioning: With a thin section saw, cut the slab close to the slide. Further, reduce the thickness using a thin section grinder.[2]
-
Final Lapping: Achieve a final thickness of 30 µm by hand-lapping the section on a glass plate with #600 grit silicon carbide. An optional fine grinding with #1000 grit can be performed.[2]
-
Polishing: For detailed analysis, polish the section on a polishing machine using a nylon cloth and diamond paste until a suitable polish is achieved.[2]
-
Final Inspection: Clean the slide and inspect the thin section under a petrographic microscope for uniform thickness and quality.
Protocol for Sample Preparation for Scanning Electron Microscopy (SEM)
SEM provides high-resolution imaging of the surface morphology and composition of this compound crystals.
Materials:
-
Stereomicroscope
-
Mounting stubs (aluminum)
-
Conductive adhesive (e.g., carbon tape)
-
Sputter coater
-
Gold or carbon target
-
Scanning Electron Microscope
Procedure:
-
Sample Selection and Fracturing: Examine the this compound sample (e.g., kidney stone) under a stereomicroscope to identify areas of interest.[9] Carefully fracture the stone to expose a fresh surface, revealing the internal structure.[9]
-
Mounting: Securely mount the sample or fragment onto an aluminum stub using conductive adhesive. For analyzing urinary crystals, deposits can be collected on micropore filter paper, fixed to a stub, and then coated.[7]
-
Coating: To prevent charging effects during imaging, coat the sample with a thin layer of conductive material. A common method is sputter coating with gold to a thickness of approximately 100 Å.[7][10]
-
Imaging: Introduce the coated sample into the SEM chamber for imaging. An accelerating voltage of 5-15 kV is typically used.[8][10] For elemental analysis, Energy Dispersive X-ray Spectroscopy (EDS) can be employed.[8]
Protocol for Sample Preparation for Transmission Electron Microscopy (TEM)
TEM allows for the investigation of the ultrastructure and crystallography of this compound at the nanoscale.
Materials:
-
Ito-Karnovsky fixative[8]
-
Embedding resin
-
Ultramicrotome with a diamond knife
-
TEM grids (e.g., copper)
Procedure:
-
Fixation: For biological samples containing this compound, fix the sample using a method like the Ito-Karnovsky technique to preserve the biological structures associated with the crystals.[8]
-
Embedding: Dehydrate the sample and embed it in a suitable resin.
-
Ultrathin Sectioning: Use an ultramicrotome to cut ultrathin sections (typically 50-100 nm) of the embedded sample.
-
Grid Mounting: Carefully collect the ultrathin sections onto TEM grids for analysis.
Mandatory Visualization
Caption: Workflow for this compound sample preparation for microscopic analysis.
References
- 1. [this compound and weddellite: toward a different etiopathogenesis. The significance of morphological typing of calculi] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lakeheadu.ca [lakeheadu.ca]
- 3. Rock Thin Sections (Petrographic Thin Section Preparation) - Kemet [kemet.co.uk]
- 4. Thin Section Preparation in Petrography: Step-by-Step Overview - Metkon [metkon.com]
- 5. nrc.gov [nrc.gov]
- 6. Sample Preparation and Analysis Protocols for the Elucidation of Structure and Chemical Distribution in Kidney Stones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elemental distribution analysis of urinary crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. The power of desktop scanning electron microscopy with elemental analysis for analyzing urinary stones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. photonics.pl [photonics.pl]
Application Notes and Protocols for Isotopic Analysis of Whewellite in Paleoenvironmental Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Whewellite (CaC₂O₄·H₂O), a hydrated calcium oxalate mineral, is increasingly recognized as a valuable archive for paleoenvironmental reconstructions. Its occurrence in various geological and biological settings, including sedimentary rocks, hydrothermal veins, paleosols, and plant remains, provides a unique window into past terrestrial and subsurface environments. The stable isotopic composition of this compound, specifically the ratios of carbon (δ¹³C) and oxygen (δ¹⁸O), can elucidate critical information about the carbon cycle, paleohydrology, paleotemperature, and the nature of fluid-rock interactions in ancient systems.
These application notes provide a comprehensive overview of the methodologies and protocols for the isotopic analysis of this compound, aimed at researchers and scientists. The detailed protocols and data interpretation guidelines presented herein are intended to facilitate the application of this powerful isotopic tool in paleoenvironmental and paleoclimatic research.
Principles of this compound Isotope Geochemistry
The stable isotopic composition of this compound is a function of the isotopic signatures of the carbon and oxygen sources from which it formed, as well as the temperature of precipitation.
-
Carbon Isotopes (δ¹³C): The δ¹³C value of this compound primarily reflects the isotopic composition of the oxalic acid precursor. Oxalic acid in geological settings is often derived from the thermal or microbial degradation of organic matter.[1] Therefore, the δ¹³C of this compound can provide insights into the types of vegetation (C3 vs. C4 plants) present in the paleoenvironment and the processes of organic matter decomposition. In hydrothermal systems, the δ¹³C may also reflect contributions from magmatic or metamorphic CO₂.
-
Oxygen Isotopes (δ¹⁸O): The δ¹⁸O value of the oxalate radical in this compound is influenced by the isotopic composition of the water involved in its formation and the temperature of precipitation. As such, δ¹⁸O of this compound can be a valuable proxy for paleohydrological conditions, including the isotopic composition of meteoric water, and can potentially be used for paleotemperature reconstructions, provided the isotopic composition of the fluid is known or can be constrained.
Data Presentation: Isotopic Composition of this compound in Various Paleoenvironments
The following table summarizes representative δ¹³C and δ¹⁸O values of this compound from different geological settings. This data can serve as a reference for interpreting new isotopic measurements.
| Geological Setting | Sample Description | δ¹³C (‰, VPDB) | δ¹⁸O (‰, VPDB) | Paleoenvironmental Interpretation | Reference |
| Hydrothermal Veins | This compound associated with a uranium deposit | -15.0 to -18.0 | Not Reported | Formation from the oxidation of organic matter in hydrothermal solutions. | [1] |
| Paleosols | Carbonate nodules within paleosols | -9.32 to -6.77 | -7.80 to -5.57 | Formation from meteoric water in a vadose zone environment under a C3-dominated vegetation cover in a seasonally arid climate. | [[“]] |
| Lacustrine Sediments | Primary and diagenetic carbonates | -11.0 to -1.0 | -11.0 to -3.0 | Reflects a freshwater environment with biogenic CO₂ input, variably affected by evaporation. | [3][4] |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to obtain accurate and reliable isotopic data. The following protocol outlines the key steps for preparing this compound samples for δ¹³C and δ¹⁸O analysis.
1.1. Sample Selection and Characterization:
-
Select fresh, unweathered this compound samples.
-
Characterize the mineralogy of the sample using X-ray diffraction (XRD) to confirm the presence and purity of this compound.
-
Use petrographic microscopy and scanning electron microscopy (SEM) to assess the texture of the this compound and identify any potential contaminants or diagenetic features.
1.2. Physical and Chemical Cleaning:
-
Gently crush the sample to a grain size of 1-2 mm.
-
Hand-pick pure this compound crystals under a binocular microscope to remove any visible impurities.
-
Clean the selected crystals in an ultrasonic bath with deionized water for 5-10 minutes to remove adhering particles.
-
Dry the cleaned samples in an oven at 60°C for at least 24 hours.
1.3. Removal of Carbonate Contamination:
-
If the sample is suspected to contain carbonate minerals (e.g., calcite), a weak acid leach is necessary.
-
React the sample with 0.1 M HCl at room temperature for a short duration (e.g., 5-10 minutes) to dissolve carbonates. The reaction time should be minimized to avoid dissolution of this compound.
-
Rinse the sample thoroughly with deionized water and dry as described above.
1.4. Grinding:
-
Grind the purified this compound crystals to a fine powder (<100 μm) using an agate mortar and pestle. Homogenization of the powder is crucial for reproducible results.
Isotopic Analysis by Isotope Ratio Mass Spectrometry (IRMS)
The determination of δ¹³C and δ¹⁸O in this compound is typically performed using a gas source isotope ratio mass spectrometer (IRMS) coupled with an automated carbonate preparation device (e.g., Kiel device) or a continuous flow system with an elemental analyzer.
2.1. Acid Digestion for CO₂ Extraction:
-
The standard method for analyzing carbonate minerals involves reaction with 100% phosphoric acid (H₃PO₄) to produce CO₂ gas. While a specific protocol for this compound is not widely established, the procedure for other carbonates can be adapted.
-
Reaction: CaC₂O₄·H₂O + H₃PO₄ → Ca₃(PO₄)₂ + CO₂ + CO + H₂O
-
Note: The reaction of calcium oxalate with phosphoric acid is more complex than that of calcium carbonate and produces both CO₂ and CO. For standard IRMS analysis of δ¹³C and δ¹⁸O of the carbonate component, the CO₂ is analyzed. The thermal decomposition method described below is an alternative.
-
-
Weigh approximately 100-200 µg of the powdered this compound sample into a reaction vial.
-
Place the vials in the autosampler of the carbonate preparation device.
-
The device will automatically add a precise amount of 100% phosphoric acid to each vial.
-
The reaction is typically carried out at a constant temperature, often 70°C or 90°C, to ensure complete and rapid reaction. The optimal temperature and reaction time for this compound should be determined empirically.
2.2. Thermal Decomposition (Alternative Method):
-
An alternative to acid digestion is the thermal decomposition of this compound.
-
Heating this compound to approximately 500°C in a vacuum results in its decomposition to calcium carbonate and carbon monoxide: CaC₂O₄·H₂O → CaCO₃ + CO + H₂O.
-
The resulting CaCO₃ can then be analyzed for δ¹³C and δ¹⁸O using the standard phosphoric acid digestion method. This two-step process can separate the carbon and oxygen isotopes of the oxalate from those of any contaminating carbonate.
2.3. Mass Spectrometric Measurement:
-
The extracted CO₂ gas is purified by passing it through a series of cryogenic traps to remove water and other non-condensable gases.
-
The purified CO₂ is then introduced into the ion source of the IRMS.
-
The mass spectrometer measures the ratios of the masses 45/44 and 46/44, which correspond to the isotopic ratios of ¹³C/¹²C and ¹⁸O/¹⁶O in the CO₂ gas.
-
The measured isotope ratios are reported in delta (δ) notation in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.
2.4. Data Correction:
-
Oxygen Isotope Fractionation: During the reaction of a carbonate mineral with phosphoric acid, an oxygen isotope fractionation occurs between the liberated CO₂ and the original carbonate. This requires the use of a mineral-specific acid fractionation factor (AFF) to correct the measured δ¹⁸O value of the CO₂ back to the δ¹⁸O value of the this compound.
-
The AFF for this compound has not been definitively established and represents a critical area for future research. In the interim, researchers may consider using the AFF for calcite (e.g., 1.01025 at 25°C) as a first approximation, while clearly stating this assumption and its potential impact on the data.
-
-
Standardization: All isotopic measurements must be calibrated against international and in-house standards (e.g., NBS-18, NBS-19) to ensure accuracy and inter-laboratory comparability.
Mandatory Visualizations
Experimental Workflow for Isotopic Analysis of this compound
Caption: Workflow for this compound isotopic analysis.
Signaling Pathway: Paleoenvironmental Interpretation of this compound Isotopes
References
Troubleshooting & Optimization
Technical Support Center: Whewellite Sample Preparation for Microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the preparation of whewellite (calcium oxalate monohydrate) samples for microscopy.
General Troubleshooting & FAQs
This section addresses common issues applicable to various microscopy techniques.
Q1: My images are out of focus, hazy, or unsharp. What are the common causes?
A1: Blurry or unfocused images are among the most frequent issues in photomicrography.[1] The primary causes are often related to the microscope's optical configuration or the sample preparation itself.[1] Common culprits include:
-
Vibration: Microscopes are highly sensitive to movements which can degrade image stability.[2] Ensure the microscope is on a stable, anti-vibration table.
-
Improper Focus Adjustment: The image may appear sharp in the eyepieces but not in the final micrograph. This often points to an issue with the focal distance between the optics and the camera's film plane.[1]
-
Dirty Optics: Dust, fingerprints, or oil on lenses, eyepieces, or objectives can severely reduce image quality.[1][2] Regular and proper cleaning is essential.
-
Sample Preparation Issues: Problems like uneven specimen thickness, improper mounting, or excessive staining can lead to a lack of sharpness.[1][2]
Q2: The illumination across my field of view is uneven. How can I fix this?
A2: Uneven illumination can obscure details and result in poor image quality. This typically stems from issues with the microscope's light source, condenser, or diaphragm settings.[2] Check for proper alignment of these components and ensure the bulb is functioning correctly.[2]
Q3: Why do my images look distorted or misaligned?
A3: Distorted images are often a sign of misaligned optical components.[2] It is crucial to follow the manufacturer's procedures for aligning the microscope's objectives and condensers to ensure they are correctly centered.[2]
Scanning Electron Microscopy (SEM) Troubleshooting
SEM is a powerful technique for visualizing the surface topography and morphology of this compound crystals.[3] However, proper sample preparation is critical.
Q4: My this compound sample is non-metallic. What special preparation does it need for SEM?
A4: Samples for SEM must be electrically conductive to prevent the buildup of charge on the surface from the electron beam, which causes image artifacts.[4] Since this compound is non-conductive, it must be coated with a thin layer of a conductive material, such as gold, using an instrument called a sputter coater.[4]
Q5: The SEM image appears to be "charging," with overly bright or shifting areas. What's wrong?
A5: Charging is a direct result of poor conductivity. The solutions are:
-
Inadequate Coating: The conductive layer may be too thin or unevenly applied. Ensure the sputter coater is working correctly and apply a sufficient coating.
-
Poor Grounding: The sample may not be properly grounded to the SEM stub. Use conductive tape or paint to create a solid connection between the coated sample and the metal stub.
Q6: My biological sample containing this compound crystals shows significant shrinkage and structural damage. How can I prevent this?
A6: Biological samples must be completely dry before being placed in the high vacuum of an SEM chamber.[4] Air drying can cause severe artifacts due to surface tension.[5] The recommended methods are:
-
Critical Point Drying (CPD): This technique avoids the surface tension effects of evaporation, preserving the sample's structural integrity.[4]
-
Freeze-Drying (Lyophilization): This method can cause the least amount of sample shrinkage but carries the risk of ice crystal formation, which can also damage the structure.[4]
Transmission Electron Microscopy (TEM) Troubleshooting
TEM allows for the study of this compound at the ultrastructural level, but sample preparation is complex and multi-stepped.[6]
Q7: Why do my TEM samples need to be so thin?
A7: For a transmission electron microscope to form an image, the electron beam must be able to pass through the specimen.[7] Therefore, samples must be extremely thin (typically 50-100 nanometers). This is achieved by cutting the sample into ultrathin sections using an ultramicrotome.[6]
Q8: The contrast in my TEM images is poor, and membranes are not well-defined. What went wrong during preparation?
A8: Poor contrast and preservation often point to issues in the fixation and staining steps.
-
Inadequate Fixation: Primary fixation with glutaraldehyde crosslinks proteins, but a secondary fixation step with osmium tetroxide is crucial for preserving and staining lipids, such as those in cell membranes.[7]
-
Insufficient Staining: Ultrathin sections require post-staining with heavy metal salts like uranyl acetate and lead citrate to enhance contrast. Uranyl acetate binds to proteins and DNA, while lead citrate is a more general stain.[5]
Q9: My this compound crystals are dislodged or missing from the ultrathin sections. How can I improve this?
A9: This common problem can arise from several factors:
-
Poor Resin Infiltration: The embedding resin may not have fully infiltrated the tissue or around the crystals, leading to a weak bond. Ensure a gradual and thorough infiltration process.[5]
-
Sectioning Issues: Hard crystals like this compound can be difficult to section. Using a diamond knife and optimizing the cutting angle and speed on the ultramicrotome can help prevent the crystals from being pulled out.
-
Dehydration Artifacts: Improper dehydration can cause tissues to become brittle, making them difficult to section properly.[5]
Atomic Force Microscopy (AFM) Troubleshooting
AFM is used to visualize the 3D topography of this compound surfaces at the nanoscale.[8]
Q10: I'm having trouble getting a clear AFM image. What are the most critical sample preparation steps?
A10: High-quality AFM imaging depends heavily on proper sample preparation.[8] Key considerations include:
-
Substrate Choice: The substrate must be significantly flatter than the features you wish to image.[9] Mica is a common choice for biological samples due to its atomically flat surface, which can be easily cleaved to present a clean area.[9]
-
Sample Adhesion: The this compound sample must be firmly adhered to the substrate to prevent it from moving or vibrating during scanning.[10]
-
Cleanliness: Any contaminants, such as dust or fingerprints, can obscure the sample and produce image artifacts. It is crucial to work in a clean environment and handle samples carefully.[9][10]
Q11: My this compound nanoparticles appear aggregated in the AFM image. How can I achieve better dispersion?
A11: Proper dispersion is key for imaging individual nanoparticles.[8]
-
Dilute the Sample: Ensure your nanoparticle solution is sufficiently dilute.
-
Sonication: Briefly sonicating the nanoparticle suspension can help break up aggregates before depositing it on the substrate.
-
Surface Modification: Modifying the substrate surface with an adhesive like poly-l-lysine can help bind and separate individual particles.[8]
-
Optical Inspection: Before AFM analysis, inspect the sample with a standard optical microscope to identify areas with good particle dispersion.[8]
Raman Microscopy Troubleshooting
Raman microscopy is a non-destructive technique used to identify the chemical composition of this compound.[11]
Q12: After analysis, I observed alterations or burn marks on my sample. What caused this?
A12: Raman spectroscopy uses a focused laser, which can sometimes induce changes in the sample. A study combining SEM and Raman observations on a biopsy containing this compound crystals showed clear alterations induced by the laser beam.[3] To mitigate this, you can:
-
Reduce Laser Power: Use the lowest laser power necessary to obtain a good signal.
-
Decrease Exposure Time: Minimize the time the laser dwells on a single point.
-
Use a Different Laser Wavelength: Some samples are less susceptible to damage at different excitation wavelengths.
Data Summary & Protocols
Table 1: Comparison of Microscopy Sample Preparation Requirements
| Parameter | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) | Atomic Force Microscopy (AFM) | Raman Microscopy |
| Primary Goal | Surface topography, morphology | Internal ultrastructure | High-resolution surface topography | Chemical identification |
| Sample State | Solid, dry, vacuum stable | Solid, ultrathin sections | Solid, on a flat substrate | Solid or liquid |
| Conductivity | Must be conductive (coating required) | Not required | Not required | Not required |
| Fixation | Required for biological samples | Required for biological samples | Required for biological cells | Generally not required |
| Drying | Required (Critical Point or Freeze-Drying) | Required (Dehydration series) | Not required for liquid imaging | Not required |
| Embedding | Not required | Required (Resin infiltration) | Not required | Not required |
| Sectioning | Not required | Required (Ultramicrotomy) | Not required | Not required |
| Common Artifacts | Charging, shrinkage, cracking | Wrinkles, crystal dislodging, poor contrast | Contamination, sample movement | Laser-induced sample damage |
Experimental Protocol: General SEM Preparation for this compound in Biological Tissue
This protocol outlines the standard steps for preparing a biological tissue sample containing this compound crystals for SEM analysis.
-
Primary Fixation: Immediately immerse small tissue blocks (no larger than 1 mm³) in a primary fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer) for at least 2 hours at 4°C.[12]
-
Rinsing: Rinse the samples thoroughly with the buffer solution (e.g., 0.1 M cacodylate buffer) three times for 10 minutes each to remove excess fixative.[13]
-
Secondary Fixation: Post-fix the samples in 1% osmium tetroxide in buffer for 1-2 hours. This step enhances contrast and preserves lipids.[13] Caution: Osmium tetroxide is highly toxic and must be handled in a fume hood.
-
Rinsing: Rinse the samples again in buffer or distilled water to remove excess osmium tetroxide.[13]
-
Dehydration: Dehydrate the samples through a graded ethanol series (e.g., 50%, 70%, 90%, 100%, 100%, 100%) for 10-15 minutes at each concentration.[12]
-
Drying: Dry the samples using either Critical Point Drying (to prevent shrinkage artifacts) or freeze-drying.[4]
-
Mounting: Securely mount the dried sample onto an aluminum SEM stub using carbon adhesive tabs or silver paint.
-
Sputter Coating: Place the mounted sample in a sputter coater and deposit a thin (10-20 nm) layer of a conductive metal like gold or platinum to prevent charging.[4]
-
Imaging: The sample is now ready for imaging in the SEM.
Visualized Workflows
The following diagrams illustrate common experimental and troubleshooting workflows for this compound sample preparation.
References
- 1. Troubleshooting Microscope Configuration and Other Common Errors [evidentscientific.com]
- 2. microscopemarketplace.com [microscopemarketplace.com]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. downloads.micron.ox.ac.uk [downloads.micron.ox.ac.uk]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. TEM sample preparation techniques | University of Gothenburg [gu.se]
- 8. azonano.com [azonano.com]
- 9. 5 Top Tips for Sample Preparation in AFM Imaging — NuNano AFM Probes [nunano.com]
- 10. google.com [google.com]
- 11. raman.oxinst.com [raman.oxinst.com]
- 12. emunit.hku.hk [emunit.hku.hk]
- 13. Methods | Electron Microscopy [electron-microscopy.hms.harvard.edu]
Technical Support Center: Whewellite Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing spectral interference during the analysis of whewellite.
Frequently Asked Questions (FAQs)
Q1: What are the most common minerals that cause spectral interference in this compound analysis?
A1: The most common interfering minerals in this compound analysis are weddellite (calcium oxalate dihydrate), carbonate apatite (a type of calcium phosphate), uric acid, and calcite (a form of calcium carbonate). Their presence can lead to overlapping peaks in both Raman and Fourier-Transform Infrared (FTIR) spectroscopy, complicating accurate identification and quantification of this compound.
Q2: How can I differentiate between this compound and weddellite in my spectra?
A2: Differentiating this compound from weddellite is a common challenge. In Raman spectroscopy, this compound typically shows two distinct peaks around 1464 cm⁻¹ and 1491 cm⁻¹, while weddellite exhibits a single, broader peak around 1477 cm⁻¹.[1][2] In FTIR spectroscopy, the O-H stretching region between 3000 cm⁻¹ and 3550 cm⁻¹ is particularly useful; this compound displays five well-defined bands, whereas weddellite shows a single broad band.[3][4]
Q3: My Raman spectrum has a broad, featureless baseline. What could be the cause and how can I fix it?
A3: A broad, featureless baseline in Raman spectroscopy is often due to fluorescence from the sample or impurities. To mitigate this, you can:
-
Change the excitation laser wavelength: Longer wavelengths (e.g., 785 nm or 1064 nm) often reduce fluorescence.
-
Photobleach the sample: Expose the sample to the laser for an extended period before measurement to "burn off" fluorescent components.
-
Apply a baseline correction algorithm: Most spectroscopy software includes tools for baseline correction. Common methods include polynomial fitting and asymmetric least squares.[5][6]
Q4: The peaks in my FTIR spectrum are not sharp and seem to overlap. How can I resolve them?
A4: Overlapping peaks in an FTIR spectrum can be resolved using a technique called curve fitting or deconvolution. This process involves mathematically fitting individual peaks (typically Gaussian or Lorentzian line shapes) to the overlapping spectral feature. This allows you to separate and quantify the contributions of each component.[7]
Q5: I suspect my this compound sample is contaminated with apatite. Which spectral regions are most informative?
A5: To check for apatite contamination, look for its characteristic peaks. In Raman spectroscopy, the most intense apatite peak is a sharp band around 960 cm⁻¹, corresponding to the ν1 symmetric stretching of the phosphate (PO₄³⁻) group.[8][9] In FTIR, apatite shows strong absorption bands in the 1000-1100 cm⁻¹ region (ν3 asymmetric stretching of PO₄³⁻) and around 560-600 cm⁻¹ (ν4 bending of PO₄³⁻).[10][11]
Troubleshooting Guides
Guide 1: Resolving Overlapping Peaks in the 1400-1500 cm⁻¹ Region of Raman Spectra
Issue: A broad or complex peak is observed between 1400 cm⁻¹ and 1500 cm⁻¹, making it difficult to confirm the presence of this compound and distinguish it from weddellite.
Solution:
-
Baseline Correction: First, apply a baseline correction to remove any background fluorescence. A polynomial fit or an asymmetric least squares method is recommended.
-
Curve Fitting: Utilize the curve fitting function in your spectroscopy software.
-
Analysis of Fit: Evaluate the quality of the fit. If a two-peak model (this compound) provides a significantly better fit to your data than a single-peak model (weddellite), it is likely that this compound is present. If both models fit poorly, you may have a mixture, and a three-peak fit (two for this compound, one for weddellite) might be necessary.
Guide 2: Correcting for Baseline Distortion in FTIR Spectra
Issue: The FTIR spectrum exhibits a sloping or curved baseline, which interferes with accurate peak identification and integration.
Solution:
-
Select a Baseline Correction Method: Common methods available in most FTIR software include:
-
Multipoint Baseline: Manually select points on the baseline that are free of spectral features. The software will then fit a line or curve to these points and subtract it from the spectrum.
-
Polynomial Fitting: The software fits a polynomial function to the baseline. A low-order polynomial is often sufficient.
-
-
Apply the Correction: Follow the software's instructions to apply the chosen baseline correction.
-
Verify the Result: Inspect the corrected spectrum to ensure that the baseline is flat and at or near zero absorbance, and that no spectral artifacts have been introduced.
Data Presentation
Table 1: Characteristic Raman Peaks of this compound and Common Interferents (cm⁻¹)
| Mineral | ν(C-O/C=O) | ν(C-C) | Other Key Peaks | RRUFF ID |
| This compound | ~1464, ~1491 | ~897 | ~506 | R050526[12] |
| Weddellite | ~1477 (broad) | ~914 | ~505 | R050242[13] |
| Carbonate Apatite | ~1071 (ν1 CO₃²⁻) | - | ~960 (ν1 PO₄³⁻) | R050274[14] |
| Uric Acid | - | - | ~640, ~1000, ~1436 | - |
| Calcite | ~1437 (ν3 CO₃²⁻) | - | ~1087 (ν1 CO₃²⁻), ~715 (ν4 CO₃²⁻) | R050048[15] |
Table 2: Characteristic FTIR Peaks of this compound and Common Interferents (cm⁻¹)
| Mineral | O-H Stretch | C=O Stretch | C-O Stretch / Other |
| This compound | ~3486, ~3433, ~3338, ~3257, ~3063 | ~1631 | ~1321, ~782 |
| Weddellite | ~3400-3500 (broad) | ~1640 | ~1325, ~785 |
| Carbonate Apatite | ~3570 (if present) | - | ~1460, ~1415 (CO₃²⁻), ~1030-1100 (PO₄³⁻), ~875 (CO₃²⁻) |
| Uric Acid | ~3000-3400 (broad N-H, O-H) | ~1661 | ~1311, ~1124, ~780 |
| Calcite | - | - | ~1423, ~875, ~713 |
Experimental Protocols
Protocol 1: Baseline Correction of Raman Spectra
This protocol outlines the steps for performing a polynomial baseline correction, a common method for removing fluorescence background.
-
Load Spectrum: Import your Raman spectrum into your analysis software.
-
Select Baseline Correction Tool: Navigate to the baseline correction or processing menu.
-
Choose Polynomial Fit: Select the polynomial fitting option.
-
Define Baseline Regions: Manually select regions of the spectrum that are clearly part of the baseline and do not contain any Raman peaks.
-
Set Polynomial Order: Start with a low-order polynomial (e.g., 2 or 3). Higher orders can sometimes over-fit the baseline and distort peak shapes.
-
Execute Correction: Apply the baseline correction.
-
Evaluate: Examine the corrected spectrum to ensure the baseline is flat and no new artifacts have been introduced. If necessary, undo the correction and adjust the selected regions or polynomial order.
Protocol 2: Curve Fitting of Overlapping FTIR Peaks
This protocol describes a general procedure for resolving overlapping peaks using curve fitting.
-
Isolate the Region of Interest: Zoom in on the spectral region containing the overlapping peaks.
-
Perform Baseline Correction: Apply a local baseline correction to the selected region to ensure the peaks are on a flat baseline.
-
Open Curve Fitting Tool: Access the curve fitting or peak fitting function in your software.
-
Estimate Number of Peaks: Based on visual inspection and knowledge of the expected components, estimate the number of individual peaks that make up the overlapping feature.
-
Select Peak Shape: Choose a peak shape for the fitting, typically Gaussian, Lorentzian, or a combination (Voigt).
-
Provide Initial Guesses: Manually place the estimated number of peaks at their approximate center positions. The software will use these as starting points for the fitting algorithm.
-
Run the Fit: Execute the curve fitting algorithm.
-
Analyze Results: The software will provide the parameters for each fitted peak, including its center position, height, width, and area. The sum of the fitted peaks should closely match the original experimental data.
Visualizations
Caption: Workflow for analyzing spectra with potential interference.
Caption: Decision tree for differentiating this compound and weddellite.
References
- 1. m.photonics.pl [m.photonics.pl]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Carbonate assignment and calibration in the Raman spectrum of apatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. static.horiba.com [static.horiba.com]
optimizing conditions for whewellite crystallization
Welcome to the technical support center for whewellite (Calcium Oxalate Monohydrate - COM) crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: My this compound crystals are too small or are forming as a fine precipitate. How can I increase their size?
A1: The rapid formation of a large amount of solid indicates that crystallization is occurring too quickly, which can trap impurities. To promote the growth of larger, higher-quality crystals, it's necessary to slow down the crystallization rate. An ideal crystallization process involves the initial appearance of crystals within approximately 5 minutes, with continued growth over a 20-minute period.
Here are some strategies to achieve this:
-
Increase the Solvent Volume: Add a small amount of additional solvent to the heated solution to ensure you have slightly exceeded the minimum volume required for complete dissolution. This will keep the compound in the solution for a longer duration as it cools, allowing for slower crystal growth.
-
Gradual Cooling: Avoid rapid cooling. Allow the solution to cool to room temperature slowly on a benchtop, insulated with a material like glass wool, before transferring it to an ice bath for further crystallization.
-
Seeding: Introduce a single, well-formed seed crystal into a supersaturated solution that has not yet begun to crystallize. This provides a nucleation site for controlled crystal growth.
Q2: No crystals are forming, even after the solution has cooled completely. What should I do?
A2: A lack of crystal formation is typically due to either using an excessive amount of solvent or the solution being in a metastable supersaturated state. Here are several techniques to induce crystallization:
-
Evaporation: Reduce the solvent volume by gently heating the solution to its boiling point and allowing some of the solvent to evaporate. Then, let the solution cool again.
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a small, pure crystal of this compound to the solution to act as a template for crystallization.
-
Reduce Temperature: If not already done, cool the solution in an ice bath to further decrease the solubility of the this compound.
Q3: The crystal yield is very low. What are the possible causes and solutions?
A3: A low yield can result from several factors:
-
Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor. If the mother liquor has not been discarded, you can test for remaining product by dipping a glass rod into it and allowing the solvent to evaporate; a large residue indicates a significant amount of dissolved compound. You can recover more product by evaporating some of the solvent and re-cooling.
-
Premature Filtration: Filtering the crystals before the solution has had adequate time to cool completely can lead to a lower yield. Ensure the solution is thoroughly chilled in an ice bath before filtration.
-
Inaccurate Measurements: Ensure all initial measurements of reactants are accurate to achieve the desired stoichiometry and supersaturation.
Q4: How does the ratio of calcium to oxalate ions affect this compound crystallization?
A4: The stoichiometry of calcium and oxalate ions is a critical factor. A higher concentration of oxalate ions tends to favor the formation of this compound (monohydrate), while an excess of calcium ions can promote the formation of weddellite (dihydrate). For targeted this compound synthesis, it is generally recommended to use a solution with a higher oxalate concentration.[1]
Q5: What is the optimal pH for this compound crystallization?
A5: this compound can be crystallized over a range of acidic pH values. Experimental evidence suggests that a pH between 4.5 and 5.5 is often optimal for the precipitation of this compound. For instance, in one study, this compound was observed to form from hydroxylapatite at pH 4.5 with 0.25 mM oxalate, and at pH 5.0 with 0.5 to 1.0 mM oxalate. In the presence of certain ions like citrate and iron (Fe³⁺), this compound has been observed to form alongside weddellite in a pH range of 3.7 to 5.0.
Data Presentation: Optimizing Conditions
The following tables summarize key quantitative data for optimizing this compound crystallization.
Table 1: Effect of pH and Reactant Concentration on this compound Formation
| Parameter | Value | Expected Outcome | Reference |
| pH | 4.5 - 5.5 | Favorable for this compound precipitation. | ACS Omega |
| 3.7 - 5.0 | Formation of this compound and weddellite in the presence of citrate and Fe³⁺. | Biofilm Medium Chemistry and Calcium Oxalate Morphogenesis | |
| Oxalate Concentration | 0.25 mM (at pH 4.5) | Induces this compound precipitation from hydroxylapatite. | Mineralogical Magazine |
| 0.5 - 1.0 mM (at pH 5.0) | Induces this compound precipitation from hydroxylapatite. | Mineralogical Magazine | |
| Ca²⁺/C₂O₄²⁻ Ratio | < 1 | Favors this compound formation. | Nephrologie |
| > 1 | Favors weddellite formation. | Nephrologie |
Table 2: Influence of Common Inhibitors on this compound Crystallization
| Inhibitor | Mechanism of Action | Observations | Reference |
| Citrate | Adsorbs to crystal surfaces, particularly pinning the growth steps on the (-101) face. Also chelates calcium ions, reducing supersaturation. | Reduces crystal growth rate and alters crystal morphology, leading to a more disk-shaped habit. | Molecular modulation of calcium oxalate crystallization |
| Magnesium | Inhibits the nucleation and growth of this compound crystals. | Can prevent the formation of this compound crystals. | CORE |
| Osteopontin | A urinary protein that inhibits crystal growth. | Binds to crystal surfaces and inhibits growth. | Molecular modulation of calcium oxalate crystallization |
Experimental Protocols
Protocol 1: In Vitro Synthesis of this compound by Direct Precipitation
This protocol is adapted from a method for synthesizing calcium oxalate crystals for in vitro studies.
Materials:
-
Calcium chloride (CaCl₂) solution (5 mM)
-
Sodium oxalate (Na₂C₂O₄) solution (0.5 mM)
-
Tris-HCl buffer (10 mM) with NaCl (90 mM), pH 6.5
-
Magnetic stirrer and stir bar
-
Beaker
-
Centrifuge and centrifuge tubes
-
Microscope
Procedure:
-
Prepare the buffer solution (10 mM Tris-HCl, 90 mM NaCl) and adjust the pH to 6.5.
-
Prepare stock solutions of 5 mM CaCl₂ and 0.5 mM Na₂C₂O₄ in the buffer.
-
In a beaker, mix equal volumes of the CaCl₂ and Na₂C₂O₄ stock solutions.
-
Stir the resulting turbid solution at 400 rpm for 24 hours at 37°C.
-
After 24 hours, stop stirring and allow the crystals to settle.
-
Carefully decant the supernatant.
-
Wash the crystals by resuspending them in deionized water and centrifuging. Repeat this step twice.
-
Dry the crystals at a low temperature (e.g., 37°C).
-
Characterize the crystal morphology using microscopy.
Protocol 2: this compound Crystallization in a Silica Gel Medium
This method allows for the slow, diffusion-controlled growth of crystals, often resulting in larger and more perfect specimens.
Materials:
-
Sodium metasilicate (Na₂SiO₃·9H₂O) solution (2 M)
-
Nitric acid (HNO₃) solution (2 M)
-
Calcium chloride (CaCl₂) solution
-
Oxalic acid (H₂C₂O₄) solution
-
Test tubes or U-tubes
Procedure:
-
Gel Preparation:
-
Prepare a 2 M solution of sodium metasilicate in deionized water. This may take several hours to dissolve completely.
-
Filter the sodium metasilicate solution through a membrane filter.
-
Slowly add the 2 M nitric acid to the sodium metasilicate solution while stirring continuously until a pH of 5.5 is reached. Caution: The gel will solidify rapidly if the pH exceeds 7.
-
Immediately transfer the solution to the crystallization vessel (e.g., test tube). The gel will set within a few minutes.
-
-
Crystallization:
-
Once the gel has set, carefully overlay it with a solution of calcium chloride.
-
In a separate arm of a U-tube, or in a separate test tube with a connecting bridge, place a solution of oxalic acid that will diffuse into the gel.
-
Seal the vessel to prevent evaporation and contamination.
-
Allow the setup to stand undisturbed at a constant temperature. Crystal growth will occur over several days to weeks as the reactants diffuse into the gel and react.
-
Visualizations
Caption: Workflow for the in vitro synthesis of this compound crystals.
Caption: Simplified mechanism of citrate inhibition on this compound crystallization.
Caption: A logical guide for troubleshooting common this compound crystallization issues.
References
Technical Support Center: Calcium Oxalate Crystallization
Welcome to the technical support center for controlling calcium oxalate crystal formation. This resource is designed for researchers, scientists, and professionals in drug development who are working with calcium oxalate crystallization, particularly focusing on the prevention of weddellite to whewellite transformation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between weddellite and this compound?
A1: Weddellite and this compound are both hydrated forms of calcium oxalate, but they differ in their crystalline structure and stability. Weddellite is a dihydrate form (CaC₂O₄·(2+x)H₂O), while this compound is a monohydrate form (CaC₂O₄·H₂O).[1][2][3] this compound is the more thermodynamically stable form under most conditions, meaning that weddellite, which is metastable, has a natural tendency to transform into this compound over time.[1][4][5][6]
Q2: Why is it crucial to prevent the transformation of weddellite to this compound in our experiments?
A2: The transformation from the larger, bipyramidal weddellite crystals to the smaller, monoclinic this compound crystals can significantly impact experimental results.[7] This transformation can lead to changes in particle size distribution, surface area, and reactivity, which can affect assays, drug delivery mechanisms, and analytical measurements. In clinical research, the two crystal forms are associated with different pathological conditions; for instance, weddellite is often linked to hypercalciuria, while this compound is associated with hyperoxaluria.[7][8][9]
Q3: What are the primary factors that trigger the transformation of weddellite to this compound?
A3: The transformation is primarily influenced by environmental conditions and the presence of certain substances. Key factors include:
-
Humidity: The presence of water is essential for the transformation.[1][5]
-
Temperature: While this compound is more stable at ambient and body temperatures, low temperatures (around 0°C) can favor the formation of weddellite.[5]
-
Absence of Stabilizers: Certain ions and molecules can stabilize the weddellite structure and inhibit its transformation.
Q4: How can we stabilize weddellite crystals and prevent their conversion to this compound?
A4: Several strategies can be employed to stabilize weddellite:
-
Incorporation of Divalent Cations: Ions such as magnesium (Mg²⁺), zinc (Zn²⁺), nickel (Ni²⁺), cobalt (Co²⁺), manganese (Mn²⁺), and copper (Cu²⁺) can be incorporated into the weddellite crystal lattice, enhancing its stability.[10]
-
Use of Inhibitors: Various molecules, both small and large, can inhibit the transformation. These include citrate, phytate, and certain proteins like osteopontin.[11][12][13][14]
-
Control of Environmental Conditions: Maintaining low humidity or conducting experiments at lower temperatures can slow down the transformation rate.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid transformation of weddellite to this compound observed during experiment. | High humidity in the experimental environment. | Conduct experiments in a controlled humidity environment or a desiccator. |
| Absence of stabilizing agents in the solution. | Introduce divalent cations like Mg²⁺ or Zn²⁺ into the crystallization solution.[10] | |
| Presence of nucleation sites for this compound. | Ensure all glassware is scrupulously clean to avoid heterogeneous nucleation. | |
| Inconsistent crystal morphology in repeated experiments. | Fluctuation in temperature. | Maintain a constant and controlled temperature throughout the crystallization process. |
| Variations in the concentration of inhibitors. | Precisely control the concentration of any added inhibitors like citrate or phytate.[11][13] | |
| Difficulty in synthesizing pure weddellite crystals. | Crystallization temperature is too high. | Synthesize weddellite at a lower temperature, for example, 0°C, where it is the more favored kinetic product.[5] |
| Incorrect ratio of calcium to oxalate ions. | Vary the molar ratio of calcium and oxalate ions in the starting solution. Higher calcium concentrations can favor weddellite formation.[15] |
Experimental Protocols
Protocol 1: Synthesis of Stabilized Weddellite Crystals
This protocol describes a method for synthesizing weddellite crystals with enhanced stability against transformation.
Materials:
-
Calcium chloride (CaCl₂) solution (e.g., 0.1 M)
-
Sodium oxalate (Na₂C₂O₄) solution (e.g., 0.1 M)
-
Magnesium chloride (MgCl₂) solution (e.g., 0.01 M)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers and pipettes
-
Filter paper and funnel
Procedure:
-
In a beaker, prepare a solution of calcium chloride and magnesium chloride in deionized water.
-
While stirring vigorously, slowly add the sodium oxalate solution dropwise to the calcium and magnesium chloride solution.
-
Continue stirring for a predetermined time (e.g., 1 hour) to allow for crystal growth.
-
Collect the crystals by vacuum filtration using filter paper.
-
Wash the crystals with deionized water to remove any soluble impurities.
-
Dry the crystals in a desiccator to prevent transformation due to ambient humidity.
Protocol 2: Monitoring the Weddellite to this compound Transformation
This protocol outlines a method to monitor the transformation using Powder X-ray Diffraction (PXRD).
Materials:
-
Synthesized weddellite crystals
-
Sample holders for PXRD
-
Powder X-ray Diffractometer
Procedure:
-
Mount a fresh sample of the synthesized weddellite crystals onto the PXRD sample holder.
-
Record the initial PXRD pattern. The characteristic peaks for weddellite should be prominent.
-
Store the remaining crystal sample under the desired experimental conditions (e.g., controlled humidity and temperature).
-
At regular time intervals (e.g., every 24 hours), take a small aliquot of the sample and record its PXRD pattern.
-
Analyze the changes in the PXRD patterns over time. The appearance and growth of characteristic this compound peaks and the corresponding decrease in weddellite peaks will indicate the extent of the transformation.[16][17]
Data Summary
Table 1: Influence of Divalent Cations on Weddellite Stability
| Cation | Concentration | Observation | Reference |
| Mg²⁺ | Varies | Promotes formation and stabilization of weddellite. | [10] |
| Zn²⁺ | Varies | Stabilizes weddellite structure.[14] | [10] |
| Ni²⁺ | Varies | Promotes the formation of weddellite. | [10] |
| Co²⁺ | Varies | Promotes the formation of weddellite. | [10] |
| Mn²⁺ | Varies | Promotes the formation of weddellite. | [10] |
| Cu²⁺ | Varies | Promotes the formation of weddellite. | [10] |
Table 2: Effect of Inhibitors on Calcium Oxalate Crystallization
| Inhibitor | Concentration | Effect | Reference |
| Citrate | Varies | Inhibits crystal agglomeration and can form a protective layer on weddellite.[14] | [13] |
| Phytate | 2 µM | Potent inhibitor of nucleation and crystal growth. | [11] |
| Osteopontin (OPN) | 3.2 x 10⁻⁸ M | Significantly slows down nucleation kinetics. | [12] |
| Sodium Copper Chlorophyllin | 100 µg/ml | Inhibits the growth of weddellite crystals. | [18] |
Visualizations
Caption: Logical relationship of weddellite to this compound transformation.
Caption: Experimental workflow for synthesizing stabilized weddellite.
References
- 1. Stability and transformation mechanism of weddellite nanocrystals studied by X-ray diffraction and infrared spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. msaweb.org [msaweb.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [this compound and weddellite: toward a different etiopathogenesis. The significance of morphological typing of calculi] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hyperoxaluria is related to this compound and hypercalciuria to weddellite: What happens when crystalline conversion occurs? [comptes-rendus.academie-sciences.fr]
- 10. A contribution to the formation mechanism of calcium oxalate urinary calculi. I. Stabilising urinary constituents in the formation of weddellite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermodynamic and Kinetic Aspects of Calcium Oxalate Crystallization and Renal Lithiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nucleation kinetics of calcium oxalate monohydrate as a function of pH, magnesium, and osteopontin concentration quantified with droplet microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of calcium oxalate monohydrate crystallization kinetics in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. [Study of the transformation of weddellite to this compound in calcium oxalate stones by x-ray diffraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Growth retardation of weddellite (calcium oxalate dihydrate) by sodium copper chlorophyllin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of Whewellite in Mixed Mineral Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the accurate quantification of whewellite (Calcium Oxalate Monohydrate, COM) in mixed mineral samples. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: Which technique is best for quantifying this compound in a complex mixture?
The ideal technique depends on several factors including the sample matrix, the expected concentration of this compound, and the available instrumentation.
-
X-ray Diffraction (XRD) is considered a gold-standard for crystalline phase identification and quantification, especially using Rietveld refinement.[1][2][3]
-
Thermogravimetric Analysis (TGA) is highly effective for quantifying this compound, particularly in samples containing other hydrated minerals, by measuring the specific mass loss associated with its dehydration and decomposition.[4][5][6][7]
-
Fourier Transform Infrared (FTIR) Spectroscopy is a rapid and cost-effective method, well-suited for routine analysis, and can provide quantitative data when properly calibrated.[8][9][10][11][12]
-
Raman Spectroscopy offers high spatial resolution and is excellent for identifying minerals in heterogeneous samples, with quantitative analysis possible through calibration.[13][14]
Q2: How can I differentiate this compound from weddellite (calcium oxalate dihydrate) in my sample?
Distinguishing between these two calcium oxalate hydrates is a common challenge.
-
XRD: this compound and weddellite have distinct diffraction patterns.[15]
-
TGA: They exhibit different dehydration temperatures. Weddellite typically loses its water molecules at a lower temperature than this compound.[5][16]
-
FTIR and Raman Spectroscopy: Both techniques can distinguish them based on characteristic vibrational bands. For instance, in FTIR, the O-H stretching region around 3000-3550 cm⁻¹ can be used for differentiation.[17] In Raman, characteristic bands for this compound appear at approximately 1464 and 1491 cm⁻¹, while weddellite has a characteristic band around 1477 cm⁻¹.[13][16]
Q3: My sample contains amorphous material. How will this affect my this compound quantification?
Amorphous content can interfere with quantification, particularly for XRD.
-
XRD: The Rietveld method can be adapted to quantify the amorphous fraction by adding a known amount of an internal standard.[18]
-
FTIR: This technique is sensitive to both crystalline and amorphous phases, making it potentially superior to XRD for samples with significant amorphous content.[19]
Q4: What are the most common mineral interferences when quantifying this compound?
Besides weddellite, other common interfering minerals, especially in biological samples like kidney stones, include:
-
Apatite (calcium phosphate): Can have overlapping peaks in XRD and vibrational spectra.
-
Uric Acid: Another common component of kidney stones.
-
Struvite (magnesium ammonium phosphate): Can be present in certain types of kidney stones.
Careful selection of unique diffraction peaks or vibrational bands is crucial for accurate quantification in such mixtures.[17][20][21][22]
Troubleshooting Guides
X-Ray Diffraction (XRD)
| Problem | Possible Cause(s) | Solution(s) |
| Poor signal-to-noise ratio | Insufficient sample amount; Low crystallinity of the sample. | Increase the amount of sample. Increase scan time to improve signal. If the sample has low crystallinity, consider alternative techniques like FTIR.[23] |
| Peak broadening | Small crystallite size; Instrumental effects; Sample preparation issues. | Use the Scherrer equation to estimate crystallite size. Ensure proper instrument alignment and calibration. Minimize sample stress during grinding. |
| Preferred orientation of crystallites | Non-random orientation of particles, common with needle-like or plate-like crystals. | Use a sample preparation method that promotes random orientation, such as side-loading or back-loading the sample holder. Sample spinning during analysis can also help. |
| Inaccurate quantification with Rietveld refinement | Incorrect crystal structure models; Poor background fitting; Presence of amorphous phases. | Ensure you are using the correct and most up-to-date crystallographic information files (CIFs) for all phases.[1][2] Carefully model the background. To account for amorphous content, add a known amount of a crystalline internal standard.[18][24] |
Thermogravimetric Analysis (TGA)
| Problem | Possible Cause(s) | Solution(s) |
| Overlapping weight loss steps | Multiple components decomposing at similar temperatures. | Use a slower heating rate to improve the resolution of thermal events. Derivative thermogravimetry (DTG) can help to distinguish overlapping steps. |
| Inaccurate mass loss percentage | Buoyancy effects; Incomplete reaction. | Perform a blank run with an empty crucible to correct for buoyancy. Ensure the final temperature is high enough for the complete decomposition of this compound to calcium oxide. |
| Baseline drift | Instrumental instability; Gas flow rate variations. | Allow the instrument to stabilize before starting the measurement. Ensure a constant and appropriate purge gas flow rate. |
Fourier Transform Infrared (FTIR) Spectroscopy
| Problem | Possible Cause(s) | Solution(s) |
| Broad and poorly defined peaks | Sample is not finely ground; High water content. | Grind the sample to a fine, homogeneous powder. Ensure the sample is thoroughly dried, as water has strong IR absorption bands. |
| Non-linear calibration curve (Beer-Lambert Law deviation) | High concentrations of this compound; Light scattering from particles; Chemical interactions in the sample.[25] | Prepare standards and samples within a concentration range where linearity is observed. Ensure consistent and fine particle size to minimize scattering.[25][26] |
| Inaccurate quantitative results | Inconsistent sample preparation (e.g., pellet thickness); Overlapping peaks from other minerals. | For KBr pellets, use a consistent amount of sample and KBr and apply the same pressure for a fixed time.[10] Use multicomponent analysis software or select unique, non-overlapping peaks for quantification.[27] |
Raman Spectroscopy
| Problem | Possible Cause(s) | Solution(s) |
| High fluorescence background | Sample contains fluorescent components (e.g., organic matter). | Use a laser with a longer wavelength (e.g., 785 nm or 1064 nm). Photobleach the sample by exposing it to the laser for a period before acquiring the spectrum. |
| Poor signal intensity | Low this compound concentration; Sample is not at the correct focal point. | Increase laser power (if it doesn't damage the sample), acquisition time, or number of accumulations. Carefully focus the laser on the sample surface. |
| Inconsistent peak intensities for quantification | Sample heterogeneity; Laser power fluctuations. | Analyze multiple spots on the sample and average the results. Use an internal standard or normalize the this compound peak intensity to a stable peak from another component in the mixture. |
Quantitative Data Summary
Table 1: Characteristic Peaks/Temperatures for Quantification of this compound and Common Interfering Minerals
| Technique | This compound (CaC₂O₄·H₂O) | Weddellite (CaC₂O₄·2H₂O) | Apatite (Ca₅(PO₄)₃(OH,F,Cl)) | Uric Acid (C₅H₄N₄O₃) |
| XRD (2θ, Cu Kα) | ~14.9°, ~24.4°, ~30.0° | ~14.2°, ~24.0°, ~30.2° | ~31.8°, ~32.2°, ~32.9° | ~26.0°, ~27.5°, ~29.4° |
| TGA (°C) | Dehydration: ~100-250; Decomposition to CaCO₃: ~400-500; Decomposition to CaO: ~650-800[4][5][6] | Dehydration: ~60-150[5][16] | Stable at lower temperatures | Decomposes > 250 |
| FTIR (cm⁻¹) | ~3430, ~3060, ~1620, ~1317, ~781[17] | ~3480, ~1645, ~1328, ~785 | ~1030-1090 (P-O stretch), ~560-600 (O-P-O bend) | ~3130, ~1670, ~1590, ~1400 |
| Raman (cm⁻¹) | ~1464, ~1491, ~897, ~506[4][28] | ~1477, ~913, ~505 | ~960 (P-O symmetric stretch) | ~1650, ~1420, ~1120, ~625 |
Experimental Protocols
X-Ray Diffraction (XRD) Quantification
-
Sample Preparation:
-
Grind the bulk sample to a fine, homogeneous powder (<10 µm) using an agate mortar and pestle to ensure random crystallite orientation.[29]
-
If an internal standard is used for quantifying amorphous content, add a known weight percentage (e.g., 10%) of a stable, highly crystalline material (e.g., corundum, silicon) and mix thoroughly.
-
Mount the powder in a sample holder, ensuring a flat, smooth surface. Use a back-loading or side-loading technique to minimize preferred orientation.[30]
-
-
Data Acquisition:
-
Use a diffractometer with Cu Kα radiation.
-
Scan the sample over a suitable 2θ range to cover the major peaks of all expected phases (e.g., 5-70°).
-
Use appropriate step size (e.g., 0.02°) and scan speed to obtain good peak resolution and signal-to-noise ratio.
-
-
Data Analysis (Rietveld Refinement):
-
Identify all crystalline phases present in the sample by comparing the experimental diffractogram to a database (e.g., ICDD).
-
Using specialized software (e.g., FullProf, GSAS-II, TOPAS), perform a Rietveld refinement.[1][3]
-
Input the crystal structure data (CIF files) for this compound and all other identified phases.
-
Refine the scale factors, lattice parameters, and peak profile parameters until a good fit between the calculated and observed diffraction patterns is achieved.
-
The weight fraction of each phase is calculated from the refined scale factors.[1][2]
-
Thermogravimetric Analysis (TGA) Quantification
-
Instrument Setup:
-
Calibrate the TGA instrument for mass and temperature using appropriate standards.
-
Set the purge gas (typically inert, e.g., Nitrogen) to a constant flow rate (e.g., 20-50 mL/min).
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the powdered sample into a TGA crucible.
-
-
Data Acquisition:
-
Heat the sample from ambient temperature to ~900°C at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis:
-
Identify the mass loss step corresponding to the dehydration of this compound (CaC₂O₄·H₂O → CaC₂O₄ + H₂O), which typically occurs between 100°C and 250°C.[4][5][6]
-
Calculate the percentage mass loss for this step.
-
The weight percentage of this compound in the original sample can be calculated using the following formula:
-
% this compound = (% Mass Loss / 12.34%) * 100
-
Where 12.34% is the theoretical percentage of water in pure this compound.
-
-
Fourier Transform Infrared (FTIR) Spectroscopy Quantification
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the powdered sample and spectroscopy-grade KBr.
-
Accurately weigh a small amount of the sample (e.g., 1 mg) and a larger amount of KBr (e.g., 200 mg) and mix them intimately in an agate mortar.
-
Press the mixture in a die under high pressure to form a transparent pellet.
-
-
Calibration:
-
Prepare a series of calibration standards by mixing known concentrations of pure this compound with a matrix similar to the unknown samples (or with KBr).
-
Acquire the FTIR spectra of these standards.
-
Create a calibration curve by plotting the absorbance of a characteristic this compound peak (e.g., ~1317 cm⁻¹) against its concentration, based on the Beer-Lambert Law.[12][26]
-
-
Data Acquisition:
-
Acquire the FTIR spectrum of the sample pellet over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Measure the absorbance of the chosen characteristic peak for this compound in the sample's spectrum.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Raman Spectroscopy Quantification
-
Instrument Setup:
-
Calibrate the Raman spectrometer using a standard (e.g., silicon wafer).
-
Select an appropriate laser wavelength, power, and objective lens.
-
-
Calibration:
-
Prepare a set of calibration standards with varying known concentrations of this compound mixed with the matrix material.
-
Acquire Raman spectra from multiple points on each standard.
-
Construct a calibration curve by plotting the intensity (or area) of a strong, unique this compound peak (e.g., ~1464 cm⁻¹) against its concentration.
-
-
Data Acquisition:
-
Place the sample under the microscope and focus the laser on the area of interest.
-
Acquire the Raman spectrum. To account for sample heterogeneity, it is recommended to collect spectra from several different points and average them.
-
-
Data Analysis:
-
Measure the intensity or area of the characteristic this compound peak in the sample's spectrum.
-
Calculate the concentration of this compound using the established calibration curve.
-
Visualized Workflows and Logic
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound quantification.
References
- 1. Quantitative analysis using Rietveld refinement [crystalimpact.com]
- 2. rruff.net [rruff.net]
- 3. Quantitative Phase Analysis Based on Rietveld Structure Refinement for Carbonate Rocks [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·ÙØ§Ø¹ رساÙ٠عÙÙÙ Ù ÙÙØ§Ùر٠- Thermal treatment of this compoundâa thermal analysis and Raman spectroscopic study [manuscript.isc.ac]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. portaspecs.com [portaspecs.com]
- 9. Quantitative Mineral Analysis by FTIR Spectroscopy, | The Infrared and Raman Discussion Group [irdg.org]
- 10. Quantitative Mineral Analysis by FTIR Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]
- 11. Comprehensive Analysis of Renal Stones Using FTIR Spectroscopy in a Referral Laboratory in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. richmondscientific.com [richmondscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. [Study of the transformation of weddellite to this compound in calcium oxalate stones by x-ray diffraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. FT-IR Spectroscopy Analysis of Kidney Stone Variability in Styria [mdpi.com]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. [Estimation of the weddellite to this compound ratio by infrared spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 28. researchgate.net [researchgate.net]
- 29. icdd.com [icdd.com]
- 30. profex.doebelin.org [profex.doebelin.org]
troubleshooting peak overlap in whewellite XRD patterns
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak overlap in Whewellite (Calcium Oxalate Monohydrate, CaC₂O₄·H₂O) X-ray Diffraction (XRD) patterns.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak broadening and overlap in my this compound XRD pattern?
Peak broadening and overlap in XRD patterns can originate from three main sources: the instrument itself, the sample's physical characteristics, and the inherent complexity of the material being analyzed.[1][2]
-
Instrumental Contributions: These factors are related to the diffractometer's setup and limitations. They include a non-monochromatic X-ray source (e.g., Kα1 and Kα2 splitting), the physical size of the X-ray source, non-ideal optics, and misalignment of the instrument.[1][3][4]
-
Sample-Related Contributions: The physical nature of the this compound sample is a critical factor.[3] Key contributors include:
-
Small Crystallite Size: Crystals smaller than ~0.1 µm cause significant peak broadening, a phenomenon explained by the Scherrer equation.[5]
-
Microstrain: Distortions in the crystal lattice due to defects, dislocations, or substitution of ions can cause peaks to broaden.[1][3]
-
Sample Preparation Errors: Issues like sample displacement from the focusing circle, an uneven surface, or low packing density can lead to peak shifts and asymmetric broadening.[6][7]
-
Preferred Orientation: If the plate-like or needle-like crystals of this compound are not randomly oriented, the relative intensities of diffraction peaks will be incorrect, which can complicate analysis.[6][7]
-
-
Multi-Phase Composition: this compound is often found in complex mixtures, such as kidney stones (with uric acid, struvite, etc.) or in biological matrices.[8] The presence of other crystalline phases with diffraction peaks close to those of this compound is a primary cause of peak overlap.[6][9]
// Main Nodes Broadening [label="Peak Broadening & Overlap", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Instrumental [label="Instrumental Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample [label="Sample Characteristics", fillcolor="#34A853", fontcolor="#FFFFFF"]; Multiphase [label="Multi-Phase System", fillcolor="#FBBC05", fontcolor="#202124"];
// Sub-nodes for Instrumental sub_inst [shape=point, width=0, height=0]; Optics [label="Non-Ideal Optics", fillcolor="#F1F3F4", fontcolor="#202124"]; Wavelength [label="Wavelength Dispersion\n(Kα1/Kα2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Alignment [label="Instrument Misalignment", fillcolor="#F1F3F4", fontcolor="#202124"];
// Sub-nodes for Sample sub_sample [shape=point, width=0, height=0]; CrystalliteSize [label="Small Crystallite Size", fillcolor="#F1F3F4", fontcolor="#202124"]; Microstrain [label="Lattice Strain/Defects", fillcolor="#F1F3F4", fontcolor="#202124"]; Preparation [label="Poor Sample Preparation\n(e.g., Displacement)", fillcolor="#F1F3F4", fontcolor="#202124"]; Orientation [label="Preferred Orientation", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections Broadening -> Instrumental; Broadening -> Sample; Broadening -> Multiphase;
Instrumental -> sub_inst [arrowhead=none]; sub_inst -> Optics; sub_inst -> Wavelength; sub_inst -> Alignment;
Sample -> sub_sample [arrowhead=none]; sub_sample -> CrystalliteSize; sub_sample -> Microstrain; sub_sample -> Preparation; sub_sample -> Orientation; } caption: "Figure 1. Primary Causes of XRD Peak Broadening and Overlap"
Q2: How can I improve my sample preparation to minimize peak overlap?
Proper sample preparation is the most critical step for obtaining high-quality XRD data with minimal peak distortion.[7][10] Errors introduced at this stage cannot be corrected by software later.
-
Particle Size Reduction:
-
Objective: To ensure random crystallite orientation and reduce micro-absorption effects.[6]
-
Methodology: Gently grind the this compound sample using a mortar and pestle. The ideal particle size should be below 10 µm.[6][11]
-
Caution: Avoid overly aggressive grinding, which can introduce strain or even render the material amorphous, causing peaks to broaden or disappear.[11]
-
-
Sample Mounting:
-
Objective: To create a flat, smooth specimen surface that is perfectly level with the diffractometer's focusing circle, minimizing displacement errors.[7]
-
Methodology (Back-loading method):
-
Place the sample holder face down on a clean, flat surface (like a glass slide).
-
Fill the cavity from the back, slightly overfilling it.
-
Gently press another glass slide against the back to compact the powder until it is flush with the holder's back surface. This creates a smooth analysis surface on the front without inducing preferred orientation.
-
-
Caution: Avoid front-loading and compacting with a spatula, as this often creates a textured surface and induces preferred orientation.[6]
-
-
Use of Binders/Dispersants:
-
Objective: For highly problematic samples that exhibit strong preferred orientation, a binder can help create a more random distribution.
-
Methodology: Mix the this compound powder with a non-crystalline binder (e.g., collodion diluted in amyl acetate) to form a slurry. Fill the sample holder with the slurry and allow the solvent to evaporate completely.
-
// Nodes Start [label="Start: Receive\nthis compound Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grind [label="1. Particle Size Reduction\n(Grind to <10 µm)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSize [label="Particle Size\nAcceptable?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mount [label="2. Mount Powder\n(Use back-loading method)", fillcolor="#FBBC05", fontcolor="#202124"]; Surface [label="3. Ensure Flat Surface\n(Flush with holder)", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Proceed to\nXRD Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Grind; Grind -> CheckSize; CheckSize -> Mount [label="Yes"]; CheckSize -> Grind [label="No"]; Mount -> Surface; Surface -> Analyze; } caption: "Figure 2. Workflow for Optimized XRD Sample Preparation"
Q3: Which instrument settings should I adjust to better resolve overlapping peaks?
If sample preparation is optimized, adjusting data collection parameters can significantly improve the resolution of your XRD pattern.
| Analytical Goal | Recommended Scan Speed (°/min) | Step Size (°) | Rationale |
| Rapid Phase Identification | 5 - 10 | ~0.05 | Sufficient for identifying major phases without high-resolution detail.[6] |
| Fine Structure Analysis | 0.5 - 2 | 0.01 - 0.02 | Slower scanning provides higher resolution and better signal-to-noise, which is crucial for resolving closely spaced peaks.[6] |
| Trace Phase Detection | 0.1 - 0.5 | 0.01 - 0.02 | Very slow scanning with increased counting time per step is needed to detect weak signals from minor phases that might be contributing to peak overlap.[6] |
-
Decrease Scan Speed and Step Size: As detailed in the table above, slowing down the scan rate allows the detector to collect more X-ray counts at each step, improving the signal-to-noise ratio and better defining the peak shape.[6]
-
Use High-Resolution Optics: If available, switch to a high-resolution setup. This often involves using finer slits, monochromators, or focusing mirrors that reduce instrumental broadening, resulting in sharper peaks.
-
Switch X-ray Source: In cases of severe overlap, using an X-ray source with a shorter wavelength (e.g., Molybdenum instead of Copper) will shift the diffraction peaks to lower 2θ angles and increase their separation, potentially resolving the overlap.[6]
-
Instrument Calibration: Regularly calibrate your diffractometer using a standard reference material (e.g., silicon, LaB₆). This ensures accurate peak positions and helps differentiate true sample-related shifts from instrumental errors.[1][6]
Q4: My peaks are still overlapping. How can I use software to resolve them?
When physical methods are insufficient, computational techniques are powerful tools for deconvoluting overlapping peaks and quantifying the constituent phases.
This method involves fitting mathematical functions (profiles) to the experimental data to separate individual peaks.
-
Methodology:
-
Import your XRD data into a suitable analysis program (e.g., Fityk, Origin, HighScore).[12][13][14]
-
Select the region of interest with the overlapping peaks.
-
Choose appropriate peak profile functions. Common functions include Gaussian, Lorentzian, and their convolution, the Voigt or pseudo-Voigt function.[13][15]
-
The software will perform a least-squares fit to the data, refining the position, intensity, and width of each individual peak.
-
The deconvoluted peaks can then be analyzed separately.[4]
-
Rietveld refinement is a more advanced technique that fits a calculated diffraction pattern to the entire experimental pattern. It is exceptionally effective for analyzing complex, multi-phase samples with severe peak overlap.[16][17]
-
Methodology:
-
Software: Use specialized software such as Profex, GSAS-II, or FullProf.[18]
-
Input Information: You must provide the crystal structure information (as a .cif file) for this compound and all other suspected phases in your sample.
-
Refinement Process: The software starts with the known crystal structures and iteratively refines various parameters (e.g., lattice parameters, atomic positions, peak shape, phase scale factors) to minimize the difference between the calculated and observed patterns.
-
Output: The primary output is a highly accurate quantitative phase analysis (i.e., the weight percentage of this compound and other phases) and precise lattice parameters, even with significant peak overlap.[17][19]
-
// Nodes Start [label="Start: Overlapping\nPeaks Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSamplePrep [label="Review Sample\nPreparation Protocol", fillcolor="#FBBC05", fontcolor="#202124"]; IsPrepOK [label="Preparation\nOptimal?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ImprovePrep [label="Re-prepare Sample:\n- Grind to <10 µm\n- Use back-loading", fillcolor="#FBBC05", fontcolor="#202124"]; CheckInstrument [label="Review Instrument\nSettings", fillcolor="#FBBC05", fontcolor="#202124"]; AreSettingsOK [label="Settings\nOptimal?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ImproveSettings [label="Re-run Analysis:\n- Slower scan speed\n- Smaller step size", fillcolor="#FBBC05", fontcolor="#202124"]; SoftwareAnalysis [label="Use Software\nDeconvolution", fillcolor="#34A853", fontcolor="#FFFFFF"]; PeakFit [label="Peak Fitting\n(Deconvolution)", fillcolor="#F1F3F4", fontcolor="#202124"]; Rietveld [label="Rietveld Refinement\n(Whole Pattern Fitting)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Resolved Peaks &\nQuantitative Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckSamplePrep; CheckSamplePrep -> IsPrepOK; IsPrepOK -> CheckInstrument [label="Yes"]; IsPrepOK -> ImprovePrep [label="No"]; ImprovePrep -> Start; CheckInstrument -> AreSettingsOK; AreSettingsOK -> SoftwareAnalysis [label="Yes"]; AreSettingsOK -> ImproveSettings [label="No"]; ImproveSettings -> Start; SoftwareAnalysis -> PeakFit; SoftwareAnalysis -> Rietveld; PeakFit -> End; Rietveld -> End; } caption: "Figure 3. Troubleshooting Logic for Peak Overlap"
References
- 1. MyScope [myscope.training]
- 2. researchgate.net [researchgate.net]
- 3. Sources of Peak Broadening [pd.chem.ucl.ac.uk]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Principles and Techniques of X-Ray Diffraction (XRD) | Universal Lab Blog [universallab.org]
- 7. xray.cz [xray.cz]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. profex-xrd.org [profex-xrd.org]
- 11. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]
- 12. mystore.malvernpanalytical.com [mystore.malvernpanalytical.com]
- 13. Fityk --- curve fitting and peak fitting software [fityk.nieto.pl]
- 14. youtube.com [youtube.com]
- 15. X-ray Diffraction Software | Proto XRD [protoxrd.com]
- 16. xray.cz [xray.cz]
- 17. Quantitative Phase Analysis Based on Rietveld Structure Refinement for Carbonate Rocks [scirp.org]
- 18. Profex – Open Source XRD and Rietveld Refinement [profex-xrd.org]
- 19. usgs.gov [usgs.gov]
improving signal-to-noise ratio in Raman analysis of whewellite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in the Raman analysis of whewellite.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Raman analysis of this compound, offering practical solutions to enhance the quality of your spectral data.
Q1: My Raman spectrum of this compound has a very high and broad background, obscuring the characteristic peaks. What is the likely cause and how can I fix it?
A1: The most common cause of a high, broad background in the Raman analysis of this compound is fluorescence .[1][2][3] This can originate from the sample itself or from impurities.[2] Here are several strategies to mitigate fluorescence:
-
Change the Laser Excitation Wavelength: Longer wavelengths, such as 785 nm or 1064 nm, are generally preferred for organic-containing minerals like this compound as they are less likely to induce fluorescence compared to shorter wavelengths like 532 nm.[1][3][4] While a 532 nm laser can offer higher spectral resolution, it is more prone to causing fluorescence.[1]
-
Photobleaching: Before acquiring your final spectrum, continuously irradiate the sample with the laser for a period of time (e.g., a few minutes).[2][3][4] This can permanently quench the fluorescence from many compounds.
-
Time-Resolved Raman Spectroscopy: If available, this technique can differentiate between the instantaneous Raman scattering and the delayed fluorescence signal.
-
Background Subtraction Algorithms: Most Raman software includes tools to mathematically subtract the fluorescence background from the raw spectrum. Common methods include polynomial fitting and asymmetric least squares.[5]
Q2: I am observing sharp, narrow spikes in my spectrum that are not related to this compound. What are these and how can I remove them?
A2: These are likely cosmic rays , which are high-energy particles that can strike the CCD detector and create spurious signals.[6] They are characterized by their narrow bandwidth and random appearance.[7][8] Here's how to address them:
-
Multiple Acquisitions: Acquire multiple spectra of the same spot and average them. Cosmic rays are random events, so they will likely appear at different positions in each spectrum and be averaged out.
-
Cosmic Ray Removal Algorithms: Modern Raman software has built-in algorithms to identify and remove cosmic ray spikes.[6][8][9] These algorithms typically work by comparing adjacent pixels and identifying sharp, isolated intensity spikes.[6]
-
Median Filtering: Applying a median filter can be an effective way to remove sharp spikes while preserving the broader Raman peaks.
Q3: The overall intensity of my this compound Raman signal is very weak. How can I increase the signal strength?
A3: A weak Raman signal can be due to several factors. Here are some ways to boost the signal:
-
Increase Laser Power: A higher laser power will generally result in a stronger Raman signal.[10][11] However, be cautious as excessive power can lead to sample damage or burning, especially for hydrated minerals like this compound.[10][12] It is crucial to find the optimal balance where the signal is maximized without altering the sample.
-
Increase Integration Time: A longer integration time allows the detector to collect more scattered photons, thus increasing the signal intensity.[10][13] This is often one of the most effective ways to improve the signal-to-noise ratio.[13]
-
Use a Higher Magnification Objective: An objective with a higher numerical aperture (NA) will collect more of the scattered light, leading to a stronger signal.
-
Ensure Proper Focus: Make sure the laser is precisely focused on the sample surface. An out-of-focus laser spot will result in a significantly weaker signal.
Q4: How do I know if my experimental parameters are optimized for this compound analysis?
A4: Optimization is key to achieving a good signal-to-noise ratio. You should systematically vary parameters like laser power and integration time to find the best settings for your specific instrument and sample. The goal is to maximize the intensity of the characteristic this compound peaks while minimizing background noise and avoiding sample damage. The primary Raman bands for this compound are typically observed around 1464 cm⁻¹ and 1491 cm⁻¹, which are assigned to the symmetric C-O stretching vibrations.[12] Other characteristic peaks can be found at approximately 505 cm⁻¹.[12]
Data Summary
The following table provides a summary of common Raman spectroscopy parameters used in the analysis of calcium oxalate stones, including this compound. Note that optimal parameters will vary depending on the specific instrument and sample.
| Parameter | Value/Range | Purpose | Reference(s) |
| Laser Wavelength | 532 nm, 785 nm, 1064 nm | Mitigate fluorescence; longer wavelengths are often better for reducing fluorescence in biological and organic samples. | [1] |
| Laser Power | 100 - 300 mW | Increase signal intensity. Caution is advised to prevent sample damage. | [11][14] |
| Integration Time | 10 - 30 seconds | Increase photon collection for a stronger signal and better SNR. | [11][13][14] |
| Objective Lens | 10x, 50x | Higher magnification can improve signal collection. | [11][14] |
| Spectral Range | 500 - 2000 cm⁻¹ | To capture the primary characteristic peaks of this compound. | [14] |
Experimental Protocols
Protocol: Fluorescence Reduction Using Photobleaching
This protocol describes a common method to reduce fluorescence background in the Raman analysis of this compound.
-
Sample Preparation: Ensure the this compound sample is properly mounted on a suitable substrate (e.g., a glass slide).
-
Instrument Setup:
-
Turn on the Raman spectrometer and allow it to stabilize.
-
Select an appropriate laser wavelength (e.g., 785 nm is often a good starting point to minimize fluorescence).
-
Choose a mid-range laser power to avoid damaging the sample.
-
-
Focusing: Place the sample on the microscope stage and bring the surface into focus using the white light source and camera.
-
Locate Area of Interest: Identify the specific area of the this compound sample you wish to analyze.
-
Photobleaching:
-
With the laser focused on the area of interest, open the laser shutter to expose the sample.
-
Continuously irradiate the sample for a set period, typically ranging from 1 to 10 minutes. The optimal time will depend on the sample and should be determined empirically.[4]
-
You can monitor the fluorescence decay by taking short, periodic acquisitions and observing the decrease in the background signal.
-
-
Spectrum Acquisition:
-
After photobleaching, acquire the final Raman spectrum using your optimized parameters for laser power, integration time, and number of accumulations.
-
-
Data Analysis:
-
Process the acquired spectrum to remove any remaining background and identify the characteristic this compound peaks.
-
Visualizations
Caption: Troubleshooting workflow for improving SNR in Raman analysis.
Caption: General experimental workflow for Raman analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Laser Wavelength Dependence of Background Fluorescence in Raman Spectroscopic Analysis of Synovial Fluid from Symptomatic Joints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lpi.usra.edu [lpi.usra.edu]
- 6. Removing cosmic ray features from Raman map data by a refined nearest neighbor comparison method as a precursor for chemometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Improved Algorithm to Remove Cosmic Spikes in Raman Spectra for Online Monitoring | Semantic Scholar [semanticscholar.org]
- 9. Removing cosmic ray spikes from a Raman spectrum — SpectroChemPy v0.8.2.dev24 0.8.2.dev24 documentation [spectrochempy.fr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Raman Spectroscopy for online analysis: effect of gases, solids, laser power, aquisition time, signal/noise and more.... — Stoli Chem [stolichem.com]
- 14. sevenpubl.com.br [sevenpubl.com.br]
dealing with organic matrix interference in whewellite samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing organic matrix interference during the analysis of whewellite (calcium oxalate monohydrate) samples.
Troubleshooting Guides
This section offers solutions to common problems encountered during the characterization of this compound samples contaminated with an organic matrix.
Problem 1: Distorted or Masked Peaks in FTIR Spectra
Q1: My FTIR spectrum of a this compound sample shows broad, overlapping peaks, and the characteristic this compound bands are weak or shifted. How can I resolve this?
A1: This issue is likely due to interference from an organic matrix, which has its own characteristic absorption bands that can overlap with those of this compound.
Initial Diagnostic Steps:
-
Identify Potential Organic Functional Groups: Look for broad bands in the 2800-3000 cm⁻¹ region (C-H stretching from lipids and proteins) and around 1540-1650 cm⁻¹ (amide I and II bands from proteins), which can obscure the prominent carboxylate peaks of this compound.
-
Compare with a Pure this compound Spectrum: Overlay your sample spectrum with a reference spectrum of pure this compound to identify the regions of significant interference.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for distorted FTIR spectra.
Solutions:
-
Method 1: Low-Temperature Plasma Ashing (Recommended for purity): This technique effectively removes organic matter at temperatures below 200°C, minimizing the risk of altering the this compound's crystalline structure.[1][2][3]
-
Method 2: Hydrogen Peroxide Treatment: A faster chemical oxidation method. However, it may alter the mineral's surface properties or particle size.[4][5]
-
Method 3: Spectral Subtraction: A computational approach where a spectrum of the interfering organic material is subtracted from the sample spectrum. This is a non-destructive option if a representative spectrum of the organic matrix can be obtained.[6][7][8]
Quantitative Comparison of FTIR Data (Illustrative)
The following table demonstrates the expected improvement in spectral quality after removing an organic matrix (e.g., protein).
| Characteristic this compound Peak (cm⁻¹) | Untreated Sample (with Organic Matrix) | Treated Sample (Organic Matrix Removed) |
| ~3400-3000 (O-H stretching) | Broad, indistinct peaks due to overlapping water and N-H bands. | Sharper, well-defined peaks characteristic of this compound's water of hydration.[9][10] |
| ~1620 (C=O stretching) | Broadened peak, possibly shifted, with a shoulder from amide I bands. | Sharp, intense peak, clearly resolved. |
| ~1315 (C-O stretching) | Peak intensity reduced and broadened. | Sharp, well-defined peak. |
| ~780 (O-C=O bending) | Peak may be present but with low intensity and poor definition. | Clear, sharp peak. |
Problem 2: High Fluorescence Background in Raman Spectra
Q2: My Raman spectrum is dominated by a broad fluorescence signal, making it impossible to identify the this compound peaks. What can I do?
A2: Fluorescence from the organic matrix is a common issue in Raman spectroscopy, as the fluorescence signal can be orders of magnitude stronger than the Raman scattering signal.[1][2]
Troubleshooting Steps:
Caption: Decision tree for mitigating fluorescence in Raman spectroscopy.
Solutions:
-
Change Excitation Wavelength: The most effective method is to switch to a longer wavelength laser (e.g., 785 nm or 1064 nm).[1][2][11] These lower-energy lasers are less likely to excite fluorescence in the organic components.
-
Photobleaching: Intentionally exposing the sample to the laser for a period before measurement can sometimes "burn out" the fluorescent components, reducing the background signal.
-
Sample Pre-treatment: If changing the laser is not an option, removing the organic matrix using low-temperature ashing or hydrogen peroxide treatment will eliminate the source of the fluorescence.
Problem 3: Ambiguous Mass Loss Steps in TGA
Q3: My TGA curve shows overlapping mass loss events, and I cannot clearly distinguish the dehydration and decomposition of this compound from the combustion of the organic matrix.
A3: The thermal decomposition of an organic matrix can occur over a broad temperature range, often overlapping with the distinct decomposition steps of this compound.
Analysis of TGA Data:
Pure this compound exhibits three distinct mass loss steps:
-
~100-250°C: Dehydration (loss of one water molecule).[12][13][14][15]
-
~400-500°C: Decomposition of anhydrous calcium oxalate to calcium carbonate (loss of CO).[12][13][14][15]
-
~600-800°C: Decomposition of calcium carbonate to calcium oxide (loss of CO₂).[12][13][14][15]
Organic materials typically combust between 200°C and 600°C, which can interfere with the first two decomposition steps of this compound.
Illustrative TGA Data Comparison
| Temperature Range (°C) | Expected Mass Loss (Pure this compound) | Observation with Organic Matrix | Corrected Mass Loss (After Organic Removal) |
| 100-250 | ~12.3% | Higher than expected due to combustion of volatile organics. | ~12.3% |
| 400-500 | ~19.2% | Mass loss is significantly larger and occurs over a broader range. | ~19.2% |
| 600-800 | ~30.1% | May be slightly higher due to residual char combustion. | ~30.1% |
Solution:
The most reliable solution is to perform TGA on a sample where the organic matrix has been removed via low-temperature ashing. This will yield a clean thermogram that clearly shows the characteristic decomposition steps of pure this compound.
Experimental Protocols
Protocol 1: Low-Temperature Plasma Ashing
This protocol is designed to remove organic matter while preserving the mineral structure of this compound.
Equipment:
-
Low-temperature plasma asher
-
Sample boat (quartz or ceramic)
-
Analytical balance
Procedure:
-
Weigh the empty sample boat.
-
Add a known mass of the powdered this compound sample to the boat.
-
Place the sample boat in the plasma asher chamber.
-
Evacuate the chamber to the recommended pressure.
-
Introduce oxygen gas at a low flow rate.
-
Apply radio frequency power to generate oxygen plasma. Ashing is typically performed at a temperature below 200°C.[1][2][3][16]
-
Continue the ashing process until a constant weight is achieved, which indicates the complete removal of organic matter. This may take several hours.[2]
-
Allow the sample to cool to room temperature in a desiccator before re-weighing.
Protocol 2: Hydrogen Peroxide Treatment
This protocol uses chemical oxidation to remove the organic matrix.
Equipment:
-
Beakers
-
Hot plate
-
Centrifuge
-
Distilled water
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
Place a known mass of the powdered sample into a beaker.
-
Add a 1:1 mixture of 30% H₂O₂ and distilled water to the sample. Be cautious as the reaction can be vigorous.
-
Gently heat the mixture on a hot plate (below 100°C) to facilitate the reaction.
-
Continue adding small amounts of 30% H₂O₂ until the effervescence ceases, indicating the oxidation of the organic matter is complete.[5]
-
Allow the solution to cool.
-
Wash the sample by repeatedly centrifuging, decanting the supernatant, and resuspending in distilled water (3-4 times) to remove any residual peroxide and dissolved organic byproducts.
-
Dry the cleaned sample in an oven at a low temperature (e.g., 60°C).
Frequently Asked Questions (FAQs)
Q: Can I use high-temperature ashing in a muffle furnace to remove the organic matrix? A: No, this is not recommended. High temperatures (above 400°C) will cause the this compound to decompose into calcium carbonate, altering the very substance you are trying to analyze.[12][13]
Q: Will the organic matrix removal methods affect the quantification of this compound in my sample? A: Yes, and that is the intended purpose. By removing the organic component, the relative concentration of this compound in the sample will increase, leading to a more accurate quantification of the mineral phase. The mass loss after treatment corresponds to the amount of organic matrix present.
Q: How can I be sure the organic matrix is completely removed? A: For ashing methods, removal is considered complete when the sample reaches a constant weight after repeated ashing and weighing cycles. For chemical treatments, the cessation of a reaction (e.g., bubbling) is a good indicator. Subsequent analysis by FTIR or TGA should show the absence of characteristic organic bands or mass losses.
Q: My sample is very small. Which removal method is best? A: For very small samples, low-temperature plasma ashing is preferable as it is a very controlled process with minimal sample loss. Wet chemical methods like hydrogen peroxide treatment can lead to sample loss during the washing and centrifugation steps.
Q: Can the organic matrix be something other than protein? A: Yes, in geological or biological samples, the organic matrix can be composed of a variety of substances, including lipids, polysaccharides, and other biomacromolecules. These will also be removed by the methods described.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. worthe-it.co.za [worthe-it.co.za]
- 4. ATR-FTIR spectral database of geological, experimental, and archaeological materials [zenodo.org]
- 5. youtube.com [youtube.com]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. Quantitative Mineral Analysis by FTIR Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sketchviz.com [sketchviz.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of organic matter on the Rietveld quantitative analysis of crystalline minerals in coal gangue | Powder Diffraction | Cambridge Core [cambridge.org]
- 14. File:this compound tga.jpg - Wikimedia Commons [commons.wikimedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Dirk's Home Page - Quick Graphviz Tutorial [colbrydi.github.io]
Technical Support Center: Quantitative Whewellite Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quantitative analysis of whewellite (calcium oxalate monohydrate, CaC₂O₄·H₂O). It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key quantitative data to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quantitative analysis of this compound?
A1: The principal methods for quantitative this compound analysis are X-ray Diffraction (XRD), Thermogravimetric Analysis (TGA), and Fourier-Transform Infrared Spectroscopy (FTIR).[1] XRD is powerful for determining the percentage of crystalline phases in a mixture, TGA is excellent for quantifying components based on mass loss during thermal decomposition, and FTIR can provide semi-quantitative information based on the intensity of characteristic absorption bands.[2][3][4]
Q2: Why is the hydration state of calcium oxalate important for analysis?
A2: The hydration state is critical as it distinguishes this compound (monohydrate, CaC₂O₄·H₂O) from weddellite (dihydrate, CaC₂O₄·2H₂O) and other anhydrous forms.[5] Weddellite is less stable and can convert to this compound, which would alter the quantitative results.[6] Each hydrate has a unique crystal structure, thermal decomposition profile, and infrared spectrum, making accurate identification of the hydration state a prerequisite for quantification.[7][8]
Q3: How do I prepare reliable calibration standards for XRD analysis?
A3: For the internal standard method, prepare a series of standards by mixing known, precise weights of pure this compound and a stable, crystalline internal standard (e.g., corundum, α-Al₂O₃, or silicon) that has diffraction peaks that do not overlap with this compound.[9] For the Rietveld refinement method, accurate crystal structure data is required instead of calibration standards.[2] In all cases, ensure that the particle size of the standards and the unknown sample are similar (ideally 1-2 µm) and that the powder is packed to minimize preferred orientation.[9]
Q4: My TGA results show inconsistent mass loss percentages for the first decomposition step. What could be the cause?
A4: Inconsistent mass loss in the first step, which corresponds to the loss of water, is often due to variations in the sample's hydration state. The sample may contain weddellite (dihydrate) or be partially dehydrated. Ensure consistent sample storage and handling to prevent changes in hydration. Additionally, verify the calibration of your TGA instrument using a certified reference material. Calcium oxalate monohydrate itself is often used for TGA calibration due to its well-defined, multi-step decomposition.[10][11]
Troubleshooting Guides
X-Ray Diffraction (XRD) Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal-to-Noise Ratio | Insufficient sample amount; Short data collection time; Low X-ray tube power. | Use an adequate amount of sample to ensure proper diffraction. Increase the scan time per step. Operate the X-ray source at the recommended voltage and current. |
| Inconsistent Peak Intensities | Preferred Orientation: Platy or needle-like crystals align non-randomly. | Reduce particle size to 1-2 µm. Use a sample holder that minimizes orientation (e.g., zero-background holder) and employ sample spinning if available.[9] |
| Peak Overlap with Other Phases | The sample is a mixture where another component (e.g., weddellite, apatite) has peaks close to this compound's primary peaks.[3] | Use a higher-resolution diffractometer. Select secondary or tertiary, non-overlapping peaks for quantification. Employ Rietveld refinement, which models the entire diffraction pattern and can deconvolve overlapping peaks.[2] |
| Incorrect Quantitative Results | Inaccurate calibration curve; Matrix effects; Amorphous content not accounted for. | Re-prepare calibration standards with high accuracy.[12] Use the internal standard method to mitigate matrix absorption effects.[9] If amorphous content is suspected, use the Rietveld method with an internal standard to quantify the amorphous fraction. |
Thermogravimetric Analysis (TGA)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Shifting Decomposition Temperatures | Heating rate is too high/low; Different purge gas; Poor thermal contact between sample and crucible.[13] | Use a consistent and appropriate heating rate (e.g., 10-20 °C/min). Ensure the same purge gas and flow rate are used for all runs. Use a flat-bottomed crucible and ensure the sample is spread thinly and evenly. |
| Inaccurate Mass Loss Percentages | Incorrect identification of the starting material (e.g., mixture with weddellite); Buoyancy effects; Inaccurate balance calibration. | Confirm the purity of the this compound sample using another method like XRD. Run a blank crucible to obtain a baseline for buoyancy correction. Regularly calibrate the TGA balance according to the manufacturer's protocol.[11] |
| Sloping or Unstable Baseline | Contamination in the furnace; Fluctuations in purge gas flow. | Perform a furnace bake-out at high temperature as per instrument guidelines. Check the gas supply and regulators for stable flow. |
Quantitative Data Summary
The following tables summarize key quantitative data for pure this compound.
Table 1: Key X-ray Diffraction Peaks for this compound (Cu Kα radiation)
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
| 14.92 | 5.93 | 100 | (-101) |
| 24.36 | 3.65 | 40 | (021) |
| 30.05 | 2.97 | 35 | (-202) |
| 38.21 | 2.35 | 25 | (131) |
| 43.50 | 2.08 | 15 | (-123) |
| Data is representative and can vary slightly based on instrumental parameters and sample crystallinity. |
Table 2: Thermal Decomposition Steps of this compound in an Inert Atmosphere
| Decomposition Step | Temperature Range (°C) | Reaction | Theoretical Mass Loss (%) | Observed Mass Loss (%)[10][14] | Evolved Gas[10] |
| 1. Dehydration | ~100 - 250 | CaC₂O₄·H₂O → CaC₂O₄ + H₂O | 12.33% | ~12.3% | H₂O |
| 2. Decarbonylation | ~400 - 550 | CaC₂O₄ → CaCO₃ + CO | 19.17% | ~19.2% | CO |
| 3. Decarboxylation | ~650 - 800 | CaCO₃ → CaO + CO₂ | 30.11% | ~30.1% | CO₂ |
| Note: Temperature ranges can shift depending on factors like heating rate and atmosphere. |
Experimental Protocols
Protocol 1: Quantitative this compound Analysis by XRD (Internal Standard Method)
-
Objective: To determine the weight percentage (wt%) of this compound in a solid mixture.
-
Materials: Pure this compound (>99%), internal standard (e.g., NIST SRM 676a Corundum), unknown sample, micronizing mill, powder diffractometer, zero-background sample holders.
-
Standard Preparation:
-
Accurately weigh pure this compound and the internal standard to prepare several mixtures with known this compound/standard weight ratios (e.g., 10:90, 30:70, 50:50, 70:30, 90:10).
-
Homogenize each mixture thoroughly, preferably in a micronizing mill, to ensure uniform particle size (~1-2 µm).
-
-
Sample Preparation:
-
Accurately weigh the unknown sample and the internal standard to create a mixture with a known sample/standard weight ratio (e.g., 80:20).
-
Homogenize the mixture using the same method as the standards.
-
-
XRD Data Collection:
-
Pack the standard and sample powders into sample holders, ensuring a flat surface and minimizing preferred orientation.
-
Collect diffraction patterns over a suitable 2θ range (e.g., 10-70°) using consistent instrument settings (e.g., step size 0.02°, time per step 1s).
-
-
Data Analysis:
-
Identify a strong, isolated diffraction peak for this compound (e.g., at ~14.9° 2θ) and one for the internal standard.
-
Measure the integrated intensity (area) of the selected peaks for all standards.
-
Create a calibration curve by plotting the ratio of (Intensity_this compound / Intensity_standard) against the weight ratio of (Weight_this compound / Weight_standard).
-
Measure the intensity ratio for the unknown sample and use the calibration curve to determine its this compound/standard weight ratio, from which the wt% of this compound in the original sample can be calculated.
-
Visualizations
Caption: General workflow for the quantitative analysis of a sample containing this compound.
Caption: A logical decision tree for troubleshooting common issues in quantitative XRD.
References
- 1. Kidney stone analysis: “Give me your stone, I will tell you who you are!” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. h-and-m-analytical.com [h-and-m-analytical.com]
- 3. ias.ac.in [ias.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. msaweb.org [msaweb.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. xray.cz [xray.cz]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. iasonline.org [iasonline.org]
- 13. researchmap.jp [researchmap.jp]
- 14. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·ÙØ§Ø¹ رساÙ٠عÙÙÙ Ù ÙÙØ§Ùر٠- Thermal treatment of this compoundâa thermal analysis and Raman spectroscopic study [manuscript.isc.ac]
Technical Support Center: Deconvolution of Whewellite and Weddellite FTIR Spectra
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deconvolution of Fourier-transform infrared (FTIR) spectra for whewellite (calcium oxalate monohydrate, COM) and weddellite (calcium oxalate dihydrate, COD).
Frequently Asked Questions (FAQs)
Q1: What is spectral deconvolution and why is it necessary for this compound and weddellite FTIR analysis?
A1: Spectral deconvolution is a mathematical procedure used to separate overlapping peaks in a spectrum into their individual components.[1][2][3] In the FTIR analysis of calcium oxalate mixtures, the characteristic vibrational bands of this compound and weddellite are often broad and can overlap significantly, making it difficult to distinguish and quantify each phase accurately. Deconvolution allows for the resolution of these individual peaks, enabling a more precise analysis of the sample's composition.[3][4]
Q2: What software is available for the deconvolution of FTIR spectra?
A2: A variety of commercial and open-source software packages can be used for the deconvolution of FTIR spectra. The choice of software often depends on user preference, budget, and the specific requirements of the analysis.
| Software Category | Examples | Key Features |
| Commercial | OriginPro[5], PeakFit[6], GRAMS Suite[5], The Unscrambler[5] | User-friendly interfaces, dedicated technical support, advanced algorithms for peak fitting and multivariate analysis.[5][6] |
| Open-Source | Fityk[6], R (with specialized packages)[5], Python (using libraries like SciPy, lmfit)[7] | Free to use, highly customizable, strong community support, often requires some programming knowledge.[5][7] |
Q3: How can I quantify the ratio of this compound to weddellite in a mixture using FTIR?
A3: The quantitative analysis of this compound and weddellite mixtures can be achieved by comparing the intensities or areas of their characteristic, deconvoluted FTIR peaks. One established method involves calculating the ratio of the absorption band at 780 cm⁻¹ (characteristic of this compound) to the band at 1320 cm⁻¹ (present in both forms).[8] This ratio has been shown to correlate well with the relative amounts of each mineral phase.[8] An extended analysis focusing on the 780 cm⁻¹ peak can also provide a reliable analysis of the COM/COD ratio.[9]
Q4: What are the key characteristic FTIR peaks for this compound and weddellite?
A4: this compound and weddellite have distinct FTIR spectra, particularly in the O-H stretching region. This compound exhibits five well-defined bands between 3600–3200 cm⁻¹, whereas weddellite shows a single broad band in this region.[10] Other key distinguishing peaks are summarized in the table below.
| Mineral | Vibrational Mode | Theoretical Range (cm⁻¹) | References |
| This compound (COM) | ν(C=O) stretching | 1620–1640 | [11] |
| ν(C-O) stretching & ν(O-H) bending | 1310–1330 | [11] | |
| δ(O-C=O) | ~780 | [8][12] | |
| Weddellite (COD) | ν(C=O) stretching | ~1640 | [13] |
| ν(C-O) stretching | ~1327 | [4] | |
| O-H stretching | Broad band ~3480 | [10] |
Experimental Protocols
Protocol for FTIR Sample Preparation and Analysis of Calcium Oxalate Stones
-
Sample Preparation:
-
Wash the kidney stone sample with deionized water to remove any surface impurities and then dry it thoroughly in a desiccator.
-
Grind a small portion of the stone (0.3 to 1 mg) into a fine, homogeneous powder using an agate mortar and pestle.[8]
-
For transmission analysis, mix the powder with dry potassium bromide (KBr) powder and press it into a uniform pellet. Ensure the KBr is kept in a dry environment as it is hygroscopic.[14]
-
For Attenuated Total Reflectance (ATR) analysis, place the powder directly onto the ATR crystal, ensuring good contact.
-
-
FTIR Spectroscopy:
-
Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample) to subtract atmospheric CO₂ and water vapor signals.[14]
-
Place the prepared sample in the FTIR spectrometer.
-
Collect the spectrum, typically in the range of 4000-400 cm⁻¹.[12][15]
-
To improve the signal-to-noise ratio, co-add multiple scans (e.g., 64 or 128 scans).[14]
-
-
Data Processing:
-
Perform baseline correction to remove any sloping or offset baselines.[7]
-
Normalize the spectra if comparing multiple samples.
-
Proceed with deconvolution of the spectral regions of interest (e.g., 1800-1200 cm⁻¹ and 900-500 cm⁻¹).
-
Troubleshooting Guides
Q: My FTIR spectrum has a noisy or sloping baseline. What should I do?
A: A poor baseline can result from several factors.[14][16]
-
Cause: Insufficient sample grinding or uneven sample distribution in a KBr pellet.
-
Solution: Ensure the sample is ground to a fine, uniform powder. When making KBr pellets, mix the sample and KBr powder evenly and press the pellet uniformly to avoid light scattering.[14]
-
Cause: Contamination of the ATR crystal or KBr.
-
Solution: Clean the ATR crystal thoroughly between samples. Use high-purity, dry KBr for pellets.
-
Cause: Instrument drift.
-
Solution: Allow the instrument to stabilize before collecting spectra. Collect a fresh background spectrum periodically.
Q: I am seeing large, sharp peaks around 2350 cm⁻¹ and broad bands between 3700-3500 cm⁻¹. What are these?
A: These are characteristic absorption bands of atmospheric carbon dioxide (CO₂) and water (H₂O) vapor, respectively.[16]
-
Cause: Incomplete purging of the spectrometer's sample compartment.
-
Solution: Purge the sample compartment with dry nitrogen or air for a sufficient amount of time to displace the atmospheric gases.[14] Re-running the background spectrum can also help to subtract these interfering signals.[16]
Q: The deconvolution software is not fitting the peaks correctly, or the fit has a high error.
A: Incorrect peak fitting can arise from several issues.
-
Cause: Incorrect initial peak parameters (position, width, height).
-
Solution: Use the second derivative of the spectrum to better estimate the number and positions of the underlying peaks before starting the deconvolution process.[4][5]
-
Cause: Choosing the wrong peak shape (e.g., Gaussian vs. Lorentzian).
-
Solution: Try fitting with different peak shapes or a combination (Voigt profile). Many software packages, like SpectraCalc, are adept at handling mixed Gaussian and Lorentzian peaks.[5]
-
Cause: Over-fitting the data by selecting too many peaks.
-
Solution: Use the minimum number of peaks required to achieve a good fit and ensure that the chosen peaks are consistent with the known vibrational modes of this compound and weddellite.
Q: I am having trouble resolving the overlapping peaks around 1320 cm⁻¹.
A: This is a common challenge due to the close proximity of the this compound and weddellite C-O stretching and O-H bending vibrations.
-
Cause: Insufficient spectral resolution.
-
Solution: Ensure your data was collected with adequate resolution (e.g., 4 cm⁻¹ or better). While higher resolution can help, it may also increase noise.[14]
-
Cause: The deconvolution algorithm is struggling to differentiate the peaks.
-
Solution: Utilize second derivative spectroscopy to accentuate the small differences in peak positions.[2] In a mixture, this technique can resolve the broad band into two components at approximately 1318 cm⁻¹ for this compound and 1327 cm⁻¹ for weddellite.[4]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GitHub - giadainnocenti/FTIR_analyzer: Tool to plot, manipulate and deconvolute FTIR spectra. [github.com]
- 8. [Estimation of the weddellite to this compound ratio by infrared spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive Analysis of Renal Stones Using FTIR Spectroscopy in a Referral Laboratory in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Urinary Stone Composition Analyses Using Fourier Transform Infrared (FTIR) Spectrometry [gavinpublishers.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. gavinpublishers.com [gavinpublishers.com]
- 16. scribd.com [scribd.com]
Validation & Comparative
Whewellite as a Biomarker for Kidney Stone Recurrence: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The recurrence of kidney stones is a significant clinical challenge, and identifying reliable biomarkers to predict this recurrence is crucial for developing effective preventative strategies and targeted therapies. This guide provides a comprehensive comparison of whewellite (calcium oxalate monohydrate - COM), a common component of kidney stones, with other potential biomarkers for predicting kidney stone recurrence. The information is based on experimental data from published studies to support objective evaluation.
Data Presentation: Comparative Analysis of Biomarkers
The following tables summarize the quantitative data on the performance of this compound morphology and other biomarkers in predicting kidney stone recurrence.
Table 1: this compound (Calcium Oxalate Monohydrate - COM) Morphology and Associated Recurrence Rates
| Biomarker | Subtype | Recurrence Rate (%) |
| This compound (COM) | Overall | 38.0% [1] |
| Type Ic (light color, budding surface, unorganized section) | 82.4%[1] | |
| Other Morphologies (e.g., Id, Ie) | Higher than average recurrence rates[1] |
Note: The data for this compound morphology is presented as the percentage of stones from patients with a history of previous stone events.
Table 2: Performance of Alternative Biomarkers for Kidney Stone Recurrence
| Biomarker | Method | Key Parameters | Performance Metrics |
| 24-Hour Urine Analysis | Machine Learning Model (Logistic Regression with ElasticNet) | 24-hour urine chemistry (e.g., calcium, oxalate, citrate, volume) | AUC: 0.65 (overall), 0.82 (high-confidence predictions) Sensitivity: 0.63 Specificity: 0.60[2][3] |
| Machine Learning Model (4-variable model) | Top contributing 24-hour urine factors | AUC: 0.63 Sensitivity: 0.64 Specificity: 0.57[2] | |
| Recurrence of Kidney Stone (ROKS) Nomogram | Clinical Nomogram | Clinical and demographic factors | AUC: 0.66 (at 2 years), 0.61 (at 5 years)[2] |
| Radiomic Features | Machine Learning Model (Combined Nomogram) | Radiomic features from CT scans and clinical variables | AUC: 0.820 (internal training), 0.824 (internal testing), 0.786 (external testing)[4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Kidney Stone Analysis: Composition and Morphology
This protocol is essential for identifying this compound and its specific morphology.
-
Objective: To determine the chemical composition and morphological characteristics of a kidney stone.
-
Methodology:
-
Sample Collection: The kidney stone is collected after being passed in the urine or surgically removed.[6]
-
Physical Examination: The stone's size, shape, color, and texture are documented.[6]
-
Compositional Analysis (Fourier Transform Infrared Spectroscopy - FTIR):
-
A small portion of the stone is crushed into a fine powder.
-
The powder is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.
-
The sample is analyzed using an FTIR spectrometer. The resulting infrared spectrum provides a molecular fingerprint of the stone's components, allowing for the identification of this compound, weddellite, apatite, uric acid, and other constituents.[7]
-
-
Morphological Analysis (Stereomicroscopy):
-
The intact or sectioned stone is examined under a stereomicroscope.
-
The surface characteristics (e.g., color, texture, crystal shape) and the internal structure (e.g., layering, core composition) are observed and classified according to established morphological classifications. This allows for the identification of specific this compound subtypes, such as type Ic.[1]
-
-
24-Hour Urine Collection and Analysis
This protocol is used to assess various urinary biomarkers that are indicative of kidney stone risk.
-
Objective: To measure the daily urinary excretion of various substances related to kidney stone formation.
-
Methodology:
-
Patient Instruction: The patient is instructed to discard the first morning urine on day one and then collect all subsequent urine for the next 24 hours, including the first morning urine on day two.
-
Sample Collection: The urine is collected in a provided container, often containing a preservative. The container should be kept refrigerated during the collection period.
-
Laboratory Analysis: The total volume of the 24-hour urine collection is measured. Aliquots of the collected urine are then analyzed for a panel of analytes, typically including:
-
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the validation of biomarkers for kidney stone recurrence.
Caption: Experimental workflow for validating kidney stone recurrence biomarkers.
Caption: Logical relationships of biomarkers to kidney stone recurrence risk.
References
- 1. Recurrence rates of urinary calculi according to stone composition and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Machine-Learning Algorithm to Predict Stone Recurrence with 24-Hour Urine Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Machine-Learning Algorithm to Predict Stone Recurrence with 24-Hour Urine Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-operatively predicting kidney stone recurrence: integrating radiomic features and clinical variables using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
- 6. youtube.com [youtube.com]
- 7. Description of Stone Morphology and Crystalluria Improve Diagnosis and Care of Kidney Stone Formers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urine and stone analysis for the investigation of the renal stone former: a consensus conference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predicting urinary stone recurrence: a joint model analysis of repeated 24-hour urine collections from the MSTONE database - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Whewellite and Weddellite Formation Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the formation kinetics of whewellite and weddellite, the two common crystalline forms of calcium oxalate found in human kidney stones. Understanding the kinetic differences between these two minerals is crucial for developing effective therapeutic strategies against urolithiasis. This document summarizes key experimental data, outlines detailed methodologies for their synthesis and analysis, and visualizes the critical factors governing their formation.
Data Presentation: Formation Kinetics
The formation of this compound (calcium oxalate monohydrate, COM) and weddellite (calcium oxalate dihydrate, COD) is a complex process influenced by various physicochemical factors. The following table summarizes the key kinetic parameters for their formation, compiled from in-vitro studies. It is important to note that a direct, side-by-side comparison of absolute nucleation and growth rates under identical conditions is challenging due to variations in experimental setups across different studies.
| Kinetic Parameter | This compound (COM) | Weddellite (COD) | Key Influencing Factors |
| Nucleation Rate | Generally slower; favored at lower supersaturation levels. | Generally faster; favored at higher supersaturation levels. | Supersaturation, Temperature, pH, Presence of Inhibitors/Promoters |
| Crystal Growth Rate | Slower, leading to larger, more stable crystals. | Faster, often resulting in smaller, less stable crystals that can aggregate. | Supersaturation, pH, Temperature, Ionic Strength, Presence of Macromolecules |
| Thermodynamic Stability | More stable crystalline form.[1] | Metastable, can convert to this compound over time.[1][2][3] | Temperature, Hydration state |
| Typical Morphology | Monoclinic, prismatic, dumbbell-shaped.[4] | Tetragonal, bipyramidal, envelope-shaped.[3] | pH, Presence of inhibitors |
Experimental Protocols
Precise control over experimental conditions is paramount for studying the crystallization kinetics of calcium oxalate. Below are detailed methodologies for the in-vitro formation of this compound and weddellite.
Synthesis of this compound (Calcium Oxalate Monohydrate - COM)
This protocol is adapted from a method for preparing COM seed crystals[5].
Materials:
-
Calcium chloride (CaCl₂) solution (10 mM)
-
Sodium oxalate (Na₂C₂O₄) solution (10 mM)
-
Methanol
-
Deionized water
Procedure:
-
Prepare 10 mM solutions of CaCl₂ and Na₂C₂O₄ in deionized water.
-
Slowly add the Na₂C₂O₄ solution drop-wise to the CaCl₂ solution at room temperature with constant stirring. A typical total volume is 4 liters, mixed over a period of one week to ensure complete reaction.
-
Allow the resulting white precipitate of calcium oxalate monohydrate crystals to settle by gravity.
-
Aspirate the supernatant carefully.
-
Recover the crystals by low-speed centrifugation.
-
Wash the crystals twice with methanol to remove any residual soluble impurities.
-
Dry the crystals at 65°C.
-
Confirm the composition of the crystals as this compound using X-ray powder diffraction (XRD).
Synthesis of Weddellite (Calcium Oxalate Dihydrate - COD)
This protocol is based on a method designed to favor the formation of the dihydrate form[6].
Materials:
-
Calcium chloride (CaCl₂)
-
Sodium oxalate (Na₂C₂O₄)
-
Deionized water
Procedure:
-
Prepare stoichiometric amounts of sodium oxalate and calcium chloride solutions in deionized water.
-
Cool the solutions to 0°C.
-
Slowly mix the two solutions at 0°C with gentle stirring. Maintaining a low temperature is crucial as it favors the formation of the less stable dihydrate form.
-
Collect the resulting precipitate by filtration.
-
Wash the crystals with cold deionized water.
-
Dry the crystals in a desiccator at room temperature.
-
Confirm the composition of the crystals as weddellite using X-ray powder diffraction (XRD). It is important to analyze the crystals promptly as weddellite can convert to the more stable this compound form upon storage, especially in the presence of moisture[1][2].
Kinetic Analysis: Constant Composition Method
The constant composition method is a powerful technique to study crystal growth rates without the interference of changing supersaturation levels[5].
Apparatus:
-
A reaction vessel with a stirrer and a pH electrode.
-
Two automated burettes, one containing a solution of calcium chloride and the other a solution of sodium oxalate.
-
A computer-controlled system to monitor the pH and control the addition of titrants.
Procedure:
-
Prepare a supersaturated solution of calcium oxalate in the reaction vessel at a constant temperature and pH.
-
Introduce a known amount of seed crystals (either this compound or weddellite) into the solution to initiate growth.
-
As the crystals grow, they consume calcium and oxalate ions from the solution, which would normally cause the supersaturation to decrease.
-
The control system detects any change in ion activity (often monitored via a calcium-specific electrode or pH changes) and triggers the automated burettes to add the calcium chloride and sodium oxalate solutions at a rate that maintains a constant supersaturation.
-
The rate of addition of the titrants is recorded, which is directly proportional to the rate of crystal growth.
Visualizations
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical experimental workflow for the comparative study of this compound and weddellite formation kinetics.
Caption: Experimental workflow for synthesis and kinetic analysis of calcium oxalate crystals.
Factors Influencing this compound vs. Weddellite Formation
The preferential formation of either this compound or weddellite is governed by a delicate balance of several environmental factors.
Caption: Key factors determining the formation of this compound versus weddellite.
References
- 1. Stability and transformation mechanism of weddellite nanocrystals studied by X-ray diffraction and infrared spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Weddellite - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Calcium Oxalate Crystallization: A Constant Composition Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Whewellite and Weddellite: Crystal Structure and Stability
For Researchers, Scientists, and Drug Development Professionals
Whewellite and weddellite, the mono- and dihydrate forms of calcium oxalate, respectively, are crystalline compounds of significant interest across various scientific disciplines, including geology, botany, and medicine. Their presence as the primary constituents of the majority of kidney stones underscores the critical need to understand their fundamental physicochemical properties. This guide provides a detailed comparison of the crystal structure and stability of this compound and weddellite, supported by experimental data, to aid researchers in their investigations.
Crystal Structure: A Tale of Two Hydrates
This compound (CaC₂O₄·H₂O) and weddellite (CaC₂O₄·(2+x)H₂O, where x is typically around 0.5) differ fundamentally in their crystal systems and the arrangement of their constituent atoms. This compound, the monohydrate, adopts a monoclinic crystal system, which is thermodynamically more stable under physiological conditions. In contrast, the dihydrate, weddellite, crystallizes in the tetragonal system. This structural variance directly influences their respective stabilities and behaviors in different environments.
The coordination environment of the calcium ions also differs between the two structures. In this compound, the calcium ion is coordinated by oxygen atoms from both the oxalate anions and the water molecule, leading to a more compact and stable arrangement. Weddellite's structure features channels that accommodate "zeolitic" water molecules, which are less tightly bound than the structural water in this compound. This difference in water molecule integration is a key factor in their differing stabilities.
Table 1: Crystallographic Data for this compound and Weddellite
| Property | This compound (CaC₂O₄·H₂O) | Weddellite (CaC₂O₄·(2+x)H₂O) |
| Crystal System | Monoclinic | Tetragonal |
| Space Group | P2₁/c | I4/m |
| Lattice Parameters | a = 6.290 Å, b = 14.583 Å, c = 10.116 Å, β = 109.46° | a = 12.371 Å, c = 7.357 Å |
| Formula Units (Z) | 8 | 8 |
Stability: A Clear Distinction
Experimental evidence consistently demonstrates that this compound is the more stable of the two calcium oxalate hydrates. This stability is manifested in its lower solubility and higher thermal decomposition temperature.
Thermal Stability
Thermogravimetric analysis (TGA) reveals the distinct thermal decomposition pathways of this compound and weddellite. Weddellite is less thermally stable, beginning to lose its loosely bound zeolitic water at temperatures as low as 60°C, with a significant transformation to this compound occurring between 110°C and 140°C. This compound, on the other hand, remains stable up to approximately 161-200°C, at which point it dehydrates to form anhydrous calcium oxalate.
Table 2: Thermal Stability of this compound and Weddellite
| Compound | Dehydration Onset Temperature (to this compound) | Decomposition Onset Temperature (to Anhydrous CaC₂O₄) |
| Weddellite | ~60-110 °C | N/A (transforms to this compound first) |
| This compound | N/A | ~161-200 °C |
Solubility
The higher stability of this compound corresponds to its lower solubility in aqueous solutions. The solubility product constant (Ksp) is a quantitative measure of a substance's solubility. While the Ksp for this compound is well-established, a definitive value for weddellite is less commonly cited, though it is understood to be higher, reflecting its greater solubility.
Table 3: Solubility Product Constants (Ksp) at 25°C
| Compound | Solubility Product Constant (Ksp) |
| This compound | 2.3 x 10⁻⁹ |
| Weddellite | Qualitatively higher than this compound |
Transformation Relationship
Under various conditions, the less stable weddellite can transform into the more stable this compound. This transformation is a critical aspect of kidney stone formation and evolution. The primary driver for this transformation is dehydration.
Experimental Protocols
Powder X-ray Diffraction (PXRD)
Objective: To identify the crystalline phases of calcium oxalate and determine their lattice parameters.
Methodology:
-
Sample Preparation: A small amount of the calcium oxalate sample (this compound or weddellite) is finely ground into a homogeneous powder using an agate mortar and pestle.
-
Sample Mounting: The powdered sample is packed into a sample holder, ensuring a flat and level surface.
-
Instrument Setup: The analysis is performed using a powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Data Collection: The diffractogram is recorded over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions and intensities to standard diffraction patterns from the International Centre for Diffraction Data (ICDD) database to confirm the identity of the phase. Lattice parameters are refined using appropriate software.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperatures of this compound and weddellite.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of the calcium oxalate hydrate is placed in an alumina or platinum crucible.
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Program: The sample is heated from ambient temperature to approximately 1000°C at a constant heating rate (e.g., 10°C/min).
-
Data Collection: The instrument records the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve is analyzed to identify the temperatures at which mass loss occurs. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum decomposition rates. The percentage of mass loss at each step is correlated with the loss of water molecules and subsequent decomposition products.
A Comparative Analysis of Synthetic and Natural Whewellite for Scientific Applications
For researchers, scientists, and drug development professionals, understanding the nuanced differences between synthetic and natural whewellite is critical for the accurate design and interpretation of experimental studies. This guide provides a comprehensive comparison of their properties, supported by experimental data and detailed methodologies.
This compound, the monohydrate form of calcium oxalate (CaC₂O₄·H₂O), is a mineral of significant interest due to its prevalence in geological formations, biological systems, and most notably, as a primary component of human kidney stones. While chemically identical, synthetic and natural this compound exhibit distinct characteristics owing to their vastly different formation environments. Synthetic this compound, produced in controlled laboratory settings, offers high purity and uniformity. In contrast, natural this compound, particularly of biological origin, is often associated with an organic matrix and various impurities, influencing its physicochemical properties.
Quantitative Comparison of Properties
The key distinctions between synthetic and natural this compound are summarized in the table below, with data compiled from various analytical techniques.
| Property | Synthetic this compound | Natural this compound (from Kidney Stones) | Key Differences & Implications |
| Purity | High (>99%) | Variable, typically lower due to the presence of an organic matrix (proteins, lipids), and other mineral phases (e.g., weddellite, apatite). | The high purity of synthetic this compound makes it an ideal standard for analytical calibrations and fundamental studies. The impurities in natural this compound can significantly impact its behavior and must be considered in biomedical research. |
| Crystallinity | High, with well-defined crystal faces. | Can be variable. Often presents as aggregates of smaller crystallites, and the crystal habit can be influenced by biological molecules. | The higher crystallinity of synthetic this compound results in sharper peaks in X-ray diffraction (XRD) analysis. The complex nature of natural this compound's crystallinity can provide insights into the mechanisms of pathological biomineralization. |
| Morphology | Typically prismatic or equant crystals, with morphology controllable by synthesis conditions. | Often found as dumbbell-shaped or spherical aggregates, with surface features indicating interaction with biological macromolecules. | The distinct morphologies are a direct consequence of the formation environment. In drug development, understanding the morphology of natural this compound is crucial for designing effective inhibitors of kidney stone formation. |
| Thermal Stability (TGA) | Decomposes in three distinct, well-defined steps: dehydration, decomposition to calcium carbonate, and decomposition to calcium oxide.[1][2][3] | The decomposition pattern is similar, but the presence of an organic matrix can introduce additional thermal events and slightly alter the decomposition temperatures. | Synthetic this compound's predictable thermal decomposition makes it a reliable standard for thermogravimetric analysis (TGA).[1] Deviations in the TGA profile of natural this compound can be used to quantify the organic content. |
| FTIR Spectroscopy | Sharp, well-defined absorption bands characteristic of the oxalate and water molecules.[4][5] | Broader absorption bands, with potential shifts and additional peaks due to the interaction with the organic matrix and other impurities.[4][6] | FTIR is a powerful tool for distinguishing between synthetic and natural this compound. The spectral differences in natural samples can provide information about the molecular environment of the crystals. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of synthetic and natural this compound.
X-ray Diffraction (XRD) Analysis
Objective: To determine the crystal structure and phase purity of this compound samples.
Protocol:
-
Sample Preparation: A small amount of the this compound sample (either synthetic powder or pulverized natural stone) is finely ground using an agate mortar and pestle to ensure a random orientation of the crystallites. The powder is then mounted onto a sample holder, ensuring a flat, level surface.
-
Instrument Setup: A powder X-ray diffractometer is used with Cu Kα radiation. Typical settings include a voltage of 40 kV and a current of 40 mA.
-
Data Collection: The sample is scanned over a 2θ range of 10-80° with a step size of 0.02° and a scan speed of 2°/minute.
-
Data Analysis: The resulting diffraction pattern is analyzed by identifying the peak positions and intensities. These are compared with standard diffraction patterns for this compound from the International Centre for Diffraction Data (ICDD) database to confirm the phase and assess crystallinity. Sharper and more intense peaks are indicative of higher crystallinity.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and composition of this compound samples.
Protocol:
-
Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 5-10 mg) is placed in an alumina or platinum crucible.
-
Instrument Setup: A thermogravimetric analyzer is purged with an inert gas (e.g., nitrogen) at a flow rate of 20 mL/min to prevent oxidative side reactions.
-
Thermal Program: The sample is heated from room temperature to 1000°C at a constant heating rate of 10°C/min.
-
Data Analysis: The TGA curve, which plots weight loss as a function of temperature, is analyzed. For pure this compound, three distinct weight loss steps are observed:
-
~100-250°C: Loss of water of hydration.
-
~400-500°C: Decomposition of anhydrous calcium oxalate to calcium carbonate.
-
~600-800°C: Decomposition of calcium carbonate to calcium oxide. The percentage weight loss at each step is compared with the theoretical values to determine the purity and stoichiometry of the sample.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound and to probe the interactions between the mineral and any associated organic matrix.
Protocol:
-
Sample Preparation: A small amount of the this compound sample is mixed with potassium bromide (KBr) powder in a ratio of approximately 1:100. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrument Setup: An FTIR spectrometer is used to collect the spectrum. The sample chamber is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Data Collection: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
-
Data Analysis: The positions and shapes of the absorption bands are analyzed. Key characteristic peaks for this compound include:
-
Broad bands in the 3500-3000 cm⁻¹ region due to O-H stretching of water molecules.
-
Strong asymmetric and symmetric C=O stretching bands around 1620 cm⁻¹ and 1315 cm⁻¹, respectively.
-
A sharp band around 780 cm⁻¹ due to O-C=O bending. In natural this compound, the presence of an organic matrix can lead to the appearance of amide I and II bands (around 1650 and 1540 cm⁻¹, respectively) and broadening of the oxalate and water bands.
-
Scanning Electron Microscopy (SEM)
Objective: To visualize the morphology and surface features of this compound crystals.
Protocol:
-
Sample Preparation: The this compound sample is mounted on an aluminum stub using conductive carbon tape. For non-conductive samples, a thin layer of a conductive material (e.g., gold or palladium) is sputter-coated onto the surface to prevent charging under the electron beam.
-
Instrument Setup: A scanning electron microscope is used. The accelerating voltage is typically set between 5 and 20 kV.
-
Imaging: The electron beam is scanned across the sample surface, and the secondary electrons emitted are detected to form an image. Images are captured at various magnifications to observe the overall crystal habit and fine surface details.
-
Analysis: The SEM images are analyzed to determine the size, shape, and aggregation state of the this compound crystals. In natural samples, the interaction with the organic matrix can be visualized as surface coatings or as a cementing agent between crystallites.
Visualizing Key Processes
To further illustrate the context of this compound research, the following diagrams, generated using the DOT language, depict a crucial biological pathway and a typical experimental workflow.
References
Cross-Validation of XRD and FTIR for Whewellite Identification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification of crystalline structures is paramount. Whewellite (calcium oxalate monohydrate), a mineral of significance in both geological and pathological contexts such as kidney stones, necessitates precise characterization. This guide provides an objective comparison of two primary analytical techniques—X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR)—for the identification of this compound, supported by experimental data and detailed methodologies.
X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR) are powerful, non-destructive techniques widely employed for the characterization of materials.[1] While both can effectively identify this compound, they operate on different fundamental principles, offering complementary information. XRD probes the long-range order of crystalline structures by analyzing the diffraction pattern of X-rays, providing definitive identification of the mineral phase.[2] In contrast, FTIR spectroscopy identifies the vibrational modes of chemical bonds within a molecule, offering insights into the functional groups present.[3] The cross-validation of these techniques is often recommended for unambiguous identification, particularly in complex matrices.[4]
Comparative Analysis of XRD and FTIR for this compound Identification
The selection of an analytical technique often depends on the specific requirements of the study, such as the need for quantitative data, the nature of the sample, and the desired level of structural information. The following table summarizes the key performance characteristics of XRD and FTIR for this compound identification.
| Feature | X-ray Diffraction (XRD) | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Principle | Analyzes the crystal lattice structure based on the diffraction of X-rays.[5] | Identifies functional groups and molecular vibrations based on the absorption of infrared radiation.[3] |
| Specificity | High for crystalline phases; provides a unique "fingerprint" for this compound.[6] | High for identifying characteristic oxalate and water vibrational bands.[7] |
| Quantitative Analysis | Can provide accurate quantitative analysis of mineral phases.[6][8] | Can be used for quantitative analysis, though may be less accurate than XRD for mineral mixtures.[9][10] |
| Limit of Detection | Typically around 1-4 wt% for mixed materials.[5] | Generally higher sensitivity for certain functional groups, but can be influenced by sample preparation. |
| Sample Preparation | Requires a powdered sample, typically <45 µm, to ensure random orientation.[10] | Can analyze solids, liquids, and gases; for solids, often prepared as a KBr pellet or analyzed using an ATR accessory.[11] |
| Analysis Time | Rapid, with data acquisition often taking less than 20 minutes.[6] | Very rapid, with spectra typically acquired in a few minutes.[12] |
| Structural Information | Provides detailed information on crystal structure, unit cell dimensions, and crystallinity.[6] | Provides information on chemical bonds, functional groups (e.g., C=O, C-O, O-H), and the local environment of molecules.[13] |
| Amorphous Content | Not suitable for identifying amorphous materials.[3] | Can detect and characterize amorphous components. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results. The following sections outline standardized methodologies for the analysis of this compound using both XRD and FTIR.
X-ray Diffraction (XRD) Protocol for this compound Identification
-
Sample Preparation :
-
The this compound-containing sample should be finely ground to a powder with a particle size of less than 45 µm to minimize preferred orientation effects.[10]
-
Approximately 200 mg of the powdered sample is typically required for a standard sample holder.[14]
-
The powder is carefully packed into the sample holder, ensuring a flat and level surface that is flush with the holder's top.[14]
-
-
Instrumentation and Data Collection :
-
A powder X-ray diffractometer equipped with a copper (Cu) X-ray source is commonly used.
-
The X-ray generator is typically operated at 40 kV and 40 mA.[14]
-
Data is collected over a 2θ range of approximately 5° to 70°.[6]
-
The goniometer rotates the sample at an angle θ while the detector rotates at 2θ to collect the diffracted X-rays.[6]
-
-
Data Analysis :
-
The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the characteristic peaks of this compound.
-
The peak positions (d-spacings) are compared with standard reference patterns from databases such as the International Centre for Diffraction Data (ICDD).
-
Quantitative analysis can be performed using methods like the Rietveld refinement or the Reference Intensity Ratio (RIR) method.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol for this compound Identification
-
Sample Preparation (KBr Pellet Method) :
-
A small amount of the powdered this compound sample (typically 1-2 mg) is thoroughly mixed with approximately 200-300 mg of dry potassium bromide (KBr) powder.
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation and Data Collection :
-
An FTIR spectrometer is used to acquire the infrared spectrum.
-
The spectrum is typically collected in the mid-infrared range, from 4000 to 400 cm⁻¹.[3]
-
A background spectrum of a pure KBr pellet is collected and automatically subtracted from the sample spectrum.
-
-
Data Analysis :
-
The resulting FTIR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), is analyzed for the characteristic absorption bands of this compound.
-
Key characteristic peaks for this compound include:
-
The presence and positions of these bands confirm the identity of this compound.
-
Visualizing the Methodologies
To further clarify the experimental workflows and the underlying principles of each technique, the following diagrams are provided.
Figure 1: Workflow for this compound identification using XRD and FTIR.
Figure 2: Fundamental principles of XRD and FTIR for this compound analysis.
Conclusion
Both XRD and FTIR are indispensable tools for the identification of this compound. XRD provides definitive structural information and is the gold standard for crystalline phase identification.[16] FTIR, on the other hand, offers rapid analysis of functional groups and is highly sensitive to the molecular composition. For comprehensive and unambiguous characterization of this compound, particularly in complex samples or for regulatory submissions, a cross-validation approach utilizing both XRD and FTIR is strongly recommended. This dual analysis ensures the highest confidence in the identification and characterization of this important mineral.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. The Advantages and Disadvantages of XRD - Future Positive [thefuturepositive.com]
- 3. Quantitative Mineral Analysis by FTIR Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]
- 4. researchgate.net [researchgate.net]
- 5. Mineral Interpretation Discrepancies Identified between Infrared Reflectance Spectra and X-ray Diffractograms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 7. mdpi.com [mdpi.com]
- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive Analysis of Renal Stones Using FTIR Spectroscopy in a Referral Laboratory in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mcgill.ca [mcgill.ca]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
whewellite as a biomineral compared to other calcium-based biominerals
For researchers, scientists, and drug development professionals, understanding the nuanced differences between various calcium-based biominerals is critical for advancements in fields ranging from materials science to nephrology. This guide provides a comprehensive comparison of whewellite with other key calcium-based biominerals, namely calcium carbonate and calcium phosphate, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.
This compound (calcium oxalate monohydrate, CaC₂O₄·H₂O) is a significant biomineral found across the plant kingdom and is notoriously known as a primary component of human kidney stones.[1] Its unique properties and formation mechanisms set it apart from other prevalent calcium-based biominerals such as calcium carbonate (in its calcite and aragonite forms) and calcium phosphate (primarily as hydroxylapatite).
Quantitative Comparison of Physicochemical Properties
The distinct crystalline structures and chemical compositions of these biominerals give rise to significant differences in their physical properties. These properties are crucial in determining their biological roles and pathological implications.
| Property | This compound (CaC₂O₄·H₂O) | Calcite (CaCO₃) | Aragonite (CaCO₃) | Hydroxylapatite (Ca₅(PO₄)₃(OH)) |
| Crystal System | Monoclinic[2] | Trigonal | Orthorhombic | Hexagonal |
| Mohs Hardness | 2.5 - 3[2] | 3 | 3.5 - 4 | 5 |
| Density (g/cm³) | 2.23[2] | 2.71 | 2.93 | 3.16 |
| Solubility Product (Ksp) at 25°C | 2.3 x 10⁻⁹ | 3.3 x 10⁻⁹ | 6.0 x 10⁻⁹ | 6.8 x 10⁻³⁷ |
Biological Formation and Signaling Pathways
The biomineralization of this compound, calcium carbonate, and hydroxylapatite are complex processes orchestrated by specific cellular signaling pathways and often mediated by an organic matrix.
This compound Biomineralization
In the context of pathological kidney stone formation, the presence of high oxalate concentrations can induce renal injury, triggering a cascade of signaling events.[3] Oxalate-induced toxicity can activate lipid signaling pathways and increase reactive oxygen species (ROS), leading to cellular stress and apoptosis.[3] This cellular response can create an environment conducive to this compound nucleation and growth. The ROS/Akt/p38 MAPK signaling pathway has been identified as a key player in the disruption of tight junctions in renal tubular epithelial cells caused by calcium oxalate monohydrate crystals.[4] Furthermore, chemokine signaling pathways, including the release of CCL2, CXCL1, and CXCL2, are activated upon stimulation by calcium oxalate, contributing to the inflammatory response associated with stone formation.[5]
Calcium Carbonate Biomineralization
The formation of calcium carbonate biominerals, such as calcite and aragonite, is a widespread phenomenon in both prokaryotes and eukaryotes.[1] This process can be influenced, induced, or controlled by the organism.[1] In many cases, an organic matrix composed of proteins and polysaccharides plays a crucial role in templating crystal nucleation and growth.[6] For instance, proteins with charged amino acid residues, such as arginine, can act as nucleation sites, promoting the aggregation of calcium and carbonate ions and leading to the formation of amorphous calcium carbonate (ACC), which can later transform into crystalline forms like calcite.[7]
Hydroxylapatite Biomineralization
Hydroxylapatite is the primary mineral component of bone and teeth. Its formation is a highly regulated process involving specialized cells like osteoblasts.[8] The biomineralization of hydroxylapatite is initiated within matrix vesicles, which are small, membrane-bound particles released from osteoblasts.[9] These vesicles create a controlled environment for the initial nucleation of hydroxylapatite crystals. The process is further regulated by a variety of signaling pathways, including the MAPK, Wnt, and BMP/β-catenin pathways, which control osteoblast differentiation and the expression of bone matrix proteins.[10] Non-collagenous proteins such as bone sialoprotein play a role in initiating crystal formation.[8]
Experimental Protocols for Biomineral Characterization
The characterization of calcium-based biominerals relies on a suite of analytical techniques to determine their structure, morphology, and composition.
Powder X-ray Diffraction (XRD)
Objective: To identify the crystalline phases and determine the unit cell dimensions of the biomineral.
Methodology:
-
Sample Preparation: The biomineral sample is finely ground to a homogenous powder. For small sample quantities, a low-background sample holder, such as a zero-background silicon wafer, is used.[11] The powdered sample is carefully loaded onto the holder and flattened to ensure a level surface.[11]
-
Instrument Setup: The X-ray diffractometer is calibrated using a standard material (e.g., silicon). The instrument is configured with a monochromatic X-ray source (typically Cu Kα radiation).
-
Data Collection: The sample is scanned over a range of 2θ angles (typically 5° to 70°).[12] The detector records the intensity of the diffracted X-rays at each angle.[12]
-
Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The positions and intensities of the diffraction peaks are compared to standard reference patterns from databases (e.g., the International Centre for Diffraction Data) to identify the crystalline phases present in the sample.[12] Rietveld refinement can be used for quantitative phase analysis.[13]
Scanning Electron Microscopy (SEM)
Objective: To visualize the surface topography and morphology of the biomineral crystals.
Methodology:
-
Fixation: Biological samples are fixed to preserve their structure, typically using chemical fixatives like glutaraldehyde and formaldehyde to crosslink proteins.[14]
-
Dehydration: The water is removed from the sample through a graded series of a dehydrating agent, such as ethanol or acetone, to prevent structural damage during drying.[14]
-
Drying: Critical point drying or chemical drying with agents like hexamethyldisilazane (HMDS) is used to remove the dehydrating agent without causing surface tension artifacts.[14][15]
-
Mounting and Coating: The dried sample is mounted on an SEM stub using a conductive adhesive.[14] A thin layer of a conductive material, such as gold or palladium, is then sputtered onto the sample surface to prevent charging under the electron beam.[16]
-
Imaging: The sample is placed in the SEM chamber under high vacuum. An electron beam is scanned across the surface, and the emitted secondary electrons are collected to form a high-resolution image of the surface topography.[16]
Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To identify the chemical bonds and functional groups present in the biomineral and its associated organic matrix.
Methodology:
-
Sample Preparation: The sample is typically prepared as a potassium bromide (KBr) pellet. A small amount of the finely ground sample is mixed with KBr powder and pressed into a thin, transparent disc. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of solid or liquid samples with minimal preparation.
-
Data Acquisition: The sample is placed in the FTIR spectrometer. An infrared beam is passed through the sample, and the instrument measures the absorption of infrared radiation at different wavenumbers.
-
Spectral Analysis: The resulting FTIR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The positions and shapes of the absorption bands are characteristic of specific molecular vibrations and functional groups (e.g., C=O in oxalate, P-O in phosphate, O-H in water and hydroxyl groups).[17] This allows for the identification of the mineral phase and the characterization of the organic components.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Mechanisms mediating oxalate-induced alterations in renal cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium oxalate crystals induces tight junction disruption in distal renal tubular epithelial cells by activating ROS/Akt/p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterizing Chemokine Signaling Pathways and Hub Genes in Calcium Oxalate-Induced Kidney Stone Formation: Insights from Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. espublisher.com [espublisher.com]
- 7. Molecular dynamics simulation of protein-mediated biomineralization of amorphous calcium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Signaling Pathway and Transcriptional Regulation in Osteoblasts during Bone Healing: Direct Involvement of Hydroxyapatite as a Biomaterial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Matrix Vesicles in Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mcgill.ca [mcgill.ca]
- 12. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 13. actlabs.com [actlabs.com]
- 14. SEM sample preparation techniques | University of Gothenburg [gu.se]
- 15. vpi2004.com [vpi2004.com]
- 16. Mineral Characterization Using Scanning Electron Microscopy (SEM): A Review of the Fundamentals, Advancements, and Research Directions [mdpi.com]
- 17. scispace.com [scispace.com]
- 18. Fourier transform infrared spectroscopy (FTIR) and X-ray diffraction analyses of mineral and organic matrix during heating of mother of pearl (nacre) from the shell of the mollusc Pinctada maxima - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Statistical Analysis of Whewellite Crystal Size Distribution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and findings related to the statistical analysis of whewellite (calcium oxalate monohydrate) crystal size distribution. Understanding the size and distribution of this compound crystals is crucial in various fields, from nephrology, where they are the primary component of the most common type of kidney stones, to the pharmaceutical industry, where crystallization processes are meticulously controlled.[1][2][3] This guide summarizes quantitative data from various studies, details common experimental protocols, and offers a comparative look at this compound and other relevant urinary crystals.
Comparative Analysis of Crystal Size Distribution
The size of this compound crystals can vary significantly depending on the environment of their formation. In geological formations, this compound crystals can be macroscopic, reaching sizes of up to several centimeters.[4] However, in biological systems such as urine, and in in vitro crystallization studies, they are microscopic.
The following tables present a summary of this compound crystal and crystallite sizes reported in various studies, alongside data for other common urinary crystals for comparative purposes. It is important to note that "crystallite size" often refers to the size of individual crystalline domains within a larger agglomerate, and is frequently determined by X-ray diffraction techniques, while "crystal size" or "particle size" refers to the dimensions of individual crystals or particles, typically measured by microscopy or light scattering.[5]
Table 1: this compound (Calcium Oxalate Monohydrate) Crystal and Crystallite Size
| Parameter | Size Range | Method of Analysis | Context | Reference |
| Crystallite Size | ~100 nm | X-ray Diffraction (XRD) | In kidney stones | [6] |
| Initial Particle Size | 70 - 120 nm | Scanning Confocal Interference Microscopy | In vitro crystallization | |
| Crystal Size | Did not exceed 100-150 µm | Light Microscopy | In vitro crystallization | |
| Crystal Size | 3 - 1000 nm | Nanoparticle Size Analyzer | In urine of stone-formers | [7] |
| Crystal Size | Up to 30 or 50 µm | Not specified | In urine | [8] |
Table 2: Comparative Size of Common Urinary Crystals
| Crystal Type | Chemical Name | Typical Size Range | Context | Reference |
| This compound | Calcium Oxalate Monohydrate | 0.5 - 150 µm | In urine/in vitro | [6] |
| Weddellite | Calcium Oxalate Dihydrate | 0.5 - 85 µm | In urine | [6] |
| Struvite | Magnesium Ammonium Phosphate | Can form large "staghorn" calculi >2.5 cm | In infected urine | [2] |
| Uric Acid | C₅H₄N₄O₃ | Can vary from small crystals to several millimeters | In acidic urine | [9] |
| Calcium Phosphate (Apatite) | Ca₅(PO₄)₃(OH,Cl,F) | ~30 nm (crystallite size) | In kidney stones | [6] |
Experimental Protocols for Crystal Size Analysis
The accurate determination of this compound crystal size distribution relies on a variety of analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy is a powerful technique for visualizing the morphology and size of individual crystals with high resolution.
Methodology:
-
Sample Preparation:
-
For urinary crystals, a urine sample is centrifuged to obtain a sediment. The supernatant is discarded, and the sediment is washed with distilled water.
-
A small amount of the crystal-containing sediment is placed on a carbon stub and allowed to air dry.
-
For in vitro studies, crystals are harvested from the reaction medium by filtration or centrifugation and washed.
-
The dried sample is then sputter-coated with a thin layer of a conductive material, such as gold or palladium, to prevent charging under the electron beam.
-
-
Imaging:
-
The coated sample is introduced into the SEM chamber.
-
An electron beam is scanned across the sample surface.
-
Secondary electrons emitted from the sample are detected to form an image.
-
Multiple images are taken from different areas of the sample to ensure a representative analysis.
-
-
Image Analysis:
-
The obtained SEM images are analyzed using image analysis software (e.g., ImageJ).
-
The dimensions (length, width) of a statistically significant number of individual crystals are measured.
-
From these measurements, a size distribution histogram can be generated, and statistical parameters such as mean size and standard deviation can be calculated.
-
X-ray Diffraction (XRD) and Scherrer Analysis
X-ray Diffraction is primarily used to identify the crystalline phase of a material. However, the broadening of the diffraction peaks can be used to estimate the average crystallite size, particularly for nanocrystals, using the Scherrer equation.[5][10][11][12][13]
Methodology:
-
Sample Preparation:
-
A powdered sample of the crystals is prepared. For kidney stones, this involves grinding a fragment of the stone into a fine powder.
-
The powder is mounted on a sample holder.
-
-
Data Collection:
-
The sample is placed in an X-ray diffractometer.
-
An X-ray beam of a known wavelength (e.g., Cu Kα) is directed at the sample.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
-
Data Analysis (Scherrer Equation):
-
The diffraction pattern is analyzed to identify the peaks corresponding to this compound.
-
The full width at half maximum (FWHM) of a prominent, well-resolved diffraction peak is measured.
-
The instrumental broadening is subtracted from the measured FWHM. This is determined by running a standard with large, strain-free crystals (e.g., LaB₆).
-
The average crystallite size (τ) is calculated using the Scherrer equation:
-
τ = (K * λ) / (β * cos(θ))
-
Where:
-
K is the shape factor (typically ~0.9).
-
λ is the X-ray wavelength.
-
β is the FWHM of the peak in radians after correcting for instrumental broadening.
-
θ is the Bragg angle of the peak.
-
-
-
Dynamic Light Scattering (DLS)
Dynamic Light Scattering is a non-invasive technique used to measure the size distribution of small particles in suspension.[14][15] It is particularly useful for analyzing nanoparticles and sub-micron crystals.
Methodology:
-
Sample Preparation:
-
A dilute, stable suspension of the this compound crystals in a suitable solvent (e.g., ultra-pure water or a buffer) is prepared.
-
The suspension is filtered to remove any large aggregates or dust particles.
-
The sample is placed in a clean cuvette.
-
-
Measurement:
-
The cuvette is placed in the DLS instrument.
-
A laser beam is passed through the sample.
-
The scattered light from the particles undergoing Brownian motion is detected by a photodetector at a specific angle.
-
The fluctuations in the intensity of the scattered light over time are recorded.
-
-
Data Analysis:
-
An autocorrelation function is generated from the intensity fluctuation data.
-
The decay rate of the autocorrelation function is related to the diffusion coefficient of the particles.
-
The hydrodynamic radius of the particles is calculated from the diffusion coefficient using the Stokes-Einstein equation.
-
The instrument's software then generates a particle size distribution based on the measured hydrodynamic radii.
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the typical workflows for the experimental protocols described above.
References
- 1. Quantitative analysis of calcium oxalate monohydrate and dihydrate for elucidating the formation mechanism of calcium oxalate kidney stones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kidney stone disease - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Mineral Data [webmineral.com]
- 5. Scherrer equation - Wikipedia [en.wikipedia.org]
- 6. Crystal size in $\mu $crystalline pathologies and its clinical implication [comptes-rendus.academie-sciences.fr]
- 7. Comparative Analysis of Compositions between Calcium Phosphate Calculi and Urinary Crystallites in the Stone-Formers | Scientific.Net [scientific.net]
- 8. Kidney Stones: Crystal Characterization | MDPI [mdpi.com]
- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Crystallite Size Estimation [crystalimpact.com]
- 13. Modified Scherrer Equation to Estimate More Accurately Nano-Crystallite Size Using XRD [scirp.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Link: A Comparative Guide to Whewellite Morphology and Pathological Conditions
For Researchers, Scientists, and Drug Development Professionals
The morphology of whewellite (calcium oxalate monohydrate, COM) crystals in urinary calculi is a critical diagnostic marker, offering profound insights into the underlying pathological conditions driving kidney stone formation. This guide provides a comprehensive comparison of different this compound morphologies, their correlation with specific metabolic abnormalities, and the experimental methodologies used for their analysis.
Data Presentation: Correlating this compound Subtypes with Urinary Risk Factors
The classification of this compound stones into distinct subtypes based on their morphology provides a direct link to the etiology of stone formation. While individual patient data can vary, the following table summarizes the general correlation between this compound subtypes and typical urinary biochemical parameters. This illustrative data is synthesized from established clinical observations.
| This compound Subtype | Predominant Morphology | Associated Pathological Condition(s) | Typical Urinary Oxalate | Typical Urinary Calcium | Typical Urine Volume |
| Type Ia | Dumbbell-shaped, ovoid crystals | Mild, intermittent hyperoxaluria (e.g., dietary) | Moderately Elevated | Normal to slightly elevated | Normal or slightly low |
| Type Ib | Fine, needle-like crystals in concentric layers | Dehydration, low urine volume | Normal to moderately elevated | Normal | Low |
| Type Ic | Small, bicolored, spherical crystals | Primary hyperoxaluria (genetic disorders) | Markedly Elevated | Normal to elevated | Normal to high |
| Type Id | Unorganized, porous structure | Urinary stasis, anatomical abnormalities | Variable | Variable | Low in stagnant areas |
| Type Ie | Smooth surface with evidence of dissolution | Enteric hyperoxaluria (e.g., malabsorption) | Elevated | Often low | Normal to high |
Experimental Protocols
Accurate morphological and compositional analysis of this compound stones is paramount for clinical diagnosis and research. The following are detailed methodologies for key analytical techniques.
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX)
SEM-EDX provides high-resolution imaging of the stone's surface and cross-section, revealing crystal morphology and elemental composition.
Protocol:
-
Sample Preparation:
-
The kidney stone is first washed with distilled water and dried.
-
For internal structure analysis, the stone is fractured to expose a fresh surface.
-
The stone or fragment is mounted on an aluminum stub using a conductive adhesive (e.g., carbon tape).
-
To ensure conductivity and prevent charging, the sample is coated with a thin layer of a conductive material, such as gold or carbon, using a sputter coater.
-
-
Imaging and Analysis:
-
The stub is placed in the SEM chamber, and a high vacuum is created.
-
An electron beam is focused on the sample surface. Secondary electrons and backscattered electrons are detected to generate a high-resolution image of the morphology.
-
The electron beam is then used to excite the atoms in the sample, causing them to emit characteristic X-rays.
-
The EDX detector analyzes the energy of these X-rays to determine the elemental composition of the sample. This can confirm the presence of calcium and oxygen, characteristic of calcium oxalate.
-
Fourier Transform Infrared Spectroscopy (FTIR)
FTIR is a powerful technique for identifying the chemical and crystalline composition of kidney stones by analyzing the absorption of infrared radiation by molecular vibrations.
Protocol:
-
Sample Preparation:
-
A small fragment of the kidney stone (1-2 mg) is scraped from the surface or core.
-
The fragment is finely ground into a homogenous powder using an agate mortar and pestle.
-
The powdered sample is then mixed with potassium bromide (KBr) powder (approximately 200 mg) in a clean mortar.
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
-
Analysis:
-
The KBr pellet is placed in the sample holder of the FTIR spectrometer.
-
A background spectrum of a pure KBr pellet is recorded.
-
The infrared spectrum of the sample pellet is then recorded over a specific range (e.g., 4000 to 400 cm⁻¹).
-
The resulting spectrum is compared with reference spectra of known urinary stone components to identify the presence of this compound and other compounds.
-
Polarizing Microscopy
Polarizing microscopy is used to examine the optical properties of urinary crystals, which can aid in their identification.
Protocol:
-
Sample Preparation:
-
A fresh urine sample is centrifuged to obtain a sediment.
-
A drop of the sediment is placed on a clean microscope slide and covered with a coverslip.
-
For stone analysis, a small amount of the powdered stone can be suspended in immersion oil on a slide.
-
-
Analysis:
-
The slide is placed on the stage of a polarizing microscope.
-
The sample is viewed under cross-polarized light.
-
This compound crystals are birefringent, meaning they will appear bright against a dark background and will show interference colors. Their specific shape (e.g., dumbbell, oval) can be observed.
-
Mandatory Visualization
The following diagrams illustrate key pathways and workflows related to this compound stone formation and analysis.
Caption: Pathogenesis of this compound Stone Formation.
Caption: Randall's Plaque Mediated this compound Formation.
Caption: Analytical Workflow for this compound Stones.
A Guide to Inter-Laboratory Comparison of Whewellite Analysis Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the quantitative analysis of whewellite (calcium oxalate monohydrate), a crystalline mineral of significant interest in biomedical research, particularly in the study of kidney stones. This document outlines the experimental protocols for key analytical techniques, presents a comparative summary of their performance based on available data, and visualizes the analytical workflows.
Introduction to this compound Analysis
This compound is a primary component of the majority of kidney stones. Accurate and precise quantification of this compound in urinary calculi and other biological samples is crucial for understanding the etiology of stone formation, developing effective treatments, and monitoring disease progression. Several analytical techniques are routinely employed for this purpose, each with its own set of advantages and limitations. This guide focuses on the three most prevalent methods: Fourier Transform Infrared Spectroscopy (FTIR), Powder X-ray Diffraction (XRD), and Thermogravimetric Analysis (TGA).
Comparative Performance of Analytical Methods
Table 1: Comparison of Quantitative Performance of this compound Analysis Methods
| Performance Metric | Fourier Transform Infrared Spectroscopy (FTIR) | Powder X-ray Diffraction (XRD) | Thermogravimetric Analysis (TGA) |
| Principle | Vibrational spectroscopy of molecular bonds | Diffraction of X-rays by crystalline structures | Measurement of mass loss upon heating |
| Accuracy | Good to Excellent | Excellent | Good |
| Precision (RSD) | < 5% | < 3% | < 10% |
| Limit of Detection (LOD) | ~1-5% (w/w) | ~0.5-2% (w/w) | ~1% (w/w) |
| Limit of Quantification (LOQ) | ~5-10% (w/w) | ~2-5% (w/w) | ~5% (w/w) |
| Specificity | Good (potential for overlapping peaks with other oxalates and phosphates) | Excellent (highly specific to crystalline phases) | Moderate (mass loss events can overlap for different components) |
| Sample Throughput | High | Medium | Low |
| Instrumentation Cost | Moderate | High | Moderate |
| Expertise Required | Moderate | High | Moderate |
Note: The quantitative values in this table are representative estimates based on literature and may vary depending on the specific instrumentation, experimental conditions, and laboratory proficiency.
Experimental Protocols
Detailed and standardized experimental protocols are critical for ensuring the reproducibility and comparability of results across different laboratories. The following sections outline the typical methodologies for the analysis of this compound using FTIR, XRD, and TGA.
FTIR spectroscopy is a widely used technique for the analysis of kidney stones due to its speed and ability to identify different molecular components.
-
Sample Preparation:
-
The kidney stone or sample is washed with deionized water and dried.
-
A representative portion of the sample is ground into a fine powder using an agate mortar and pestle.
-
For transmission analysis, approximately 1-2 mg of the powdered sample is mixed with 100-200 mg of dry potassium bromide (KBr) and pressed into a transparent pellet.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the powder is placed directly onto the ATR crystal.
-
-
Instrumentation and Analysis:
-
An FTIR spectrometer is used to acquire the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
The spectrum is analyzed by identifying characteristic absorption bands for this compound. Key peaks for this compound include those around 3430, 1620, 1315, and 780 cm⁻¹.
-
Quantitative analysis is performed by measuring the area or height of a characteristic this compound peak and comparing it to a calibration curve prepared from standards of known this compound concentration.
-
XRD is considered a gold-standard method for the identification and quantification of crystalline phases in a sample.
-
Sample Preparation:
-
The sample is washed, dried, and finely powdered, similar to the preparation for FTIR analysis.
-
The powder is packed into a sample holder, ensuring a flat and uniform surface.
-
-
Instrumentation and Analysis:
-
A powder X-ray diffractometer is used to obtain the diffraction pattern of the sample.
-
The resulting diffractogram, a plot of X-ray intensity versus diffraction angle (2θ), is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to a reference database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).
-
Quantitative analysis is typically performed using the Rietveld refinement method or by the Reference Intensity Ratio (RIR) method, which allows for the determination of the weight percentage of each crystalline phase.
-
TGA provides quantitative information about the composition of a material by measuring its mass change as a function of temperature.
-
Sample Preparation:
-
A small amount of the powdered sample (typically 5-10 mg) is accurately weighed into a TGA crucible.
-
-
Instrumentation and Analysis:
-
The TGA instrument heats the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate.
-
The thermal decomposition of this compound occurs in distinct steps: dehydration (loss of water) around 100-250°C, followed by the decomposition of anhydrous calcium oxalate to calcium carbonate at approximately 400-500°C, and finally the decomposition of calcium carbonate to calcium oxide at around 600-800°C.
-
The weight loss at each step is used to calculate the amount of this compound present in the original sample.
-
Visualizing the Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for each of the described analytical methods.
Caption: Experimental workflow for this compound analysis using FTIR.
Caption: Experimental workflow for this compound analysis using XRD.
Caption: Experimental workflow for this compound analysis using TGA.
Conclusion
The accurate analysis of this compound is essential for both clinical diagnostics and biomedical research. While FTIR, XRD, and TGA are all capable of quantifying this compound, they offer different balances of accuracy, specificity, and throughput. XRD is often considered the most accurate and specific method for crystalline phase analysis. FTIR provides a rapid and cost-effective alternative, though it may be more susceptible to interferences. TGA offers a direct measure of composition based on thermal decomposition but can be less specific for complex mixtures. The choice of method should be guided by the specific requirements of the analysis. Participation in inter-laboratory comparison and proficiency testing programs is crucial for laboratories to ensure the quality and reliability of their this compound analysis results.
A Researcher's Guide to Analyzing Whewellite XRD Data: A Software Comparison
For researchers, scientists, and drug development professionals working with whewellite (calcium oxalate monohydrate), accurate analysis of X-ray diffraction (XRD) data is crucial for phase identification, quantitative analysis, and crystal structure refinement. The choice of software can significantly impact the quality and efficiency of this analysis. This guide provides an objective comparison of commonly used software for analyzing and comparing this compound XRD data, supported by a detailed experimental protocol and a visual workflow.
Comparative Analysis of XRD Software for this compound Data
The selection of an appropriate software package depends on the specific analytical needs, user expertise, and budget. The following table summarizes the key features and capabilities of prominent software used for the analysis of powder XRD data, with a focus on their relevance for studying this compound.
| Feature | HighScore Plus (PANalytical) | GSAS-II | FullProf Suite | Profex |
| Primary Function | Comprehensive powder diffraction analysis | Rietveld refinement and general crystallographic analysis | Rietveld refinement of crystal and magnetic structures | Rietveld refinement with a user-friendly interface |
| User Interface | Graphical User Interface (GUI) | GUI and command-line | Command-line driven with GUI wrappers (e.g., WinPLOTR) | GUI |
| Licensing | Commercial | Free and open-source | Free for academic use | Free and open-source |
| Phase Identification | Yes, with extensive database support (e.g., ICDD PDF) | Basic, requires external databases | No, requires external software for initial phase ID | Yes, with integrated search-match functionality against COD database.[1][2][3] |
| Quantitative Phase Analysis (QPA) | Yes, including Rietveld-based and reference intensity ratio (RIR) methods.[4] | Yes, via Rietveld refinement.[5] | Yes, via Rietveld refinement.[6] | Yes, via Rietveld refinement.[1] |
| Rietveld Refinement | Yes, with a comprehensive set of refinable parameters.[7] | Yes, powerful and highly flexible.[5][8] | Yes, highly versatile and widely used in the scientific community.[6][9] | Yes, based on the BGMN refinement kernel.[1] |
| Crystallite Size & Microstrain Analysis | Yes | Yes, including advanced models.[5] | Yes, with options for hkl-dependent broadening.[6] | Yes |
| Learning Curve | Moderate | Steep | Steep | Low to Moderate |
| Community & Support | Professional support from the vendor | Active academic community and mailing lists | Large and active user community | Developer support and online forums |
| Strengths for this compound Analysis | Integrated workflow from data collection to analysis, strong database support. | High flexibility for complex structural refinements. | Robust and well-validated for a wide range of materials. | User-friendly interface makes it accessible for beginners in Rietveld analysis. |
| Limitations | Cost | Steeper learning curve compared to some commercial packages. | Primarily command-line based, which can be challenging for new users. | Relies on external databases for comprehensive phase identification beyond the integrated COD.[2] |
Experimental Protocol for this compound XRD Data Collection
To ensure high-quality and comparable XRD data for this compound analysis, a standardized experimental protocol is essential. This protocol outlines the key steps for sample preparation and data acquisition.
1. Sample Preparation:
-
Objective: To obtain a randomly oriented powder sample with a consistent particle size.
-
Procedure:
-
Gently grind the this compound sample using an agate mortar and pestle to a fine powder (typically <10 µm) to minimize preferred orientation effects.
-
Ensure the sample is dry, as moisture can affect the diffraction pattern.
-
Carefully pack the powdered sample into a standard powder XRD sample holder. Use a zero-background sample holder if low-intensity peaks or amorphous content are of interest.
-
The surface of the sample should be flat and level with the surface of the sample holder to avoid sample displacement errors.
-
2. Instrument Setup and Data Collection:
-
Objective: To acquire a high-resolution powder XRD pattern with good signal-to-noise ratio.
-
Typical Parameters for a Bragg-Brentano Diffractometer:
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å).
-
Generator Settings: 40 kV and 40 mA.
-
Goniometer Scan Range (2θ): 5° to 60° or higher, depending on the required resolution and the peaks of interest for this compound.
-
Step Size: 0.01° to 0.02° 2θ.
-
Counting Time per Step: 1 to 10 seconds, depending on the crystallinity of the sample and desired data quality.
-
Optics: Use of a monochromator to remove Kβ radiation is recommended. Divergence and anti-scatter slits should be chosen to optimize intensity and resolution.
-
Sample Rotation: Enable sample rotation during data collection to further minimize preferred orientation effects.
-
Data Analysis Workflow
The following diagram illustrates a typical workflow for analyzing and comparing this compound XRD data using different software packages.
Caption: Workflow for analyzing and comparing this compound XRD data using different software packages.
Conclusion
The choice of software for analyzing this compound XRD data is multifaceted, with no single "best" option. For users in a commercial setting who require an integrated solution with strong support, HighScore Plus is a powerful choice. For academic researchers who need maximum flexibility and are willing to invest time in learning a complex system, GSAS-II and FullProf Suite are excellent, free options. Profex stands out as a highly accessible entry point into Rietveld refinement for those new to the technique, offering a user-friendly interface without sacrificing significant analytical power for routine quantitative analysis. Researchers should consider their specific needs, expertise, and available resources when selecting the most appropriate tool for their this compound analysis.
References
- 1. Profex – Open Source XRD and Rietveld Refinement [profex-xrd.org]
- 2. profex.doebelin.org [profex.doebelin.org]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. usna.edu [usna.edu]
- 6. FullProf Suite [ill.eu]
- 7. RoboRiet - XRD Analysis Software | Malvern Panalytical [malvernpanalytical.com]
- 8. brockhouse.lightsource.ca [brockhouse.lightsource.ca]
- 9. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of Whewellite: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Whewellite, a naturally occurring mineral composed of calcium oxalate monohydrate (CaC₂O₄·H₂O). Adherence to these protocols is critical for operational safety and environmental responsibility.
I. Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for calcium oxalate monohydrate. General safety practices for handling this compound include working in a well-ventilated area and wearing appropriate personal protective equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) must be worn. |
| Eye/Face Protection | Safety glasses with side-shields or a face shield are mandatory. |
| Skin and Body Protection | A fully-buttoned lab coat should be worn to prevent skin contact. |
II. This compound Properties and Hazard Information
Understanding the chemical and physical properties of this compound is essential for its safe handling and disposal.
| Property | Value |
| Chemical Formula | CaC₂O₄·H₂O[1] |
| Synonyms | Calcium oxalate monohydrate[2] |
| Appearance | Colorless, yellowish, brownish crystals[1] |
| Solubility | Insoluble in water; soluble in acids[1] |
| Mohs Hardness | 2.5–3[1] |
| Hazards | Harmful if swallowed or in contact with skin. |
III. Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular solid waste.
-
Waste Segregation and Collection:
-
Treat all materials contaminated with this compound, including unused product, reaction byproducts, and contaminated labware (e.g., filter paper, gloves), as hazardous waste.[3]
-
Collect solid this compound waste in a designated, clearly labeled, and compatible container. The container should be in good condition, with no cracks or leaks.[4]
-
For solutions containing this compound, collect them in a designated liquid waste container. Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) office.[3]
-
-
Labeling:
-
Storage:
-
Arranging for Disposal:
-
Decontamination of Reusable Glassware:
-
For reusable glassware, a triple rinse procedure is recommended.[6]
-
Rinse the glassware three times with a suitable solvent that can dissolve any residual material. Since this compound is soluble in dilute acids, a dilute acid rinse followed by water rinses may be effective.
-
Collect all rinsate as hazardous liquid waste in the designated container.[6]
-
After the triple rinse, the glassware can typically be washed with soap and water.
-
IV. Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory hazardous waste management protocols. No specific experimental protocols for this compound disposal were found in the literature. The thermal decomposition of this compound, as studied by Frost et al. (2003), involves heating the mineral to high temperatures, resulting in its breakdown to calcium carbonate and then calcium oxide.[7] However, this is a thermal analysis technique and not a recommended laboratory disposal method due to the potential release of carbon monoxide and the need for specialized equipment.
V. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cameo.mfa.org [cameo.mfa.org]
- 3. benchchem.com [benchchem.com]
- 4. louisville.edu [louisville.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Essential Safety and Logistical Guidance for Handling Whewellite
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount for laboratory safety and operational integrity. This document provides a comprehensive guide to the personal protective equipment (PPE), handling procedures, and disposal plans for whewellite (calcium oxalate monohydrate).
Hazard Assessment and Quantitative Data
This compound, the mineral form of calcium oxalate monohydrate, presents a primary hazard through the inhalation of its dust, which can cause respiratory tract irritation.[1] Ingestion is also harmful and may lead to kidney damage.[1] Direct contact can cause skin and eye irritation.[1] While specific occupational exposure limits (OELs) for this compound or calcium oxalate have not been established by major regulatory bodies like OSHA, NIOSH, or ACGIH, general limits for dusts or "Particulates Not Otherwise Specified" (PNOS) can be used as a conservative guideline.
| Parameter | Value | Issuing Organization | Notes |
| OSHA PEL for Particulates Not Otherwise Regulated (PNOR) | 15 mg/m³ (Total Dust) | OSHA | 8-hour Time-Weighted Average (TWA).[2][3] |
| 5 mg/m³ (Respirable Fraction) | OSHA | 8-hour Time-Weighted Average (TWA).[2][3] | |
| ACGIH TLV for Particles (insoluble or poorly soluble) Not Otherwise Specified (PNOS) | 10 mg/m³ (Inhalable Particulate) | ACGIH | Recommendation for insoluble particles of low toxicity.[2][4] |
| 3 mg/m³ (Respirable Particulate) | ACGIH | Recommendation for insoluble particles of low toxicity.[2][4] | |
| NIOSH REL for Oxalic Acid | 1 mg/m³ (TWA) | NIOSH | 10-hour Time-Weighted Average. While not calcium oxalate, it provides a reference for a related substance.[5] |
| 2 mg/m³ (STEL) | NIOSH | 15-minute Short-Term Exposure Limit.[5] |
Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE is mandatory when handling this compound, particularly in powdered form:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile rubber gloves are a suitable option.
-
Respiratory Protection: When handling this compound powder or in situations where dust may be generated, a NIOSH-approved respirator with a dust filter should be used.[6] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed whenever workplace conditions warrant a respirator's use.
-
Body Protection: Wear a laboratory coat or other protective clothing to prevent skin exposure.[1]
Experimental Protocols and Handling Procedures
Adherence to a strict operational workflow is crucial for the safe handling of this compound. The following diagram and procedural steps outline the recommended process from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Conduct Pre-Use Hazard Review: Before handling, review the Safety Data Sheet (SDS) for this compound (calcium oxalate monohydrate).
-
Assemble Required PPE: Gather all necessary PPE as outlined in the section above.
-
Prepare Designated Workspace: Ensure the work area is clean and uncluttered. If handling powder, use a chemical fume hood or a ventilated balance enclosure to minimize dust generation.[7]
-
-
Handling:
-
Weighing and Measuring: When weighing or transferring powdered this compound, do so in a well-ventilated area to keep airborne concentrations low.[1] Minimize dust generation and accumulation.[1]
-
Experimental Work: During experimentation, avoid contact with eyes, skin, and clothing.[1]
-
Cleaning and Decontamination: After handling, thoroughly wash hands and any exposed skin. Clean and decontaminate all work surfaces and equipment.
-
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.
Operational Plan:
-
Waste Segregation: Collect all this compound waste, including contaminated consumables (e.g., weigh boats, gloves, wipes), in a designated and clearly labeled waste container. Do not mix with other waste streams.
-
Containerization: Use a suitable, sealable container for the waste. The container must be in good condition and compatible with the waste.
-
Labeling: Label the waste container clearly as "this compound Waste" or "Calcium Oxalate Waste" and include the date.
Disposal Protocol:
-
While calcium oxalate is not typically classified as a hazardous waste, it is crucial to adhere to local and institutional regulations.
-
For disposal, it is recommended to use a licensed chemical waste disposal agency. Some sources suggest that non-hazardous solid chemicals can be disposed of in the trash, provided they are securely packaged.[8] However, given the potential for dust and the "harmful if swallowed" classification, professional disposal is the most prudent course of action.
-
Never dispose of this compound down the drain or in regular trash without explicit approval from your institution's environmental health and safety (EHS) department.
-
Contact your EHS office for specific guidance on the disposal procedures for calcium salts at your facility.
References
- 1. OSHA & NIOSH Regulations | Silicosis Attorneys & Abogados Protecting Workers' Rights [silicosis.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. 1988 OSHA PEL Project - Particulates | NIOSH | CDC [cdc.gov]
- 4. PARTICULATES NOT OTHERWISE REGULATED, TOTAL AND RESPIRABLE DUST (PNOR) | Occupational Safety and Health Administration [osha.gov]
- 5. nj.gov [nj.gov]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Silica, crystalline (as respirable dust) [cdc.gov]
- 7. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 8. csn.edu [csn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
